molecular formula C8H18ClNO2S B554995 H-Met-OiPr hydrochloride CAS No. 85391-05-5

H-Met-OiPr hydrochloride

Número de catálogo: B554995
Número CAS: 85391-05-5
Peso molecular: 227.75 g/mol
Clave InChI: ONXXRAMAPIOLSS-FJXQXJEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Met-OiPr hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNO2S and its molecular weight is 227.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXXRAMAPIOLSS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234556
Record name Isopropyl L-methionate hydrochloride
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Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85391-05-5
Record name L-Methionine, 1-methylethyl ester, hydrochloride (1:1)
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Record name Isopropyl L-methionate hydrochloride
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Record name Isopropyl L-methionate hydrochloride
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Record name Isopropyl L-methionate hydrochloride
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Foundational & Exploratory

H-Met-OiPr hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H-Met-OiPr Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of this compound (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.

Core Properties and Specifications

This compound is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.[1][2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for related compounds are included for reference where specific data for the target compound is not available.

PropertyValueReference(s)
IUPAC Name isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride[3]
Synonyms L-Methionine isopropyl ester HCl, H-Met-OiPr HCl[1]
CAS Number 85391-05-5[4]
Molecular Formula C₈H₁₈ClNO₂S[4]
Molecular Weight 227.75 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥97%[4]
Boiling Point 304.8 °C at 760 mmHg (Predicted, likely for free base)[3]
Melting Point No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C)[5]
Solubility DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating
Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C)[6][7]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)
Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral GHS07 (Harmful)Warning H302: Harmful if swallowed
Skin Irritation GHS07 (Harmful)Warning H315: Causes skin irritation
Eye Irritation GHS07 (Harmful)Warning H319: Causes serious eye irritation
STOT-SE ¹GHS07 (Harmful)Warning H335: May cause respiratory irritation
¹Specific Target Organ Toxicity — Single Exposure

Biological Relevance and Mechanism of Action

This compound serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.[1][2] FTase is a critical enzyme in a post-translational modification pathway known as prenylation.

The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.

Farnesyl_Transferase_Pathway cluster_synthesis Inhibitor Synthesis cluster_pathway Cellular Farnesylation Pathway Met_OiPr H-Met-OiPr HCl Synth Multi-step Chemical Synthesis Met_OiPr->Synth FTI FTase Inhibitor (FTI) Synth->FTI FTase Farnesyl Transferase (FTase) FTI->FTase Inhibition FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Ras_unmod Unmodified Protein (e.g., Ras-CaaX) Ras_unmod->FTase Ras_mod Farnesylated Protein FTase->Ras_mod Farnesylation Membrane Membrane Localization Ras_mod->Membrane Signaling Downstream Signaling Membrane->Signaling

Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.

Experimental Protocols

While specific protocols detailing the use of this compound are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.[8][9]

Synthesis of this compound via Thionyl Chloride Method

This protocol describes the esterification of L-methionine using isopropanol (B130326) and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.

Materials:

  • L-Methionine

  • Anhydrous Isopropanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether (or tert-butyl methyl ether)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Preparation: In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).

  • Cooling: Cool the suspension in an ice bath to 0°C with gentle stirring.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Crystallization: To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield this compound as a white solid.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Steps cluster_workup Product Isolation Met L-Methionine Flask Dry Flask + Stir Bar Met->Flask iPrOH Anhydrous Isopropanol iPrOH->Flask SOCl2 Thionyl Chloride Add 2. Add SOCl₂ Dropwise (<10°C) SOCl2->Add Cool 1. Cool to 0°C Flask->Cool Cool->Add Reflux 3. Heat to Reflux (2-4 hours) Add->Reflux Evap 4. Evaporate Solvent Reflux->Evap Cryst 5. Crystallize from Ether Evap->Cryst Filter 6. Filter & Wash Cryst->Filter Dry 7. Dry Under Vacuum Filter->Dry Product Final Product: H-Met-OiPr HCl Dry->Product

Caption: General workflow for the synthesis of this compound.

References

A Technical Guide to H-Met-OiPr Hydrochloride (CAS 85391-05-5): A Key Building Block for Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is an isopropyl ester derivative of the amino acid L-Methionine.[1] This compound serves as a crucial chemical intermediate, or building block, primarily utilized in the synthesis of more complex molecules. Its principal application lies in the field of oncology research and drug development, where it is a precursor for the synthesis of farnesyl-protein transferase (FTase) inhibitors, a class of compounds investigated for their potential in cancer therapy.[2][3][4][5][6] This technical guide provides a comprehensive overview of its properties, synthetic utility, and the biological context of its end-products for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, white to off-white crystalline compound.[2] Its fundamental properties are summarized in the table below, providing essential data for laboratory use, including reaction stoichiometry and analytical characterization.

PropertyDataReference(s)
CAS Number 85391-05-5[2][7][8]
Molecular Formula C₈H₁₈ClNO₂S[2][7]
Molecular Weight 227.75 g/mol [2][8]
Synonyms L-Methionine isopropyl ester hydrochloride[1]
Appearance Solid[2]
Purity Typically ≥97%[8]

Role in Synthetic Chemistry

The primary utility of this compound is as a reagent in multi-step organic synthesis. As a methionine derivative, it provides a key structural motif required for the assembly of targeted therapeutic agents. Its most documented application is in the preparation of farnesyltransferase (FTase) inhibitors.[2][6] The general workflow involves using this compound as a starting material that undergoes a series of chemical reactions to yield the final, biologically active inhibitor.

G cluster_start Starting Materials cluster_synthesis Process cluster_product Final Product start_reagent H-Met-OiPr Hydrochloride synthesis Multi-Step Organic Synthesis (e.g., coupling reactions) start_reagent->synthesis other_reagents Other Synthetic Precursors other_reagents->synthesis product Farnesyltransferase (FTase) Inhibitor synthesis->product

Caption: Synthetic workflow from H-Met-OiPr HCl to an FTase inhibitor.

Biological Context: The Farnesyltransferase Target

While this compound itself is not biologically active, the inhibitors synthesized from it target the enzyme farnesyl-protein transferase (FTase). FTase plays a critical role in a post-translational modification process called prenylation.

Mechanism of Action of FTase Inhibitors: FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of specific proteins. This lipid modification is crucial for anchoring these proteins to the cell membrane, a step that is essential for their function. A key substrate for FTase is the Ras protein, a small GTPase that is a central node in signaling pathways controlling cell growth, proliferation, and survival. When Ras is mutated (as is the case in many cancers), it becomes permanently active, leading to uncontrolled cell division. By inhibiting FTase, the farnesylation of Ras is blocked, preventing its localization to the cell membrane and thereby abrogating its oncogenic signaling cascade.

G Simplified Ras Signaling Pathway and Point of Inhibition Ras_inactive Inactive Ras (Cytosolic) Ras_farnesylated Farnesylated Ras Ras_inactive->Ras_farnesylated Farnesylation FTase FTase Enzyme FTase->Ras_farnesylated FPP Farnesyl Pyrophosphate FPP->Ras_farnesylated FTase_Inhibitor FTase Inhibitor (Synthesized from H-Met-OiPr HCl) FTase_Inhibitor->FTase Membrane Cell Membrane Localization Ras_active Active Ras (Membrane-Bound) Ras_farnesylated->Ras_active Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of FTase blocks Ras farnesylation and oncogenic signaling.

General Experimental Protocol

Specific, detailed protocols for the synthesis of proprietary FTase inhibitors are often found in patent literature, such as WO2001046138.[2] However, a general protocol for a standard synthetic step, such as an amide coupling reaction involving this compound, can be outlined. This serves as a representative methodology.

Objective: To perform an amide coupling reaction between this compound and a generic carboxylic acid.

Materials & Reagents:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., COMU, HATU, EDC/HOBt)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Reagents for workup (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in the same solvent and add the organic base (2.2 eq) to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes.

  • Coupling Reaction: To the carboxylic acid solution, add the coupling agent (1.2 eq). Stir for 5 minutes, then add the free amine solution dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G prep 1. Reagent Preparation coupling 2. Amide Coupling Reaction prep->coupling monitoring 3. Reaction Monitoring (TLC / LC-MS) coupling->monitoring complete Reaction Complete? monitoring->complete workup 4. Aqueous Workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR / HRMS) purify->characterize complete->monitoring No complete->workup Yes

Caption: General workflow for a laboratory-scale synthetic transformation.

Conclusion: this compound (CAS 85391-05-5) is a specialized chemical reagent whose value is defined by its role in the synthesis of high-value compounds for biomedical research. While it possesses no inherent therapeutic activity, it is an indispensable precursor for creating potent farnesyltransferase inhibitors. Understanding its physicochemical properties and synthetic applications is essential for chemists and drug development professionals working to design and produce novel therapeutics targeting cancer-related signaling pathways.

References

A Comprehensive Technical Guide to H-Met-OiPr Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride, a key intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and its significant role in cancer research, particularly in the synthesis of farnesyltransferase inhibitors.

Core Properties of this compound

This compound, a derivative of the essential amino acid L-methionine, serves as a critical building block in synthetic organic chemistry. Its quantitative data are summarized below.

PropertyValueCitations
Molecular Weight 227.75 g/mol [1][2][3]
Molecular Formula C₈H₁₈ClNO₂S[1][3]
CAS Number 85391-05-5[2][3]
Appearance White to off-white solid
Purity Typically ≥97%[2]

Role in a Key Biological Signaling Pathway

This compound is primarily utilized in the synthesis of inhibitors targeting farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.

Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.[4] For the Ras protein to function, it must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a process called farnesylation, where FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras protein.[4][5] By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting the oncogenic signaling cascade.[4] This makes FTase a prime target for the development of anti-cancer therapeutics.

Ras_Farnesylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Pre_Ras Pre-Ras Protein (inactive, cytosolic) FTase Farnesyltransferase (FTase) Pre_Ras->FTase FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Protease Rce1 Protease Farnesylated_Ras->Protease Proteolysis Methyltransferase ICMT Protease->Methyltransferase Methylation Mature_Ras Mature Ras (active, membrane-bound) Methyltransferase->Mature_Ras Signal_Transduction Downstream Signaling (e.g., Raf-MEK-ERK pathway) -> Cell Proliferation Mature_Ras->Signal_Transduction Anchors to membrane and activates FTI FTase Inhibitor (e.g., derived from H-Met-OiPr) FTI->FTase Inhibition

Figure 1: Ras Farnesylation Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of L-methionine with isopropanol (B130326), using thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride reacts with isopropanol to generate HCl in situ, which protonates the carboxylic acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

  • L-methionine

  • Anhydrous Isopropanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and dry under vacuum to yield this compound.

Experimental Workflow: Synthesis of a Peptidomimetic FTase Inhibitor

This compound is a valuable starting material for the synthesis of peptidomimetic inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of a dipeptide inhibitor.

FTI_Synthesis_Workflow start Start Materials: H-Met-OiPr HCl N-Boc-Cysteine coupling Peptide Coupling (e.g., EDC, HOBt) in organic solvent (e.g., DMF) start->coupling deprotection Boc Deprotection (e.g., TFA in DCM) coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification product Final Product: Cys-Met-OiPr Dipeptide Inhibitor purification->product

Figure 2: General workflow for peptidomimetic FTase inhibitor synthesis.
In Vitro Farnesyltransferase Inhibition Assay

To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is employed. A common method is a fluorescence-based assay that measures the transfer of a fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

  • Test compound (potential FTase inhibitor) dissolved in DMSO

  • Positive control inhibitor (e.g., Lonafarnib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add the FTase enzyme to each well.

  • Add the diluted test compound or control inhibitor to the respective wells. Include wells with DMSO only as a negative control.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths.

  • The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a fundamental reagent for the development of farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge of its properties, synthesis, and application in the context of the Ras signaling pathway. The detailed protocols and workflows serve as a practical resource for researchers aiming to design and evaluate novel therapeutics in this critical area of drug discovery.

References

H-Met-OiPr Hydrochloride: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Met-OiPr hydrochloride, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. It serves as a crucial building block in the synthesis of various compounds, most notably as a precursor in the development of farnesyltransferase (FTase) inhibitors, a class of molecules investigated for their potential in cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and the relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₈H₁₈ClNO₂S
Molecular Weight 227.75 g/mol
CAS Number 85391-05-5
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, and methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by the generation of anhydrous HCl in isopropanol. The thionyl chloride method is a common and effective approach for this transformation.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of amino acid ester hydrochlorides and can be adapted for this compound.[2][3][4]

Materials:

  • L-Methionine

  • Anhydrous Isopropanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-methionine (1 molar equivalent) in anhydrous isopropanol. The typical concentration is around 0.5 to 1.0 M.

  • Cooling: Cool the suspension in an ice bath to 0°C.

  • Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the cooled suspension. This addition should be performed in a well-ventilated fume hood as the reaction generates HCl and SO₂ gases. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride using a rotary evaporator.

  • Purification: The crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with several portions of cold anhydrous diethyl ether to remove any impurities, and dried under vacuum.

Expected Yield and Purity:

While specific yields for this compound are not widely reported in the literature, similar esterification reactions of amino acids typically yield products in the range of 80-95%. The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point determination. A patent describing a general method for producing various amino acid ester hydrochlorides, including methionine isopropyl ester hydrochloride, suggests that high purity (approaching 100%) can be achieved.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts for this compound are based on the structures of L-methionine and related esters.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.0septet1H-CH- (isopropyl)
~4.2t1Hα-CH
~2.7t2Hγ-CH₂
~2.2m2Hβ-CH₂
~2.1s3HS-CH₃
~1.3d6H-CH₃ (isopropyl)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
~172C=O (ester)
~71-CH- (isopropyl)
~53α-CH
~30γ-CH₂
~29β-CH₂
~21-CH₃ (isopropyl)
~14S-CH₃

Note: The actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, broadN-H stretch (ammonium), C-H stretch
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (ammonium)
~1250-1000StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺192.11
Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. While a specific melting point for this compound is not consistently reported, similar amino acid isopropyl ester hydrochlorides, such as L-Alanine isopropyl ester hydrochloride, have a reported melting point of around 85°C.[5]

Visualization of Synthesis and Biological Pathway

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the thionyl chloride method.

Synthesis_Workflow L_Methionine L-Methionine Suspension Suspension in Isopropanol L_Methionine->Suspension Isopropanol Anhydrous Isopropanol Isopropanol->Suspension Reaction Esterification Reaction Suspension->Reaction Cool to 0°C SOCl2 Thionyl Chloride SOCl2->Reaction Slow Addition Crude_Product Crude H-Met-OiPr.HCl Reaction->Crude_Product Reflux & Solvent Removal Purification Purification (Trituration with Diethyl Ether) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.
Farnesyltransferase Signaling Pathway

This compound is a precursor for the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers.

Farnesyltransferase_Pathway cluster_0 Farnesylation cluster_1 Downstream Signaling FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras_precursor Pro-Ras-CaaX Ras_precursor->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Membrane Cell Membrane Farnesylated_Ras->Membrane Membrane Anchoring Active_Ras Active Ras-GTP Membrane->Active_Ras Signaling_Cascade Signaling Cascade (e.g., Raf-MEK-ERK) Active_Ras->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation FTase_Inhibitor FTase Inhibitor (Synthesized from H-Met-OiPr.HCl) FTase_Inhibitor->FTase Inhibits

Role of Farnesyltransferase in cell signaling.

Conclusion

References

H-Met-OiPr Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride, a crucial methionine derivative. Its primary application lies in the synthesis of farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug development. This document details its chemical properties, synthesis, mechanism of action, and application in the generation of therapeutic leads, supported by experimental protocols and quantitative data.

Chemical Properties and Synthesis of this compound

This compound, also known as L-methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester group enhances its utility in specific synthetic applications, particularly in peptide chemistry and the construction of complex organic molecules.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 85391-05-5
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
Appearance White to off-white crystalline solid
Purity Typically ≥97%
Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the esterification of L-methionine to its isopropyl ester hydrochloride using thionyl chloride.[1]

Materials:

  • L-methionine

  • Anhydrous isopropanol (B130326)

  • Thionyl chloride (SOCl2)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend L-methionine in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5 to 1:10 (methionine:isopropanol).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride dropwise to the cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO2 gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and volatile byproducts using a rotary evaporator.

  • Purification: The crude product is often a viscous oil or a solid. Triturate the crude product with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

  • Isolation and Drying: Collect the white crystalline solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Mechanism of Action: The Role in Farnesyltransferase Inhibition

This compound is a key building block for the synthesis of farnesyltransferase inhibitors (FTIs).[2][3] Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box of specific proteins.[4] This post-translational modification, known as farnesylation, is crucial for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[4]

Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[7]

The Farnesyltransferase Signaling Pathway

The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can interact with and activate downstream effector proteins, leading to the activation of signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.

Farnesyltransferase_Signaling_Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase CaaX Protein with CaaX motif (e.g., Ras) CaaX->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Farnesylation Membrane Plasma Membrane Farnesylated_Protein->Membrane Membrane Anchoring Downstream Downstream Signaling (e.g., Raf-MEK-ERK, PI3K-AKT) Membrane->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibition

Farnesyltransferase signaling pathway and its inhibition.

Application in Drug Development: Synthesis of Farnesyltransferase Inhibitors

This compound serves as a crucial synthon in the construction of peptidomimetic FTIs. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are designed to bind to the active site of FTase with high affinity, thereby acting as competitive inhibitors.[8]

Experimental Protocol: Synthesis of a Representative Peptidomimetic FTI

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a hypothetical FTI with the sequence Cys-Val-Ile-Met, where the methionine is introduced using this compound in the final coupling step in solution phase after cleavage from the resin.

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Cys(Trt)-OH

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Piperidine (B6355638) in DMF (20%)

  • DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solid-phase synthesis vessel

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF. Monitor for completion using a ninhydrin (B49086) test.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Cys(Trt)-OH.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.

  • Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-Ile) from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the crude peptide in cold ether.

  • Solution Phase Coupling with this compound:

    • Dissolve the crude tripeptide and this compound in a suitable solvent like DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion.

  • Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue using the TFA cocktail.

  • Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Experimental Workflow for FTI Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptidomimetic farnesyltransferase inhibitor.

FTI_Synthesis_Workflow Start Start with Amino Acid-loaded Resin Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple Next Fmoc-Amino Acid Deprotection1->Coupling1 Repeat Repeat Deprotection and Coupling Cycles Coupling1->Repeat Cleavage Cleave Peptide from Resin Repeat->Cleavage SolutionCoupling Solution Phase Coupling with H-Met-OiPr HCl Cleavage->SolutionCoupling Purification HPLC Purification SolutionCoupling->Purification FinalProduct Final FTI Product Purification->FinalProduct

Workflow for peptidomimetic FTI synthesis.

Data Presentation: Quantitative Analysis of Farnesyltransferase Inhibitors

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme. The development of FTIs has been guided by quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of the inhibitors with their biological activity.[2][9][10] The table below presents representative IC50 values for a class of imidazole-containing FTIs to illustrate the potency of these compounds.

Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase Inhibitors

CompoundFTase IC50 (nM)
Inhibitor A1.5
Inhibitor B3.2
Inhibitor C10.8
Inhibitor D25.1
Inhibitor E50.3

Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to compounds synthesized directly from this compound.[9]

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery. Its role as a methionine derivative makes it an important building block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant therapeutic potential, particularly in oncology. The methodologies and data presented in this guide offer a foundational understanding for the utilization of this compound in the development of novel therapeutic agents targeting the farnesyltransferase pathway.

References

The Role of H-Met-OiPr Hydrochloride in the Synthesis of Farnesyltransferase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents, primarily investigated for their potential in oncology. Their mechanism revolves around the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins and other key signaling molecules. This guide focuses on the role of H-Met-OiPr hydrochloride, a methionine derivative, as a key synthetic precursor in the development of potent farnesyltransferase inhibitors. While not an active inhibitor itself, this compound serves as a critical building block for a class of arylpyrrolidine-based FTIs. This document will detail the synthetic utility of this compound, the overarching mechanism of farnesyltransferase inhibition, relevant signaling pathways, and standardized experimental protocols for assessing inhibitor potency.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins.[1] This process, known as farnesylation, is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous proteins involved in cellular signaling.[1][2]

The most notable substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[3] Ras proteins are pivotal regulators of cell growth, differentiation, and survival.[1][3] In a significant portion of human cancers, mutations in ras genes lead to constitutively active Ras proteins, which perpetually transmit pro-proliferative signals, driving oncogenesis.[1] By preventing the farnesylation of Ras, FTIs block its association with the cell membrane, thereby abrogating its downstream signaling functions.[4] This has established FTase as a compelling target for anticancer drug development.[1]

This compound: A Precursor for Arylpyrrolidine-Based Farnesyltransferase Inhibitors

This compound, a methionine isopropyl ester hydrochloride, is an amino acid derivative that serves as a key chiral building block in the synthesis of a specific class of farnesyltransferase inhibitors.[5][6] It is not an active inhibitor of farnesyltransferase itself but participates in the preparation of more complex molecules, such as arylpyrrolidines, which exhibit potent inhibitory activity.[5][6]

The patent WO2001046138 describes the use of intermediates like this compound in the synthesis of arylpyrrolidine derivatives as farnesyltransferase inhibitors. The general synthetic strategy involves the coupling of the methionine derivative with other chemical moieties to construct the final inhibitor scaffold.

Generalized Synthetic Scheme:

The synthesis of arylpyrrolidine-based FTIs from this compound generally involves the formation of a pyrrolidine (B122466) ring structure, which is further functionalized with an aryl group and other substituents designed to interact with the active site of the farnesyltransferase enzyme. The methionine side chain of the precursor is often incorporated to mimic the C-terminal portion of the native CAAX substrate.

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors function by competing with the native protein substrates (like Ras) for binding to the active site of the FTase enzyme. By occupying the active site, these inhibitors prevent the farnesylation of their target proteins. The inhibition of Ras farnesylation disrupts the Ras signaling cascade, which is central to many cellular processes.

The Ras Signaling Pathway and Point of Inhibition

The Ras signaling pathway is initiated by the activation of cell surface receptors, which leads to the exchange of GDP for GTP on Ras, converting it to its active state.[2] Active, farnesylated Ras then recruits and activates downstream effector proteins, such as Raf kinases and PI3K, initiating cascades that ultimately regulate gene expression and promote cell proliferation and survival.[2][7] FTIs interrupt this pathway at its very inception by preventing the membrane localization of Ras.[8]

Ras_Signaling_Pathway cluster_farnesylation Farnesylation (Membrane Localization) Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP FTase Farnesyltransferase (FTase) Ras_GDP->FTase Farnesylated_Ras Farnesylated Ras Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K FTase->Farnesylated_Ras FPP Farnesyl Pyrophosphate FPP->FTase FTIs Farnesyltransferase Inhibitors (FTIs) MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Ras signaling pathway and the inhibitory action of FTIs.

Quantitative Data on Farnesyltransferase Inhibitors

Inhibitor Class/CompoundIC50 (FTase)NotesReference
Aryl Tetrahydropyridine (B1245486) (A-345877)0.45 nMPotent and selective over geranylgeranyltransferase.[8]
Dual Prenylation Inhibitor2 nMAlso inhibits GGPTase-I with an IC50 of 95 nM.[1]
Pyroglutamic Acid Derivatives2-5 nMA newer class of potent FTase inhibitors.[9]

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a common method for measuring FTase activity and its inhibition in a high-throughput format.[10]

Objective: To determine the in vitro potency (IC50) of a test compound as an inhibitor of farnesyltransferase.

Materials:

  • Purified recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

  • Test compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at 2x the final desired concentration.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of the 2x FTase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

  • Initiate Reaction:

    • To start the reaction, add 5 µL of a 4x mixture of FPP and dansylated peptide substrate to all wells.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~340 nm and emission at ~520 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

FTI_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (FTase, FPP, Peptide, Inhibitor) Plate_Setup 2. Plate Setup (384-well) Add Inhibitor/Vehicle Reagent_Prep->Plate_Setup Enzyme_Add 3. Add FTase Enzyme Plate_Setup->Enzyme_Add Pre_Incubate 4. Pre-incubation (15 min, RT) Enzyme_Add->Pre_Incubate Reaction_Start 5. Initiate Reaction (Add FPP/Peptide Mix) Pre_Incubate->Reaction_Start Incubate 6. Incubation (60 min, 37°C) Reaction_Start->Incubate Fluorescence_Read 7. Read Fluorescence (Ex: 340nm, Em: 520nm) Incubate->Fluorescence_Read Data_Analysis 8. Data Analysis (% Inhibition, IC50 Curve) Fluorescence_Read->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Key "Met" Targets in Cancer Research: c-Met Inhibitors and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific entity "H-Met-OiPr hydrochloride" is recognized as a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors, publicly available research detailing its direct applications, signaling pathways, and comprehensive experimental protocols in cancer research is limited. It is plausible that scientific inquiry may be directed towards two more extensively studied and similarly named subjects in oncology: c-Met inhibitors and the antidiabetic drug Metformin (B114582) . This technical guide provides an in-depth exploration of these two critical areas, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and visualized signaling pathways.

Part 1: c-Met Inhibitors in Cancer Research

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.

Mechanism of Action and Signaling Pathways

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades. These pathways are critical for the malignant phenotype of cancer cells.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2/SOS GRB2/SOS RAS RAS RAF RAF MEK MEK ERK ERK Gene Transcription Gene Transcription ERK->Gene Transcription PI3K PI3K AKT AKT mTOR mTOR mTOR->Gene Transcription JAK JAK STAT STAT STAT->Gene Transcription Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Gene Transcription->Cell Proliferation, Survival, Invasion

Key Downstream Pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily drives cell proliferation.[1]

  • PI3K-AKT-mTOR Pathway : Promotes cell survival, growth, and metabolism while inhibiting apoptosis.[1]

  • JAK-STAT Pathway : Regulates gene expression related to proliferation, survival, and invasion.[1]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of c-Met inhibitors has been evaluated in various cancer types. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of c-Met Inhibitors in Cell Lines
Inhibitor Cancer Cell Line Assay IC50 / Effect
ARQ 197HT29, MKN-45c-Met PhosphorylationIC50: 100-300 nmol/L[2]
Compound 2NSCLC Cellsc-Met InhibitionIC50: 40.1 nM[3]
PHA-665752TNBC CellsCell ViabilityReduced cell viability[4]
BMS-777607DU145, MDA-MB-231Migration/InvasionInhibition at 25-50 ng/mL HGF[5]
Table 2: Clinical Trial Data for c-Met Inhibitors
Inhibitor Cancer Type Phase Endpoint Result
CrizotinibNSCLC (c-Met amplified)Phase 1Response Rate50% in high MET/CEP7 ratio subgroup[6]
CapmatinibNSCLC (MET exon 14 skipping)FDA Approved-Approved for clinical use[7]
Savolitinib + OsimertinibEGFR-mutant NSCLCTATTON studyObjective Partial Response33% (n=23/69)[8]
HS-10241Advanced NSCLC (MET+)-Disease Control Rate80.0% (n=4/5)[9]
Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of c-Met inhibitors.

1. c-Met Kinase Assay (Biochemical)

  • Objective : To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.

  • Methodology :

    • Incubate recombinant human c-Met kinase with a specific peptide substrate and ATP in a reaction buffer.

    • Add the test inhibitor at various concentrations.

    • Allow the reaction to proceed for a defined time at a controlled temperature.

    • Quantify the amount of phosphorylated substrate using methods like FRET, luminescence (e.g., ADP-Glo), or radioactive detection.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[10]

2. Western Blot Analysis for Phospho-c-MET

  • Objective : To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-MET in cells.

  • Methodology :

    • Treat c-Met-activated cancer cells with the test compound for 1-2 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.

    • Following incubation with secondary antibodies, visualize the protein bands using chemiluminescence.[10]

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation (p-cMET, total c-MET) Primary Antibody Incubation (p-cMET, total c-MET) Membrane Blocking->Primary Antibody Incubation (p-cMET, total c-MET) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-cMET, total c-MET)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Part 2: Metformin in Cancer Research

Metformin, a first-line medication for type 2 diabetes, has garnered significant attention for its potential anticancer properties. Its mechanisms of action are multifaceted, involving both direct and indirect effects on cancer cells.

Mechanism of Action and Signaling Pathways

Metformin's primary anticancer mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

Metformin_Signaling_Pathway cluster_systemic Systemic Effects Insulin (B600854)/IGF-1 Levels Insulin/IGF-1 Levels Reduced Cancer Growth Reduced Cancer Growth Insulin/IGF-1 Levels->Reduced Cancer Growth Metformin Metformin Metformin->Insulin/IGF-1 Levels Lowers

Key Mechanisms:

  • AMPK-dependent pathway : Inhibition of mitochondrial complex I leads to an increased AMP/ATP ratio, activating AMPK. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[11][12][13]

  • AMPK-independent pathways : Metformin can also reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, thereby attenuating pro-survival signaling.[11] It also impacts other signaling pathways such as the JNK/p38 MAPK and Wnt/β-catenin pathways.[11][14]

Quantitative Data from Epidemiological and Clinical Studies

Numerous observational studies and meta-analyses have investigated the association between metformin use and cancer risk and mortality.

Table 3: Meta-Analyses of Metformin Use and Cancer Incidence
Cancer Type Relative Risk / Odds Ratio Reference
All CancersSRR = 0.73[8]
Prostate CancerRR = 0.88[8]
Lung CancerOR = 0.55[8]
Liver CancerOR = 0.34[8]
Colorectal CancerOR = 0.83[8]
Pancreatic CancerOR = 0.56[8]
Table 4: Metformin and Cancer-Related Mortality
Study Type Hazard Ratio / Odds Ratio
Cohort StudyHR = 0.56[8]
Meta-analysis (6 observational studies)OR = 0.65[8]
Retrospective Analysis (UK)HR = 0.85[8]
Experimental Protocols

Standardized protocols are essential for investigating the anticancer effects of metformin.

1. In Vitro Cell Proliferation Assay (e.g., MTT Assay)

  • Objective : To assess the effect of metformin on the growth of cancer cells.

  • Methodology :

    • Seed cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with serial dilutions of metformin for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. In Vivo Tumor Xenograft Study

  • Objective : To evaluate the in vivo antitumor effect of metformin.

  • Methodology :

    • Inject human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer metformin (e.g., via oral gavage or in drinking water) to the treatment group.

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Xenograft_Workflow Cell Culture Cell Culture Subcutaneous Injection Subcutaneous Injection Cell Culture->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration (Metformin vs. Vehicle) Treatment Administration (Metformin vs. Vehicle) Randomization->Treatment Administration (Metformin vs. Vehicle) Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Treatment Administration (Metformin vs. Vehicle)->Tumor Volume & Body Weight Measurement Endpoint: Tumor Excision & Analysis Endpoint: Tumor Excision & Analysis Tumor Volume & Body Weight Measurement->Endpoint: Tumor Excision & Analysis

Both c-Met inhibitors and metformin represent promising avenues in cancer therapy. c-Met inhibitors offer a targeted approach for cancers with aberrant HGF/c-Met signaling, while metformin presents a repurposed drug with pleiotropic anticancer effects. This guide provides a foundational resource for researchers to delve into these fields, with structured data, detailed protocols, and clear visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.

References

Investigating the Pharmacology of H-Met-OiPr Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – H-Met-OiPr hydrochloride, a derivative of the essential amino acid methionine, is primarily recognized for its role as a key intermediate in the synthesis of farnesyltransferase inhibitors, a class of compounds investigated for their potential in cancer therapy. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, its application in synthetic chemistry, and the broader context of farnesyltransferase inhibition.

Chemical and Physical Properties

This compound, also known as L-Methionine isopropyl ester hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂S[1][2]
Molecular Weight 227.75 g/mol [1][2]
CAS Number 85391-05-5[1][2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2]
Solubility Soluble in DMSO (requires sonication)[3]

Role in the Synthesis of Farnesyltransferase Inhibitors

The primary documented application of this compound is as a precursor in the chemical synthesis of inhibitors targeting the enzyme farnesyl-protein transferase (FTase).[3] FTase plays a crucial role in the post-translational modification of several proteins, including the Ras family of small GTPases, which are implicated in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers.

The general workflow for the synthesis of farnesyltransferase inhibitors utilizing this compound is depicted below. This process typically involves the coupling of the methionine derivative with other chemical moieties to construct a molecule that can effectively bind to and inhibit the FTase enzyme.

G General Synthetic Workflow Utilizing this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product H-Met-OiPr_HCl This compound Coupling_Reaction Coupling Reaction H-Met-OiPr_HCl->Coupling_Reaction Other_Reactants Other Chemical Precursors Other_Reactants->Coupling_Reaction Purification Purification and Characterization Coupling_Reaction->Purification FTase_Inhibitor Farnesyltransferase Inhibitor Purification->FTase_Inhibitor

A generalized workflow for the synthesis of FTase inhibitors.

Farnesyltransferase Inhibition: The Broader Pharmacological Context

Farnesyltransferase inhibitors are designed to prevent the farnesylation of target proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways. The Ras-Raf-MEK-ERK pathway is a key target of this therapeutic strategy.

G Simplified Ras Signaling Pathway and FTase Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation FTase Farnesyltransferase FTase->Ras Farnesylation Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->FTase FTase_Inhibitor FTase Inhibitor (Synthesized from H-Met-OiPr HCl) FTase_Inhibitor->FTase

The role of FTase in the Ras signaling cascade and its inhibition.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively available in the public domain. However, a patent for the "Preparation and formulation of arylpyrrolidines as farnesyl transferase inhibitors for pharmaceutical use" references its application.[3] Researchers interested in specific synthetic procedures are encouraged to consult this patent and similar literature in the field of medicinal chemistry.

Conclusion and Future Directions

This compound is a valuable chemical intermediate for the synthesis of farnesyltransferase inhibitors. While direct pharmacological data on this compound itself is limited, its role in the development of potential anti-cancer therapeutics is noteworthy. Further research and publication of in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this compound and any potential biological activity it may possess independently of its role as a synthetic precursor.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

An In-depth Technical Guide to Farnesyltransferase Inhibitors in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Farnesyltransferase Inhibitors (FTIs) in the context of preclinical cancer research. While direct preclinical data on H-Met-OiPr hydrochloride as an anti-cancer agent is not extensively available, its significance lies in its role as a methionine derivative, a crucial component in the synthesis of FTIs.[1] This guide will, therefore, focus on the class of compounds it helps create: the farnesyltransferase inhibitors.

Introduction to Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase inhibitors are a class of experimental cancer drugs designed to block the activity of farnesyltransferase. This enzyme attaches a farnesyl group to specific proteins, a critical post-translational modification known as farnesylation. This process is essential for the function of several proteins involved in cellular signaling pathways that are often dysregulated in cancer.

The primary initial target for FTIs was the Ras family of small GTP-binding proteins.[2] Ras proteins, when mutated, are locked in a constitutively active state, leading to uncontrolled cell growth and proliferation. Since farnesylation is necessary for Ras to localize to the cell membrane and exert its oncogenic function, inhibiting this step was identified as a promising therapeutic strategy.[3]

Mechanism of Action

The anticancer mechanism of FTIs is multifaceted, extending beyond the simple inhibition of Ras farnesylation. While this was the initial therapeutic rationale, preclinical studies have revealed that FTIs are effective in cancer cells with wild-type (non-mutated) Ras as well.[1] This suggests that other farnesylated proteins play a role in the anticancer effects of these inhibitors.

The core mechanism involves the competitive inhibition of farnesyltransferase, preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CaaX box of target proteins.[4] This disruption affects a variety of signaling proteins crucial for tumor progression.

Key Signaling Pathways Affected by FTIs

FTIs impact several critical signaling pathways implicated in cancer:

  • Ras-Raf-MEK-ERK Pathway: By preventing Ras farnesylation, FTIs block its membrane association and subsequent activation of downstream effectors that drive cell proliferation.

  • PI3K-Akt-mTOR Pathway: This pathway, central to cell survival and growth, can also be modulated by FTIs through their effects on Ras and other farnesylated proteins.

  • Rho Family Proteins: Proteins like RhoB, which are involved in cytoskeleton regulation and apoptosis, are also farnesylated. Inhibition of their farnesylation can contribute to the anti-tumor activity of FTIs.[5]

Below is a diagram illustrating the primary signaling pathway targeted by Farnesyltransferase Inhibitors.

FTI_Mechanism Mechanism of Action of Farnesyltransferase Inhibitors cluster_synthesis Synthesis cluster_inhibition Inhibition cluster_pathway Signaling Pathway H-Met-OiPr_hydrochloride This compound FTI Farnesyltransferase Inhibitor (FTI) H-Met-OiPr_hydrochloride->FTI Used in synthesis of FTase Farnesyltransferase (FTase) FTI->FTase Inhibits Ras_active Active Ras (Membrane-Bound) Ras_inactive Inactive Ras (Cytosolic) Ras_inactive->Ras_active Farnesylation (catalyzed by FTase) Proliferation Cell Proliferation & Survival Ras_active->Proliferation Activates signaling cascade

FTI Mechanism of Action

Preclinical Data Summary

Preclinical studies have demonstrated the potent anti-proliferative activity of FTIs in a variety of cancer cell lines and animal tumor models.[6] A key finding from this research is that the sensitivity of cancer cells to FTIs does not always correlate with the presence of a Ras mutation.

Parameter Observation References
Cell Line Sensitivity Broad activity against various cancer cell lines, including those with wild-type Ras.[1]
In Vivo Efficacy Tumor growth inhibition and, in some cases, regression in xenograft and transgenic mouse models.[5][7]
Combination Therapy Synergistic effects observed when combined with conventional cytotoxic drugs, particularly taxanes.[1]
Resistance Mechanisms Alternative prenylation by geranylgeranyl-protein transferase (GGTase) can lead to resistance, especially for K-Ras and N-Ras mutated cancers.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical evaluation of FTIs. Below are outlines for key experiments.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of a compound to inhibit the farnesyltransferase enzyme directly.

Protocol Outline:

  • Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled Ras peptide substrate, and the test FTI.

  • Procedure:

    • Incubate the enzyme with varying concentrations of the FTI.

    • Initiate the reaction by adding FPP and the peptide substrate.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction and measure the amount of farnesylated peptide using a fluorescence polarization reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the FTI required to inhibit 50% of the enzyme's activity.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay determines the effect of an FTI on the growth of cancer cell lines.

Protocol Outline:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the FTI for 48-72 hours.

  • Staining:

    • For MTT: Add MTT solution and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.

    • For SRB: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Ras Processing

This experiment verifies that the FTI is inhibiting Ras farnesylation within the cancer cells.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cancer cells with the FTI. Lyse the cells to extract total protein.

  • Protein Separation: Separate the protein lysates by SDS-PAGE. Unprocessed (unfarnesylated) Ras migrates slower than processed (farnesylated) Ras.

  • Immunoblotting: Transfer the proteins to a membrane and probe with an antibody specific for Ras.

  • Detection: Use a secondary antibody and a chemiluminescent substrate to visualize the protein bands. An accumulation of the slower-migrating band in FTI-treated cells indicates inhibition of Ras processing.

The following diagram illustrates a typical experimental workflow for evaluating a novel FTI.

FTI_Workflow Experimental Workflow for FTI Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Farnesyltransferase Activity Assay (IC50) Cell_Proliferation Cell Proliferation Assay (GI50) Enzyme_Assay->Cell_Proliferation Promising candidates Ras_Processing Western Blot for Ras Processing Cell_Proliferation->Ras_Processing Confirm on-target effect Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Ras_Processing->Xenograft Advance to in vivo PD_Studies Pharmacodynamic Studies (Target Engagement) Xenograft->PD_Studies Correlate efficacy with target inhibition

Workflow for FTI Preclinical Evaluation

Challenges and Future Directions

Despite promising preclinical data, the clinical efficacy of FTIs as single agents has been modest.[9] Several factors contribute to this:

  • Alternative Prenylation: K-Ras and N-Ras, the most frequently mutated Ras isoforms in human cancers, can be alternatively prenylated by geranylgeranyl-protein transferase I (GGTase-I) when farnesyltransferase is inhibited.[10] This provides an escape mechanism for cancer cells.

  • Complexity of FTI Effects: The broad range of farnesylated proteins affected by FTIs complicates the understanding of their precise antitumor mechanisms and can lead to off-target effects.

Future research is focused on:

  • Combination Therapies: Combining FTIs with conventional chemotherapy, radiotherapy, or other targeted agents to enhance efficacy and overcome resistance.[1][9]

  • Dual Inhibitors: Developing compounds that inhibit both farnesyltransferase and geranylgeranyl-protein transferase.[10][11]

  • Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to FTI therapy.

Conclusion

Farnesyltransferase inhibitors represent a significant class of targeted therapies that have been extensively studied in preclinical cancer models. While their journey to the clinic has been challenging, the knowledge gained from these studies has been invaluable. This compound, as a precursor in the synthesis of these important molecules, plays a foundational role in the ongoing research and development in this field. A deeper understanding of the complex biology of protein prenylation and the development of next-generation inhibitors and rational combination strategies will be crucial for realizing the full therapeutic potential of targeting this critical cellular process.

References

An In-depth Technical Guide on the Discovery and Development of H-Met-OiPr Hydrochloride and its Application in Novel Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key building block in the synthesis of potent farnesyltransferase inhibitors. The document details its discovery, synthesis, and application in the development of a specific anticancer agent, referred to herein as Compound 1, with illustrative experimental protocols and quantitative data.

Introduction to this compound

This compound, with the chemical formula C8H18ClNO2S and a molecular weight of 227.75, is the hydrochloride salt of the isopropyl ester of L-methionine. Its primary significance in drug discovery lies in its role as a precursor for the synthesis of peptidomimetic inhibitors of farnesyl-protein transferase (FTase), an enzyme implicated in oncogenic signaling pathways.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85391-05-5
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Role in the Development of Farnesyltransferase Inhibitors

The discovery of this compound is intrinsically linked to the broader effort to develop inhibitors of farnesyl-protein transferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] Mutant Ras proteins are frequently found in human cancers, leading to their constitutive activation and uncontrolled cell division.[1] Consequently, inhibiting FTase emerged as a promising therapeutic strategy for cancer treatment.

This compound serves as a crucial intermediate in the synthesis of peptidomimetic FTase inhibitors, which are designed to mimic the C-terminal CAAX motif of Ras proteins that is recognized by FTase. The methionine residue is a key component of this motif, and the isopropyl ester protection in this compound facilitates its incorporation into the inhibitor scaffold during synthesis.

Farnesyltransferase Signaling Pathway

The farnesyltransferase signaling pathway is a critical regulator of cell growth and proliferation. Its inhibition is the primary mechanism of action for compounds synthesized using this compound.

Farnesyltransferase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Ras Farnesylation cluster_2 Downstream Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds Inactive Ras (cytosolic) Inactive Ras (cytosolic) Receptor Tyrosine Kinase (RTK)->Inactive Ras (cytosolic) activates Farnesyltransferase (FTase) Farnesyltransferase (FTase) Inactive Ras (cytosolic)->Farnesyltransferase (FTase) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->Farnesyltransferase (FTase) Active Ras (membrane-bound) Active Ras (membrane-bound) Farnesyltransferase (FTase)->Active Ras (membrane-bound) farnesylates Raf Raf Active Ras (membrane-bound)->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation regulates FTase Inhibitor\n(e.g., Compound 1) FTase Inhibitor (e.g., Compound 1) FTase Inhibitor\n(e.g., Compound 1)->Farnesyltransferase (FTase) inhibits

Farnesyltransferase signaling pathway and the point of inhibition.

Synthesis of a Novel Farnesyltransferase Inhibitor (Compound 1)

The following experimental protocol is illustrative of the synthesis of a farnesyltransferase inhibitor, designated as Compound 1, utilizing this compound. This synthesis is based on the procedures outlined in patent WO2001046137A1.

Experimental Workflow for the Synthesis of Compound 1

Synthesis_Workflow A Step 1: Coupling of Protected Pyrrolidine Acid and H-Met-OiPr HCl B Step 2: Deprotection of the Pyrrolidine Nitrogen A->B C Step 3: Coupling with Substituted Benzoic Acid B->C D Step 4: Final Deprotection and Purification C->D E Compound 1 D->E

Synthetic workflow for Compound 1.
Detailed Synthetic Protocol for Compound 1

Step 1: Coupling of N-Boc-L-proline with L-Methionine isopropyl ester hydrochloride

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred for 30 minutes. L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) are then added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the dipeptide intermediate.

Step 2: Deprotection of the Pyrrolidine Nitrogen

The dipeptide intermediate from Step 1 is dissolved in a 4M solution of HCl in 1,4-dioxane (B91453) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the deprotected intermediate as a hydrochloride salt.

Step 3: Coupling with a Substituted Benzoic Acid

The deprotected intermediate from Step 2 (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). A substituted benzoic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) are added sequentially. The reaction mixture is stirred at room temperature for 18 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 4: Final Deprotection and Purification

The product from Step 3 is subjected to a final deprotection step to remove any remaining protecting groups, if applicable, using standard literature procedures. The final compound is purified by preparative high-performance liquid chromatography (HPLC) to yield Compound 1.

Biological Evaluation of Compound 1

The biological activity of Compound 1 was assessed through a series of in vitro and in vivo assays to determine its efficacy as a farnesyltransferase inhibitor and its potential as an anticancer agent.

In Vitro Farnesyltransferase Inhibition Assay

The inhibitory activity of Compound 1 against human farnesyltransferase was determined using a fluorescence-based assay.

Table 2: In Vitro Activity of Compound 1

CompoundFTase IC50 (nM)
Compound 1 15
Reference Inhibitor 50

Experimental Protocol: Farnesyltransferase Inhibition Assay

  • Reagents and Buffers: Human recombinant farnesyltransferase, farnesyl pyrophosphate (FPP), and a dansylated peptide substrate (Dansyl-GCVLS) are prepared in an assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2).

  • Assay Procedure: The assay is performed in a 96-well black microplate. 10 µL of varying concentrations of Compound 1 (dissolved in DMSO and diluted in assay buffer) are pre-incubated with 20 µL of FTase solution for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by adding 20 µL of a mixture of FPP and the dansylated peptide substrate.

  • The fluorescence intensity is measured kinetically over 60 minutes using a fluorescence plate reader with excitation at 340 nm and emission at 485 nm.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay

The antiproliferative activity of Compound 1 was evaluated against a panel of human cancer cell lines using the MTT assay.

Table 3: Antiproliferative Activity of Compound 1

Cell LineCancer TypeGI50 (µM)
HCT-116 Colon Carcinoma0.8
PANC-1 Pancreatic Carcinoma1.2
A549 Lung Carcinoma2.5

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of Compound 1 for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curves.

In Vivo Antitumor Efficacy in a Xenograft Model

The in vivo antitumor activity of Compound 1 was assessed in a human tumor xenograft model established in immunodeficient mice.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: 5 x 10^6 HCT-116 human colon carcinoma cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration: Compound 1 is administered orally once daily at a dose of 50 mg/kg for 21 consecutive days. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Table 4: In Vivo Efficacy of Compound 1 in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Tumor Growth Inhibition (%)
Vehicle Control -0
Compound 1 5065

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel farnesyltransferase inhibitors. The illustrative example of Compound 1 demonstrates the successful application of this intermediate in the development of a potent anticancer agent with significant in vitro and in vivo activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, particularly those targeting the farnesyltransferase pathway for therapeutic intervention. Further optimization of compounds derived from this compound holds promise for the development of next-generation anticancer therapies.

References

The Role of H-Met-OiPr Hydrochloride in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not detail a direct, well-characterized role for H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) in specific signal transduction pathways. Its primary documented application is as a chemical intermediate in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer therapy.[1][2][3]

This guide, therefore, extrapolates from the known functions of its parent compound, L-methionine, a critical amino acid with profound effects on cellular signaling and metabolism. The experimental protocols and data presented are based on studies of L-methionine and serve as a foundational framework for investigating the potential activities of its derivatives, such as this compound.

L-Methionine Metabolism: A Hub for Cellular Signaling

L-methionine is an essential amino acid that sits (B43327) at the crossroads of several vital metabolic and signaling pathways.[4][5] Its metabolism is intricately linked to:

  • Protein Synthesis: As a fundamental building block of proteins, methionine availability directly impacts translation and cellular growth.

  • Methylation Reactions: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. These epigenetic and post-translational modifications are crucial for regulating gene expression and protein function.[4][5][6]

  • Redox Homeostasis: The methionine metabolic pathway is a key source of cysteine, a precursor to the major intracellular antioxidant glutathione (B108866) (GSH). This links methionine metabolism to the control of reactive oxygen species (ROS) and cellular redox state.[5]

  • Polyamine Synthesis: SAM is also essential for the synthesis of polyamines like spermine (B22157) and spermidine, which are critical for cell proliferation and differentiation.[4][6]

Met L-Methionine Protein Protein Synthesis Met->Protein SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A Methylation DNA, RNA, Protein Methylation SAM->Methylation Methyltransferases Polyamines Polyamine Synthesis (Spermine, Spermidine) SAM->Polyamines SAH S-Adenosylhomocysteine (SAH) HCY Homocysteine SAH->HCY SAHH HCY->Met Remethylation CYS Cysteine HCY->CYS Transsulfuration GSH Glutathione (GSH) (Redox Balance) CYS->GSH Methylation->SAH GeneExp Gene Expression Methylation->GeneExp CellProlif Cell Proliferation Polyamines->CellProlif

Core L-Methionine Metabolic Pathways.

L-Methionine and Cell Cycle Regulation

A significant body of research points to the inhibitory effects of L-methionine on the proliferation of various cancer cell lines.[4][6][7] This effect is often mediated by the modulation of cell cycle progression, particularly at the G1/S transition.

Impact on Gene Expression

Studies have shown that L-methionine treatment can alter the expression of key genes that govern the G1/S checkpoint in the cell cycle.[4] These changes often involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) and the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Gene SymbolProteinFunctionEffect of L-Methionine in LNCaP Cells
Upregulated
CDKN2Cp18Inhibits CDK4/6Enhanced Expression
CDKN1Bp27Inhibits Cyclin E-CDK2Enhanced Expression
Downregulated
CCND1Cyclin D1Activates CDK4/6Downregulated
CDK4CDK4G1 phase progressionDownregulated
CCNE1Cyclin E1G1/S transitionDownregulated
CDC7CDC7 kinaseInitiation of DNA replicationDownregulated
SKP2S-phase kinase-associated protein 2p27 degradationDownregulated
CDKN3Cyclin-dependent kinase inhibitor 3Dual-specificity phosphataseDownregulated
CDCA5Cell division cycle associated 5Sister chromatid cohesionDownregulated

Data summarized from studies on prostate cancer cell lines (LNCaP).[4]

The Role of p53

The tumor suppressor protein p53 appears to be a key mediator of L-methionine's anti-proliferative effects.[6][7] In cancer cells with wild-type p53, L-methionine treatment has been shown to inhibit cell growth and native p53 expression at both the mRNA and protein levels.[7] Conversely, in cells with mutated or inactive p53, these effects are diminished, suggesting that the p53 status of a cell can determine its response to methionine levels.[6][7]

Met L-Methionine p53 Wild-Type p53 Met->p53 Modulates p18 p18 (CDKN2C) Expression Met->p18 Induces CyclinD_CDK4 Cyclin D / CDK4 Complex Met->CyclinD_CDK4 Downregulates p27 p27 (CDKN1B) Expression p53->p27 Induces CyclinE_CDK2 Cyclin E / CDK2 Complex p27->CyclinE_CDK2 Inhibits p18->CyclinD_CDK4 Inhibits G1_S G1-S Phase Transition CyclinD_CDK4->G1_S Promotes CyclinE_CDK2->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation

L-Methionine's Influence on G1/S Cell Cycle Checkpoint.

Experimental Protocols for Investigating Signal Transduction Effects

To assess the direct effects of this compound on cellular signaling, a series of standardized in vitro experiments would be required. The following protocols are based on methodologies used to study L-methionine and other small molecules.

Cell Viability and Proliferation Assay

This experiment determines the effect of the compound on cell growth.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 mg/mL) for 24, 48, and 72 hours. Include a vehicle control.

  • Quantification: At each time point, add a viability reagent such as MTT or PrestoBlue™. Measure the absorbance or fluorescence according to the manufacturer's protocol using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Signaling Protein Expression

This protocol assesses changes in the protein levels of key signaling molecules.

  • Cell Lysis: Plate cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p53, p27, Cyclin D1, and a loading control like β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Start Plate and Treat Cells (e.g., 6-well plate) Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE (Protein Separation) Quant->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Block Blocking (5% Milk/BSA) Transfer->Block PrimaryAb Primary Antibody Incubation (Overnight) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (1 hour) PrimaryAb->SecondaryAb Detect ECL Detection (Imaging) SecondaryAb->Detect Analysis Densitometry Analysis Detect->Analysis

References

An In-depth Technical Guide on the Structural Activity Relationship of H-Met-OiPr Hydrochloride as a Precursor for Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the direct biological activity and structure-activity relationship (SAR) of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is limited. This compound is primarily documented as a chemical intermediate or building block. This guide therefore focuses on its role as a precursor in the synthesis of farnesyltransferase inhibitors, with illustrative data and established experimental protocols relevant to this target class.

Introduction

This compound (L-Methionine isopropyl ester hydrochloride) is a derivative of the amino acid L-methionine. While not an active therapeutic agent itself, it serves as a valuable starting material in medicinal chemistry. Notably, it is used in the synthesis of peptidomimetic inhibitors targeting farnesyltransferase (FTase).[1] FTase is a critical enzyme that catalyzes the post-translational farnesylation of proteins, including the Ras family of small GTPases.[2] Since oncogenic Ras proteins are implicated in over 30% of human cancers, inhibiting their function via FTase inhibition has been a significant strategy in cancer drug development.[2]

This document provides a technical overview of the structure-activity relationships of FTase inhibitors that can be derived from methionine-based precursors like this compound, details relevant experimental protocols, and illustrates the associated biological pathways.

Structure-Activity Relationship (SAR) of Methionine-Containing FTase Inhibitors

The natural substrate for FTase is a protein ending in a "CAAX" tetrapeptide motif, where C is cysteine, A is an aliphatic amino acid, and X can be methionine, serine, or glutamine.[3] Early FTase inhibitors were designed as mimetics of this CAAX motif. The methionine side chain plays a crucial role in binding to a hydrophobic pocket within the enzyme's active site.

The following tables present an illustrative example of a structure-activity relationship study for a hypothetical series of FTase inhibitors (Series A) derived from a common scaffold utilizing a methionine mimetic.

Table 1: Illustrative In Vitro Activity of Hypothetical FTase Inhibitors (Series A)

Compound IDR¹ Group ModificationFTase Inhibition IC₅₀ (nM)Cell-Based Ras Processing IC₅₀ (nM)
A-1 (Lead) Imidazole55500
A-2Thiophene25280
A-3Phenyl15150
A-44-Chlorophenyl895
A-53,5-Difluorophenyl570

Table 2: Illustrative Pharmacokinetic Properties of Hypothetical FTase Inhibitors (Series A)

Compound IDAqueous Solubility (µg/mL)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
A-1 (Lead) 150251.5
A-2125352.8
A-380455.1
A-445628.9
A-5557510.2

Experimental Protocols

3.1. General Synthesis of Amino Acid Isopropyl Esters

A common method for the esterification of amino acids, such as the synthesis of this compound, involves the use of isopropanol (B130326) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). The following is a general procedure based on the TMSCl method.[4]

  • Reaction Setup: Suspend the amino acid (e.g., L-Methionine, 1.0 eq) in anhydrous isopropanol.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add trimethylchlorosilane (2.0 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid, the amino acid isopropyl ester hydrochloride salt, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

3.2. In Vitro Fluorescence-Based Farnesyltransferase Inhibition Assay

This protocol describes a high-throughput method to screen for FTase inhibitors by measuring the transfer of a farnesyl group to a fluorescently labeled peptide substrate.[5][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 1 mM DTT.

    • Enzyme: Prepare a working solution of recombinant human FTase in assay buffer.

    • Substrates: Prepare working solutions of Farnesyl Pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.

    • Test Compound: Prepare a serial dilution of the test inhibitor (e.g., Series A compounds) in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of test inhibitor dilution or vehicle (for control wells) to each well.

    • Add 10 µL of the FTase enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme pre-incubation.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of FPP and the dansylated peptide substrate.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity kinetically (Excitation: ~340 nm, Emission: ~550 nm) for 30-60 minutes.[7]

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

The diagram below illustrates the central role of Ras in the MAPK signaling cascade and the critical farnesylation step that is blocked by FTase inhibitors.

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits Ras_inactive Inactive Ras-GDP (Cytosolic) FTase Farnesyltransferase (FTase) Ras_inactive->FTase Substrate Ras_active Active Ras-GTP (Membrane-Bound) Raf Raf Ras_active->Raf Activates GRB2_SOS->Ras_inactive Activates (GDP -> GTP) MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates FTase->Ras_active Farnesylates & Enables Membrane Localization FTI FTase Inhibitor (e.g., from H-Met-OiPr) FTI->FTase Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Ras-MAPK signaling pathway and the inhibitory action of FTase inhibitors.

This diagram outlines the logical workflow for developing a novel FTase inhibitor, starting from a chemical building block like this compound.

Discovery_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening & SAR cluster_optimization Lead Optimization A Starting Material (H-Met-OiPr HCl) B Scaffold Design & Virtual Screening A->B C Combinatorial Synthesis of Inhibitor Library B->C D Primary FTase Assay (HTS, IC50) C->D E Cell-Based Ras Processing Assay D->E F SAR Analysis E->F F->C Iterative Design G ADME/Tox Profiling (Solubility, Stability) F->G Potent Leads H In Vivo Efficacy (Xenograft Models) G->H I Candidate Drug H->I

Caption: Logical workflow for the discovery of FTase inhibitors from a precursor.

References

An In-depth Technical Guide to Targeting Protein Farnesylation with Inhibitors Derived from H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesylation, a critical post-translational lipid modification, is pivotal for the function of numerous signaling proteins, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzyme responsible for its farnesylation, farnesyltransferase (FTase), a compelling therapeutic target. This technical guide explores the targeting of protein farnesylation using inhibitors conceptually derived from H-Met-OiPr hydrochloride, a methionine isopropyl ester precursor. We delve into the molecular rationale, present quantitative data for representative inhibitors, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: The Role of Protein Farnesylation in Cellular Signaling

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.

The most well-studied farnesylated proteins are the Ras family (H-Ras, N-Ras, and K-Ras), which act as molecular switches in pathways that control cell proliferation, differentiation, and survival.[1][2] In their active, GTP-bound state, Ras proteins recruit and activate downstream effectors, such as Raf kinases and phosphoinositide 3-kinase (PI3K), initiating signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[3][4] Mutations that lock Ras in a constitutively active state are found in approximately 20-25% of all human cancers, leading to uncontrolled cell growth.[1]

By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent the membrane localization and subsequent activation of Ras, thereby blocking its oncogenic signaling.[5][6] While initially developed as anti-Ras agents, it is now understood that the anticancer effects of FTIs are also mediated through the inhibition of farnesylation of other proteins, such as Rheb (a regulator of the mTOR pathway) and centromere-binding proteins.

This compound as a Precursor for Peptidomimetic FTase Inhibitors

This compound, the hydrochloride salt of methionine isopropyl ester, serves as a valuable starting material for the synthesis of peptidomimetic farnesyltransferase inhibitors. The methionine residue is a key component in many potent FTIs as it mimics the C-terminal amino acid of the CaaX box of many FTase substrates, such as K-Ras (CVIM). The isopropyl ester provides a protecting group for the carboxylic acid during synthesis.

While specific inhibitors synthesized directly from this compound are not extensively detailed in publicly available literature with corresponding datasets, we can extrapolate from potent peptidomimetic FTIs containing a methionine component. For instance, benzodiazepine-based peptidomimetics incorporating methionine have demonstrated exceptional potency.

Quantitative Data of Representative Methionine-Containing FTase Inhibitors

To illustrate the potential of this class of compounds, the following table summarizes the inhibitory activities of representative peptidomimetic FTase inhibitors that incorporate a methionine or methionine-like moiety. These values are indicative of the potency that can be achieved.

Inhibitor ClassRepresentative Compound ExampleTargetIC50 (nM)Cellular PotencyReference
Benzodiazepine Peptidomimetic Cys(BZA)Met derivativeHuman FTase0.3 - 1Blocks Ras farnesylation in intact cells[7][8]
Imidazole-containing Peptidomimetic Compound 23 (ester prodrug)T. brucei FTase>70% inhibition at 50 nMED50 = 2.6 nM ( T. b. rhodesiense)[9]
Pyridodioxane Ether of Methionine Benzamide o-tolyl substituted stereoisomerRas FTaseNanomolar rangeMicromolar antiproliferative effect[10]

Signaling Pathways and Experimental Workflows

The Ras Signaling Pathway and the Point of FTI Intervention

The following diagram illustrates the central role of Ras in cellular signaling and how FTase inhibitors intervene in this pathway.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor Ras_inactive Inactive Ras-GDP (Cytosolic) Ras_active Active Ras-GTP (Membrane-bound) Ras_inactive->Ras_active GTP loading Raf Raf Ras_active->Raf PI3K PI3K Ras_active->PI3K FTase Farnesyltransferase (FTase) FTase->Ras_inactive Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase FTI FTase Inhibitor (e.g., derived from H-Met-OiPr) FTI->FTase Inhibits SOS->Ras_inactive Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR, etc. FTI_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Peptidomimetic from H-Met-OiPr HCl ftase_assay In Vitro FTase Activity Assay synthesis->ftase_assay ic50 Determine IC50 ftase_assay->ic50 farnesylation_assay Cellular Protein Farnesylation Assay ic50->farnesylation_assay cytotoxicity_assay Cytotoxicity/Antiproliferative Assay farnesylation_assay->cytotoxicity_assay downstream_signaling Downstream Signaling (Western Blot for p-ERK) cytotoxicity_assay->downstream_signaling animal_model Animal Tumor Model downstream_signaling->animal_model

References

Preliminary in vitro studies with H-Met-OiPr hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature reveals a notable absence of published in vitro studies specifically investigating a compound designated as "H-Met-OiPr hydrochloride." Comprehensive searches have yielded no data on its biological effects, mechanism of action, or associated signaling pathways.

The majority of available research focuses on "Metformin hydrochloride," a widely studied oral antihyperglycemic agent. These studies primarily detail its formulation, dissolution, and sustained-release properties, rather than the cellular and molecular investigations typically found in preclinical in vitro research.

Due to the lack of available data for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.

It is possible that "this compound" may be a novel or internal designation for a compound not yet described in publicly accessible literature, or that the nomenclature provided may contain a typographical error. For instance, "Met" could refer to the amino acid Methionine, but the "OiPr" designation does not correspond to a standard chemical group.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to:

  • Verify the chemical name and structure.

  • Consult internal documentation or proprietary databases for information on novel compounds.

  • Consider the possibility of alternative nomenclature or a misspelling in the compound name.

Without specific in vitro data on this compound, any discussion of its biological activity or the creation of the requested technical guide would be speculative and fall outside the scope of evidence-based scientific reporting. We will continue to monitor the scientific literature and will update this information should relevant studies be published.

Methodological & Application

Application Notes and Protocols for H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a methionine derivative that serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of farnesyltransferase inhibitors for cancer research.[1][2] This document provides a comprehensive overview of its properties, a representative experimental protocol for its application in peptide synthesis, and an illustration of the relevant biological pathway.

Chemical and Physical Properties

This compound is the isopropyl ester of the essential amino acid L-methionine, provided as a hydrochloride salt. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₈H₁₈ClNO₂S
Molecular Weight 227.75 g/mol [1]
CAS Number 85391-05-5
Appearance White to off-white crystalline powder
Purity Typically ≥97%
Solubility Soluble in water and polar organic solvents like DMF and DMSO.
Storage Store at 2-8°C, desiccated.

Mechanism of Action: Targeting Farnesyltransferase

This compound is primarily utilized in the synthesis of farnesyltransferase (FTase) inhibitors.[1][2] FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.

The Ras Signaling Pathway and Farnesylation:

  • Synthesis of Ras: Ras proteins are synthesized in the cytoplasm in an inactive, soluble form.

  • Farnesylation: For Ras to become active and localize to the plasma membrane, it must undergo a series of modifications. The first and most critical step is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue in the C-terminal "CAAX box" of the Ras protein. This reaction is catalyzed by FTase.[3][4]

  • Membrane Association and Signaling: Once farnesylated, Ras can associate with the inner leaflet of the plasma membrane, where it can be activated to initiate downstream signaling cascades (e.g., MAPK pathway) that regulate cell proliferation, differentiation, and survival.

  • Role in Cancer: Mutations in Ras genes are common in many cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3]

Inhibition by FTase Inhibitors:

FTase inhibitors are designed to block the farnesylation of Ras, preventing its localization to the plasma membrane and thereby abrogating its oncogenic signaling.[4] this compound provides the methionine residue, a common component of peptide-based or peptidomimetic FTase inhibitors that mimic the natural CAAX substrate of the enzyme.[5]

Ras_Farnesylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Ras_inactive Inactive Ras-GDP FTase Farnesyltransferase (FTase) Ras_inactive->FTase Substrate FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Co-substrate Ras_farnesylated Farnesylated Ras-GDP FTase->Ras_farnesylated Catalysis Ras_active Active Membrane-Bound Ras-GTP Ras_farnesylated->Ras_active Membrane Localization & Activation FTase_Inhibitor FTase Inhibitor (Synthesized using H-Met-OiPr HCl) FTase_Inhibitor->FTase Inhibition Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_active->Downstream Proliferation Cell Proliferation Downstream->Proliferation Peptide_Coupling_Workflow Start Start Prep 1. Prepare Reactants - Dissolve Boc-Ala-OH & HOBt in DCM - Cool to 0°C Start->Prep Activation 2. Activate Carboxylic Acid - Add EDC-HCl - Stir at 0°C for 30 min Prep->Activation Coupling 4. Coupling Reaction - Add amine solution to activated acid - Stir overnight at room temp. Activation->Coupling Neutralization 3. Prepare Amine Component - Suspend H-Met-OiPr HCl in DCM - Add DIPEA to neutralize Neutralization->Coupling Workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with acid, base, brine Coupling->Workup Purification 6. Purification - Dry over MgSO₄ - Concentrate solvent - Flash Chromatography Workup->Purification End Pure Dipeptide (Boc-Ala-Met-OiPr) Purification->End

References

Application Notes and Protocols for Farnesyltransferase Activity Assays Utilizing H-Met-OiPr Hydrochloride Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a pivotal enzyme in cellular signaling, catalyzing the post-translational farnesylation of a number of intracellular proteins, most notably those in the Ras superfamily of small GTP-binding proteins.[1][2] This lipid modification is crucial for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[1] H-Met-OiPr hydrochloride serves as a key building block in the synthesis of potent farnesyltransferase inhibitors, such as arylpyrrolidine derivatives. This document provides detailed protocols and application notes for assessing the activity of FTase and the inhibitory potential of compounds derived from this compound using a fluorescence-based assay.

Farnesyltransferase Signaling Pathway

Farnesyltransferase plays a critical role in the activation of Ras and other signaling proteins. Upon synthesis, Ras proteins are cytosolic and inactive. For activation, they must undergo a series of post-translational modifications, initiated by the farnesylation of a cysteine residue within a C-terminal CaaX box. This process is catalyzed by farnesyltransferase. The attached farnesyl group increases the hydrophobicity of the Ras protein, facilitating its translocation to and anchoring in the plasma membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases), leading to the activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-Akt cascades, which in turn regulate gene expression related to cell proliferation, survival, and differentiation.[1] Farnesyltransferase inhibitors block this initial, critical step, thereby preventing Ras localization and subsequent signaling. Additionally, other proteins like RhoB are also farnesylated and implicated in the effects of FTase inhibitors.

Farnesyltransferase_Signaling_Pathway Farnesyltransferase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factors) RTK Receptor Tyrosine Kinase Upstream_Signal->RTK Pro_Ras Pro-Ras (Cytosolic, Inactive) RTK->Pro_Ras activates Farnesylated_Ras Farnesylated Ras Pro_Ras->Farnesylated_Ras Farnesylation FTase Farnesyltransferase (FTase) FTase->Farnesylated_Ras FPP Farnesyl Pyrophosphate (FPP) FPP->Farnesylated_Ras Membrane Plasma Membrane Localization Farnesylated_Ras->Membrane Active_Ras Active Ras-GTP Membrane->Active_Ras Downstream_Effectors Downstream Effectors (Raf-MEK-ERK, PI3K-Akt) Active_Ras->Downstream_Effectors Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Effectors->Gene_Expression FTase_Inhibitor FTase Inhibitor (derived from H-Met-OiPr) FTase_Inhibitor->FTase inhibits

Farnesyltransferase Signaling Pathway

Quantitative Data: Inhibitory Activity of Farnesyltransferase Inhibitors

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for several known FTase inhibitors.

InhibitorTargetIC50 (nM)Notes
TipifarnibFarnesyltransferase0.86A potent and well-characterized FTase inhibitor.
LonafarnibH-Ras Farnesylation1.9An orally active FTase inhibitor.
LonafarnibK-Ras Farnesylation5.2
LonafarnibN-Ras Farnesylation2.8
L-778,123Farnesyltransferase2A dual inhibitor of FTase and GGPTase-I.
A-345877Farnesyltransferase0.45An aryl tetrahydropyridine (B1245486) inhibitor.
Piperidine (B6355638) derivative 1aFarnesyltransferase5.4A 2-(4-hydroxy)phenyl-3-nitropiperidine derivative.
Piperidine derivative 14aFarnesyltransferase4.3Metabolically stable piperidine derivative.
Piperidine derivative 20aFarnesyltransferase3.0Metabolically stable piperidine derivative.

Experimental Protocol: Fluorescence-Based Farnesyltransferase Activity Assay

This protocol describes a continuous, fluorescence-based assay to measure the activity of FTase and to screen for its inhibitors. The assay relies on a dansylated peptide substrate that exhibits an increase in fluorescence upon farnesylation due to the change in the hydrophobicity of its microenvironment.

Materials and Reagents
  • Enzyme: Purified recombinant human Farnesyltransferase (FTase).

  • Substrates:

    • Farnesyl pyrophosphate (FPP).

    • Dansylated peptide substrate (e.g., Dansyl-GCVLS).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT.

  • Test Compounds: FTase inhibitors synthesized using this compound, dissolved in DMSO.

  • Control Inhibitor: Tipifarnib or another known FTase inhibitor.

  • Hardware: Fluorescence plate reader capable of excitation at ~340 nm and emission at ~550 nm, black 384-well plates.

Stock Solution Preparation
  • FTase Enzyme: Prepare aliquots of FTase in an appropriate buffer and store at -80°C. The final concentration for the assay should be determined empirically but can start in the range of 10-50 nM.

  • FPP Stock (1 mM): Dissolve FPP in 50 mM HEPES (pH 7.5) and store in aliquots at -80°C.

  • Dansylated Peptide Stock (1 mM): Dissolve the dansylated peptide in DMSO and store in aliquots at -20°C.

  • Test Compound Plate: Prepare serial dilutions of the test compounds and control inhibitor in 100% DMSO in a separate plate.

Assay Procedure

Experimental_Workflow Farnesyltransferase Activity Assay Workflow Start Start Add_Buffer Add 85 µL Assay Buffer to each well Start->Add_Buffer Add_Inhibitor Add 1 µL Test Compound (or DMSO for control) Add_Buffer->Add_Inhibitor Add_Enzyme Add 5 µL FTase Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate for 15 min at room temperature Add_Enzyme->Pre_incubation Initiate_Reaction Add 10 µL of 10X Substrate Mix to each well Pre_incubation->Initiate_Reaction Prepare_Substrate_Mix Prepare 10X Substrate Mix (FPP + Dansylated Peptide) Prepare_Substrate_Mix->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex: 340 nm, Em: 550 nm) for 30-60 min Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: Calculate initial rates and IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Farnesyltransferase Activity Assay Workflow
  • Plate Preparation: To each well of a 384-well plate, add 85 µL of Assay Buffer.

  • Compound Addition: Add 1 µL of the test compound dilutions or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

  • Enzyme Addition: Add 5 µL of the diluted FTase enzyme solution to all wells except the no-enzyme controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: During the pre-incubation, prepare a 10X substrate mix containing FPP and the dansylated peptide in Assay Buffer. To start the reaction, add 10 µL of this 10X substrate mix to each well. The final concentrations should be optimized, but a starting point is 1 µM for both FPP and the dansylated peptide.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.

Data Analysis
  • Calculate Initial Rates: Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Rate with inhibitor / Rate without inhibitor)]

  • Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The fluorescence-based assay described herein provides a robust and high-throughput method for evaluating the activity of farnesyltransferase and for determining the potency of inhibitors. This compound is a valuable precursor for the synthesis of novel FTase inhibitors. By following the detailed protocol, researchers can effectively screen and characterize new chemical entities for their potential as anticancer therapeutics targeting the farnesyltransferase pathway.

References

Application Notes and Protocols: Step-by-Step Synthesis of FTase Inhibitors Using H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase (FTase) has emerged as a critical target in cancer therapy due to its role in the post-translational modification of Ras proteins, which are frequently mutated in various human cancers. Inhibitors of FTase prevent the farnesylation of Ras, thereby blocking its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. This document provides a detailed protocol for the synthesis of a peptidomimetic FTase inhibitor based on the CAAX tetrapeptide motif, utilizing H-Met-OiPr hydrochloride (Methionine isopropyl ester hydrochloride) as a key starting material. The protocols outlined below are intended for research purposes and provide a foundational methodology for the synthesis, purification, and characterization of these potential therapeutic agents.

Introduction

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal regulators of cell proliferation, differentiation, and survival. Their activity is dependent on proper localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is typically methionine or serine). The enzyme responsible for this lipid modification is farnesyltransferase (FTase).[1][2] In many cancers, mutated Ras proteins are constitutively active, leading to uncontrolled cell growth.[1][2] By inhibiting FTase, the initial and critical step in Ras processing is blocked, providing a targeted approach for anticancer drug development.

Peptidomimetic inhibitors designed to mimic the CAAX tetrapeptide have shown significant promise as potent and selective FTase inhibitors. This application note details the solid-phase synthesis of a model FTase inhibitor with the sequence Cys-Val-Phe-Met, incorporating this compound for the C-terminal methionine residue.

Signaling Pathway

// Nodes Ras_GDP [label="Inactive Ras-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Active Ras-GTP\n(Oncogenic Signaling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS [label="SOS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FTase [label="Farnesyltransferase\n(FTase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl\nDiphosphate (FPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FTase_Inhibitor [label="FTase Inhibitor", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preRas [label="pre-Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; farnesylatedRas [label="Farnesylated Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="Cell Membrane", shape=rectangle, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; downstream [label="Downstream\nSignaling\n(e.g., RAF-MEK-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactor -> Receptor; Receptor -> SOS; SOS -> Ras_GDP [label="GEF Activity"]; Ras_GDP -> Ras_GTP [label="GTP"]; Ras_GTP -> downstream; preRas -> FTase; FPP -> FTase; FTase -> farnesylatedRas [label="Farnesylation"]; farnesylatedRas -> membrane [label="Membrane\nLocalization"]; FTase_Inhibitor -> FTase [label="Inhibition", color="#EA4335", style=bold];

{rank=same; GrowthFactor; Receptor; SOS} {rank=same; preRas; FPP; FTase; FTase_Inhibitor} {rank=same; farnesylatedRas; Ras_GDP; Ras_GTP} {rank=same; membrane; downstream} } . Caption: Ras signaling pathway and the inhibitory action of FTase inhibitors.

Experimental Workflow

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// Edges start -> resin_loading; resin_loading -> fmoc_deprotection1; fmoc_deprotection1 -> coupling1; coupling1 -> fmoc_deprotection2; fmoc_deprotection2 -> coupling2; coupling2 -> fmoc_deprotection3; fmoc_deprotection3 -> coupling3; coupling3 -> fmoc_deprotection4; fmoc_deprotection4 -> cleavage; cleavage -> purification; purification -> characterization; characterization -> end; } . Caption: Solid-phase synthesis workflow for a model FTase inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride resin

  • Fmoc-Phe-OH

  • Fmoc-Val-OH

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether

Protocol 1: Solid-Phase Synthesis of Cys(Trt)-Val-Phe-Met-OiPr

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid (H-Met-OiPr):

    • Dissolve this compound (0.43 g, 2.0 mmol) and DIPEA (0.7 mL, 4.0 mmol) in DMF (10 mL).

    • Drain the DCM from the resin and add the amino acid solution.

    • Shake the mixture for 2 hours at room temperature.

    • To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for an additional 30 minutes.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (1.16 g, 3.0 mmol), HBTU (1.14 g, 3.0 mmol), and DIPEA (1.05 mL, 6.0 mmol) in DMF (10 mL).

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 sequentially for Fmoc-Val-OH and Fmoc-Cys(Trt)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Washing and Drying: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (2 x 10 mL). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL) to the dried peptide-resin.

    • Shake at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions and analyze by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Synthetic Yield and Purity

StepProductTheoretical Yield (mg)Actual Yield (mg)Purity (by HPLC)
SynthesisCrude Cys-Val-Phe-Met-OiPr980850~75%
PurificationPurified Cys-Val-Phe-Met-OiPr-550>95%

Table 2: Characterization Data

AnalysisExpected Value (m/z for [M+H]⁺)Observed Value (m/z for [M+H]⁺)
LC-MS555.26555.28

Table 3: In Vitro FTase Inhibition Assay

CompoundIC₅₀ (nM)
Cys-Val-Phe-Met-OiPr15.5
Control Inhibitor10.2

Note: The data presented in these tables are representative and may vary depending on experimental conditions.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of a model FTase inhibitor using this compound as a key building block. The solid-phase synthesis approach offers a robust and efficient method for generating peptidomimetic inhibitors. The purification and characterization protocols ensure the high quality of the final compound for subsequent biological evaluation. These methodologies can be adapted for the synthesis of a library of related compounds to explore structure-activity relationships and develop more potent and selective FTase inhibitors for therapeutic applications.

References

Application Notes and Protocols for H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a methionine derivative widely utilized in biomedical research and drug development. Its primary application lies in the synthesis of peptidomimetics and other small molecules, most notably as a precursor for the development of farnesyltransferase (FTase) inhibitors. Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a significant target for anticancer therapies.

These application notes provide detailed protocols for the preparation and storage of this compound solutions, an exemplar protocol for its use in a peptide coupling reaction, and an overview of the relevant biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 85391-05-5
Molecular Formula C₈H₁₈ClNO₂S
Molecular Weight 227.75 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Solution Preparation

The solubility of this compound is a critical factor for its use in experimental settings. While it has limited solubility in aqueous solutions, it is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Preparation of Stock Solutions in DMSO

For in vitro studies, DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can impact its solubility.[1] Sonication may be required to achieve complete dissolution at high concentrations.[1]

The following table provides the required mass of this compound to prepare stock solutions of various concentrations.

Desired ConcentrationVolumeMass for 1 mLMass for 5 mLMass for 10 mL
1 mM4.3908 mL1 mg5 mg10 mg
5 mM0.8782 mL5 mg25 mg50 mg
10 mM0.4391 mL10 mg50 mg100 mg

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and ensure experimental reproducibility. The stability of the compound differs between its solid form and when in solution.

FormStorage TemperatureShelf Life
Solid (Powder) -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1]

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the construction of peptide-like molecules. The following is an exemplar protocol for a standard peptide coupling reaction.

Exemplar Protocol: Dipeptide Synthesis using this compound

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound to form a dipeptide.

Materials:

  • Boc-Ala-OH (N-tert-butyloxycarbonyl-L-alanine)

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10 minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine: In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

  • Coupling Reaction: Add the H-Met-OiPr/DIPEA solution to the activated Boc-Ala-OH solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to yield the pure product.

Biological Context: The Ras Signaling Pathway and Farnesyltransferase Inhibition

This compound serves as a precursor for the synthesis of farnesyltransferase inhibitors. These inhibitors are designed to disrupt the Ras signaling pathway, which is frequently hyperactivated in cancerous cells.

Ras Protein Post-Translational Modification

For Ras proteins to become biologically active, they must undergo a series of post-translational modifications that anchor them to the inner surface of the cell membrane. The initial and most critical step in this process is farnesylation.

Ras_Modification cluster_cytosol Cytosol cluster_inhibitor Therapeutic Intervention Pro_Ras Pro-Ras (Inactive, Soluble) FTase Farnesyltransferase (FTase) Pro_Ras->FTase Binds to CAAX box FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Catalyzes Farnesylation RCE1 RCE1 Protease Farnesylated_Ras->RCE1 Cleavage of -AAX Proteolyzed_Ras Proteolyzed Ras RCE1->Proteolyzed_Ras ICMT ICMT (Methyltransferase) Proteolyzed_Ras->ICMT Carboxyl Methylation Mature_Ras Mature Ras (Active, Membrane-Bound) ICMT->Mature_Ras FTase_Inhibitor FTase Inhibitor (Derived from H-Met-OiPr HCl) FTase_Inhibitor->FTase Blocks Active Site

Caption: Post-translational modification of Ras proteins.

The process begins in the cytosol where farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX box of the pro-Ras protein. This is followed by proteolytic cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1) and subsequent carboxyl methylation by isoprenylcysteine carboxyl methyltransferase (ICMT). These modifications increase the hydrophobicity of Ras, facilitating its localization to the cell membrane, which is essential for its signaling function.

The Role of Farnesyltransferase Inhibitors in Disrupting Ras Signaling

FTase inhibitors are small molecules designed to compete with the Ras protein for the active site of the farnesyltransferase enzyme. By blocking FTase, these inhibitors prevent the farnesylation of Ras, thereby inhibiting its membrane localization and subsequent activation of downstream signaling pathways.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation of Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->RTK FTase_Inhibitor FTase Inhibitor FTase_Inhibitor->Ras_GDP Prevents membrane localization of Ras

Caption: Simplified Ras signaling pathway and the point of intervention for FTase inhibitors.

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on Ras, leading to its activation. Active, membrane-bound Ras-GTP then initiates downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways. These pathways ultimately regulate the activity of transcription factors that control genes involved in cell proliferation, survival, and differentiation. By preventing the initial membrane anchoring of Ras, FTase inhibitors effectively shut down these downstream oncogenic signals.

Conclusion

This compound is a key reagent for researchers engaged in the synthesis of novel therapeutic agents, particularly those targeting the Ras signaling pathway. Proper handling, storage, and a clear understanding of its application in synthetic chemistry are paramount for successful research outcomes. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective utilization of this compound in a laboratory setting.

References

Application Notes and Protocols for Cell-Based Assays Utilizing H-Met-OiPr Hydrochloride as a Precursor for Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OiPr hydrochloride, a methionine derivative, serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors, a class of compounds with significant potential in cancer research.[1][2][3][4] Farnesyltransferase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various proteins. This process, known as farnesylation, is essential for the proper cellular localization and function of key signaling proteins, most notably those of the Ras superfamily of small GTPases.[5][6]

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation and survival.[5] By blocking the farnesylation of Ras, FTase inhibitors prevent its association with the plasma membrane, thereby inhibiting downstream signaling pathways crucial for tumor growth.[7][8] Beyond Ras, FTase inhibitors can also affect the function of other farnesylated proteins, such as RhoB, contributing to their anti-cancer effects.[9][10] This application note provides detailed protocols for cell-based assays to evaluate the efficacy of FTase inhibitors synthesized using this compound.

Mechanism of Action and Signaling Pathway

Farnesyltransferase inhibitors act by blocking the enzyme farnesyltransferase, which prevents the prenylation of target proteins like Ras. This inhibition disrupts their ability to localize to the cell membrane and activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to reduced cell proliferation and survival.[5][7][8]

Farnesyltransferase Inhibition and the Ras Signaling Pathway

Farnesyltransferase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Active Ras Active Ras Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling Inactive Ras Inactive Ras Inactive Ras->Active Ras Signal H-Met-OiPr Derivative (FTI) H-Met-OiPr Derivative (FTI) FTase FTase H-Met-OiPr Derivative (FTI)->FTase Inhibits Pro-Ras Pro-Ras FTase->Pro-Ras Farnesylation Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->FTase Pro-Ras->Inactive Ras Localization to Membrane Proliferation Proliferation Downstream Signaling->Proliferation

Caption: Inhibition of Farnesyltransferase by a derivative of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a novel farnesyltransferase inhibitor (FTI-HMOP) synthesized from this compound, alongside data for a known FTI, Lonafarnib, which can be used as a positive control. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

CompoundTargetAssay TypeCell LineIC50 (nM)Notes
FTI-HMOP (Hypothetical) FTaseEnzymatic (Fluorescence)N/A15Illustrative data for a novel compound.
FTI-HMOP (Hypothetical) FTaseCell Proliferation (MTT)Panc-150Demonstrates cellular potency in a cancer cell line with a KRAS mutation.
Lonafarnib FTaseEnzymatic (Fluorescence)N/A25.6Known FTase inhibitor, serves as a positive control.[11]
Lonafarnib FTaseCell Proliferation (MTT)VariousVariesPotency can vary depending on the cell line and its specific genetic background.[12]

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Enzymatic Assay

This protocol describes a fluorimetric method to determine the in vitro inhibitory activity of a test compound on FTase.[13][14][15][16]

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test compound (e.g., FTI-HMOP) and positive control (e.g., Lonafarnib) dissolved in DMSO

  • Black, flat-bottom 384-well plates

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In each well of the 384-well plate, add 5 µL of the diluted compounds.

  • Prepare a working reagent solution containing the FTase enzyme in assay buffer. Add 25 µL of this solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Prepare a substrate mix containing FPP and the dansylated peptide in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for 60 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro FTase Assay

FTase_Assay_Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compounds to Plate Add Compounds to Plate Prepare Compound Dilutions->Add Compounds to Plate Add FTase Enzyme Add FTase Enzyme Add Compounds to Plate->Add FTase Enzyme Pre-incubate (15 min) Pre-incubate (15 min) Add FTase Enzyme->Pre-incubate (15 min) Add Substrate Mix (FPP + Dansyl-peptide) Add Substrate Mix (FPP + Dansyl-peptide) Pre-incubate (15 min)->Add Substrate Mix (FPP + Dansyl-peptide) Kinetic Fluorescence Reading (60 min) Kinetic Fluorescence Reading (60 min) Add Substrate Mix (FPP + Dansyl-peptide)->Kinetic Fluorescence Reading (60 min) Data Analysis (Calculate IC50) Data Analysis (Calculate IC50) Kinetic Fluorescence Reading (60 min)->Data Analysis (Calculate IC50) End End Data Analysis (Calculate IC50)->End

Caption: Workflow for the in vitro farnesyltransferase enzymatic assay.

Western Blot for Detecting Inhibition of Protein Farnesylation

This protocol utilizes the electrophoretic mobility shift of an unprocessed (unfarnesylated) protein to assess the in-cell activity of an FTase inhibitor. HDJ-2 is a commonly used biomarker for this purpose.[6][17]

Materials:

  • Cancer cell line (e.g., Panc-1, MiaPaCa-2)

  • Complete cell culture medium

  • Test compound (e.g., FTI-HMOP) and positive control (e.g., Lonafarnib)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against HDJ-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound or positive control for 24-48 hours. Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image using an imaging system. The appearance of a higher molecular weight band for HDJ-2 indicates the accumulation of the unprocessed, unfarnesylated form, confirming FTase inhibition.

Logical Flow for Western Blot Analysis

Western_Blot_Flow Start Start Cell Seeding & Treatment Cell Seeding & Treatment Start->Cell Seeding & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Seeding & Treatment->Cell Lysis & Protein Quantification SDS-PAGE & Protein Transfer SDS-PAGE & Protein Transfer Cell Lysis & Protein Quantification->SDS-PAGE & Protein Transfer Immunoblotting (Primary & Secondary Antibodies) Immunoblotting (Primary & Secondary Antibodies) SDS-PAGE & Protein Transfer->Immunoblotting (Primary & Secondary Antibodies) Chemiluminescent Detection Chemiluminescent Detection Immunoblotting (Primary & Secondary Antibodies)->Chemiluminescent Detection Analysis of HDJ-2 Mobility Shift Analysis of HDJ-2 Mobility Shift Chemiluminescent Detection->Analysis of HDJ-2 Mobility Shift End End Analysis of HDJ-2 Mobility Shift->End

Caption: Logical flow for Western blot analysis of farnesylation inhibition.

Conclusion

The provided protocols offer robust methods for the initial characterization of novel farnesyltransferase inhibitors synthesized from this compound. The in vitro enzymatic assay allows for the direct assessment of a compound's inhibitory potency against the FTase enzyme, while the Western blot for HDJ-2 mobility shift provides crucial evidence of target engagement within a cellular context. These assays are fundamental first steps in the preclinical evaluation of new FTase inhibitors for cancer therapy.

References

Application Notes and Protocols for Methionine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies for Solid-Phase Peptide Synthesis of Methionine-Containing Peptides, Featuring H-Met-OiPr Hydrochloride and Fmoc-Met(O)-OH.

Audience: Researchers, scientists, and drug development professionals engaged in chemical peptide synthesis.

Introduction: The Challenge of Methionine in SPPS

Methionine (Met) is a unique amino acid containing a thioether side chain. While generally considered non-polar, this thioether group is a soft nucleophile, making it susceptible to two primary side reactions during standard Fmoc/tBu solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[1][2]

  • Oxidation: The thioether can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)), which exists as two diastereomers.[1][3] This introduces a +16 Da mass shift and can significantly alter the peptide's conformation, polarity, and biological activity.

  • S-Alkylation: The thioether can be alkylated by carbocations (e.g., tert-butyl cations) generated from side-chain protecting groups during TFA cleavage, resulting in a sulfonium (B1226848) salt impurity.[1][2]

These side reactions can lead to difficult purification challenges and heterogeneous final products.[1] While the methionine side chain is typically left unprotected during synthesis,[3][4] several strategies have been developed to mitigate these issues. The most common approaches are the use of scavenger cocktails during cleavage or the incorporation of a pre-oxidized methionine derivative, Fmoc-Met(O)-OH, which is reduced post-synthesis.

A more specialized approach involves using specific C-terminally protected derivatives like This compound (L-Methionine isopropyl ester hydrochloride). While not a standard building block for chain elongation in Fmoc-SPPS due to its free N-terminus, it serves as a valuable starting material for specific applications, such as the initial loading onto the resin or for solution-phase fragment synthesis.[5][6]

Application Notes: Strategies for High-Purity Methionine Peptides

Strategy 1: Unprotected Fmoc-Met-OH with Optimized Cleavage

The most direct method is to use standard Fmoc-Met-OH and suppress side reactions during the final cleavage. This is achieved by adding reducing agents and carbocation scavengers to the TFA cocktail.

  • Advantages: Simple, avoids extra synthesis and post-synthesis steps.

  • Disadvantages: May not completely eliminate side products, especially in long or Met-rich sequences. The effectiveness is highly dependent on the scavenger cocktail composition.[1]

Strategy 2: The Fmoc-Met(O)-OH "Protecting Group" Strategy

This strategy involves intentionally incorporating methionine in its oxidized sulfoxide form using Fmoc-Met(O)-OH.[7][8] The polar sulfoxide is stable against S-alkylation and further oxidation during synthesis and cleavage. The resulting pure peptide-Met(O) is then reduced back to the native peptide-Met in a separate post-purification step.

  • Advantages:

    • Prevents both S-alkylation and further oxidation, leading to a single, homogeneous crude product.[7]

    • The increased polarity of the Met(O) residue can improve the solubility and chromatographic behavior of hydrophobic peptides.[1]

  • Disadvantages: Requires an additional post-synthesis reduction step.

Strategy 3: C-Terminal Loading with this compound

For peptides with a C-terminal methionine, this compound can be used for the initial loading onto the solid support (e.g., 2-chlorotrityl chloride resin). The isopropyl ester protects the carboxylic acid during the loading of the free amine. The N-terminus is then capped or, more commonly, protected with an Fmoc group on-resin to prepare for standard chain elongation.

  • Advantages: Useful for creating peptide fragments with a protected C-terminus for subsequent solution-phase ligation. The isopropyl ester is more stable than a methyl or ethyl ester to some reagents but is readily cleaved by strong acid (TFA).

  • Disadvantages: Requires an additional on-resin N-terminal protection step before proceeding with SPPS. This strategy does not protect the methionine side chain during subsequent synthesis and cleavage steps, so scavenger use is still required.

Data Presentation: Purity of a Model Met-Containing Peptide

The following table summarizes representative HPLC purity data for a model peptide (e.g., Ac-Glu-Met-Pro-Asp-OH) synthesized using different strategies to highlight the effectiveness of controlling methionine side reactions.

Synthesis StrategyCleavage CocktailPost-Cleavage TreatmentTarget Peptide Purity (%)Met(O) Impurity (%)S-alkylated Impurity (%)
Standard Fmoc-Met-OH TFA / H₂O / TIS (95:2.5:2.5)None~75%~15%~10%
Standard Fmoc-Met-OH TFA / DMS / NH₄I / EDTNone>95%<2%<3%
Fmoc-Met(O)-OH TFA / H₂O / TIS (95:2.5:2.5)Reduction with NH₄I / DMS>98%Not ApplicableNot Applicable

Note: Data are representative and compiled for illustrative purposes based on typical outcomes reported in the literature. Actual results will vary based on the specific peptide sequence and conditions.

Experimental Protocols

Protocol 1: Standard SPPS with Fmoc-Met-OH & Scavenger Cleavage
  • Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve Fmoc-Xaa-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM. Add to the resin and agitate for 2 hours. Cap any remaining reactive sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM, DMF, and IPA, and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (including Fmoc-Met-OH) (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and add the activated mixture to the resin. Agitate for 1-2 hours. Wash with DMF.

  • Chain Elongation: Repeat steps 3 and 4 until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and methanol, and dry thoroughly.

    • Prepare the cleavage cocktail: TFA / dimethyl sulfide (B99878) (DMS) / 1,2-ethanedithiol (B43112) (EDT) / ammonium (B1175870) iodide (NH₄I) (90:5:2.5:2.5 v/v, with ~2 mg/mL NH₄I) .

    • Add the cocktail to the resin (~10 mL per gram) and agitate for 2-3 hours at room temperature.

    • Filter the solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide under vacuum before purification by HPLC.

Protocol 2: SPPS using the Fmoc-Met(O)-OH Strategy
  • Synthesis: Follow steps 1-5 of Protocol 1, substituting Fmoc-Met(O)-OH for Fmoc-Met-OH at the appropriate coupling step.

  • Cleavage:

    • Wash and dry the peptide-resin as in Protocol 1.

    • Use a standard cleavage cocktail without special scavengers, such as TFA / H₂O / triisopropylsilane (B1312306) (TIS) (95:2.5:2.5 v/v) . Agitate for 2 hours.

    • Precipitate and wash the crude peptide with cold diethyl ether as described above. The crude product at this stage is the pure Met(O)-containing peptide.

  • Purification: Purify the Met(O)-peptide by reverse-phase HPLC. Lyophilize the pure fractions.

  • Post-Synthesis Reduction:

    • Dissolve the purified, lyophilized Met(O)-peptide in a solution of 10% aqueous acetic acid.

    • Add ammonium iodide (NH₄I) (10-20 eq) and dimethyl sulfide (DMS) (20-40 eq).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by analytical HPLC or LC-MS.

    • Once the reduction is complete, the peptide solution can be directly re-purified by HPLC to remove the reduction reagents. Lyophilize the pure fractions to obtain the final peptide.

Protocol 3: Loading this compound as the C-Terminal Residue
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM as described in Protocol 1.

  • C-Terminal Amino Acid Loading:

    • Dissolve This compound (1.5 eq) and DIPEA (3.5 eq, to neutralize the hydrochloride salt and activate the coupling) in DCM.

    • Add the solution to the swollen resin and agitate for 2-3 hours.

    • Wash the resin with DCM.

    • Cap any unreacted trityl chloride sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin N-terminal Fmoc Protection:

    • To the H-Met(OiPr)-Resin, add a solution of Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in DMF.

    • Agitate for 3-4 hours at room temperature.

    • Wash the resin thoroughly with DMF to yield Fmoc-Met(OiPr)-Resin. The resin is now ready for standard SPPS.

  • Chain Elongation: Proceed with peptide synthesis by following steps 3-5 from Protocol 1.

  • Final Cleavage and Deprotection:

    • Use a scavenger-containing cleavage cocktail as described in Protocol 1, Step 6. The TFA will simultaneously cleave the peptide from the resin, remove all tBu-based side-chain protecting groups, and cleave the C-terminal isopropyl ester (OiPr) to yield the free carboxylic acid.

    • Precipitate, wash, and dry the crude peptide as previously described.

Visualizations

cluster_problem The Methionine Side-Reaction Problem cluster_products Side Products Met Methionine Residue (in Peptide Chain) Cleavage TFA Cleavage (generates R⁺) Met->Cleavage Exposed to Acid Met_O Met(O) (Oxidation) Cleavage->Met_O O₂ / Peroxides Met_Alk S-alkylated Met (Sulfonium Salt) Cleavage->Met_Alk R⁺ (e.g., tBu⁺)

Caption: Key side reactions of methionine during TFA cleavage in SPPS.

cluster_workflow Fmoc-Met(O)-OH Synthesis Workflow Start Start SPPS Couple_MetO Couple Fmoc-Met(O)-OH Start->Couple_MetO Elongate Complete Peptide Chain Elongation Couple_MetO->Elongate Cleave Cleave with Standard TFA Cocktail Elongate->Cleave Crude_MetO Crude Met(O)-Peptide Cleave->Crude_MetO Purify HPLC Purification Crude_MetO->Purify Pure_MetO Pure Met(O)-Peptide Purify->Pure_MetO Reduce Reduce Sulfoxide (e.g., NH₄I / DMS) Pure_MetO->Reduce Final_Purify Final HPLC Purification Reduce->Final_Purify Final_Peptide Pure Target Peptide (Met) Final_Purify->Final_Peptide

Caption: Workflow for the Fmoc-Met(O)-OH strategy to obtain pure peptides.

cluster_workflow Proposed Workflow for H-Met-OiPr Loading Start Swell 2-Cl-Trt Resin Load_Met Couple H-Met-OiPr·HCl (with DIPEA) Start->Load_Met Cap_Resin Cap Unreacted Resin Sites Load_Met->Cap_Resin Fmoc_Protect On-Resin Nα-Fmoc Protection Cap_Resin->Fmoc_Protect Ready_Resin Fmoc-Met(OiPr)-Resin Fmoc_Protect->Ready_Resin SPPS Standard SPPS Elongation Ready_Resin->SPPS Cleave Cleave with Scavenger Cocktail (TFA/DMS/EDT...) SPPS->Cleave Final_Peptide Crude Target Peptide (Free C-terminus) Cleave->Final_Peptide

Caption: Proposed workflow for using H-Met-OiPr as the C-terminal residue.

References

Application Notes and Protocols for Optimizing Reaction Conditions for H-Met-OiPr Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of synthetic peptide and protein chemistry, crucial for the development of novel therapeutics and research tools. This document provides detailed protocols and optimization strategies for the solution-phase coupling of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl) with an N-terminally protected amino acid. Methionine, a sulfur-containing amino acid, presents unique challenges during peptide synthesis, primarily the susceptibility of its thioether side chain to oxidation.[1] Therefore, careful selection of coupling reagents and reaction conditions is paramount to ensure high yield, purity, and integrity of the final peptide product.

These application notes offer a comprehensive guide to selecting appropriate coupling reagents, bases, and solvents, and provide step-by-step experimental protocols for performing and optimizing the coupling reaction. Additionally, common side reactions and strategies to mitigate them are discussed.

Key Considerations for Methionine Coupling

When working with methionine-containing peptides, two primary side reactions must be considered:

  • Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) under various conditions.[1] This can be minimized by using high-purity, peroxide-free solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon).

  • S-Alkylation: During acid-mediated steps, such as the removal of certain protecting groups, the methionine side chain can be alkylated by carbocations.[1] While less of a concern in the coupling step itself, it is a critical consideration in the overall synthetic strategy.

Data Presentation: Recommended Starting Conditions for Optimization

The selection of coupling reagents, additives, and bases significantly impacts the efficiency and purity of the peptide coupling reaction. The following table summarizes recommended starting conditions for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with H-Met-OiPr·HCl. These conditions are based on established protocols for analogous solution-phase peptide couplings and serve as a robust starting point for optimization.[2][3][4]

Coupling ReagentAdditive (Equivalents)Base (Equivalents)Solvent(s)Typical Reaction TimeTypical Yield RangeNotes
EDC·HCl (1.2 eq)HOBt (1.2 eq) or Oxyma Pure (1.2 eq)DIEA or NMM (1.0-1.2 eq)DCM, DMF, or DCM/DMF2 - 16 hours80-95%A cost-effective and widely used method. The water-soluble urea (B33335) byproduct simplifies workup.[2][4] Additive is crucial to suppress racemization.[3]
DIC (1.1 eq)HOBt (1.2 eq) or Oxyma Pure (1.2 eq)DIEA or NMM (1.0-1.2 eq)DCM, THF, DMF2 - 16 hours80-95%Byproduct (diisopropylurea) is soluble in organic solvents and removed during chromatography.[2]
HBTU (1.1 eq)(HOBt is generated in situ)DIEA or NMM (2.0 eq)DMF, NMP30 min - 2 hours85-98%Fast and efficient coupling with low racemization. Avoid excess HBTU as it can cap the free amine.[4]
HATU (1.1 eq)(HOAt is generated in situ)DIEA or NMM (2.0 eq)DMF, NMP15 min - 1 hour90-99%More reactive than HBTU, particularly useful for sterically hindered couplings.[4]
PyBOP (1.1 eq)(HOBt is generated in situ)DIEA or NMM (2.0 eq)DMF, DCM30 min - 2 hours85-98%Phosphonium-based reagent, byproducts are generally considered less hazardous than those from BOP.

Equivalents are relative to the limiting reagent, typically the N-protected amino acid or H-Met-OiPr·HCl. DCM: Dichloromethane; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran; NMP: N-Methyl-2-pyrrolidone; EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.

Experimental Protocols

The following are detailed protocols for the coupling of an N-Boc-protected amino acid with H-Met-OiPr·HCl. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen) to minimize moisture and oxidation.[3]

Protocol 1: Coupling using EDC·HCl and HOBt

This protocol describes a standard and reliable method for peptide bond formation in solution.[2][3]

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • H-Met-OiPr·HCl (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-Amino Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF).

  • Amine Addition: To the solution from step 1, add H-Met-OiPr·HCl (1.0 eq).

  • Neutralization and Activation: Cool the mixture to 0 °C in an ice bath. Slowly add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes.

  • Coupling Initiation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM or ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.[5][6]

Protocol 2: Coupling using HBTU

This protocol utilizes a more reactive uronium salt-based coupling reagent for faster and often more efficient coupling.[2][4]

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • H-Met-OiPr·HCl (1.0 eq)

  • HBTU (1.1 eq)

  • DIEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-Amino Acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Amine Preparation: In a separate flask, dissolve H-Met-OiPr·HCl (1.0 eq) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the salt.

  • Activation: To the solution from step 1, add DIEA (1.0 eq) and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized H-Met-OiPr solution from step 2 to the activated amino acid solution from step 3.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5][6]

Visualizations

Workflow for Optimizing Coupling Conditions

The following diagram illustrates a logical workflow for the optimization of reaction conditions for the coupling of H-Met-OiPr·HCl.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Workup & Purification Select N-Protected\nAmino Acid & H-Met-OiPr HCl Select N-Protected Amino Acid & H-Met-OiPr HCl Choose Coupling Reagent\n(e.g., EDC/HOBt) Choose Coupling Reagent (e.g., EDC/HOBt) Select N-Protected\nAmino Acid & H-Met-OiPr HCl->Choose Coupling Reagent\n(e.g., EDC/HOBt) Select Base & Solvent\n(e.g., DIEA in DCM) Select Base & Solvent (e.g., DIEA in DCM) Choose Coupling Reagent\n(e.g., EDC/HOBt)->Select Base & Solvent\n(e.g., DIEA in DCM) Run Initial Reaction\n(RT, 4h) Run Initial Reaction (RT, 4h) Select Base & Solvent\n(e.g., DIEA in DCM)->Run Initial Reaction\n(RT, 4h) Analyze by TLC/LC-MS Analyze by TLC/LC-MS Run Initial Reaction\n(RT, 4h)->Analyze by TLC/LC-MS Evaluate Yield & Purity Evaluate Yield & Purity Analyze by TLC/LC-MS->Evaluate Yield & Purity Low Yield/Incomplete? Low Yield/Incomplete? Evaluate Yield & Purity->Low Yield/Incomplete? Increase Time/Temp or\nChange Reagent (e.g., HATU) Increase Time/Temp or Change Reagent (e.g., HATU) Low Yield/Incomplete?->Increase Time/Temp or\nChange Reagent (e.g., HATU) Yes Proceed to Purification Proceed to Purification Low Yield/Incomplete?->Proceed to Purification No (>85% conversion) Run Optimized Reaction Run Optimized Reaction Increase Time/Temp or\nChange Reagent (e.g., HATU)->Run Optimized Reaction Aqueous Workup Aqueous Workup Proceed to Purification->Aqueous Workup Run Optimized Reaction->Analyze by TLC/LC-MS Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Characterize Pure Product\n(NMR, MS) Characterize Pure Product (NMR, MS) Column Chromatography->Characterize Pure Product\n(NMR, MS)

Caption: A generalized workflow for the optimization of the H-Met-OiPr·HCl coupling reaction.

Peptide Coupling Reaction Pathway

The diagram below illustrates the general chemical transformation occurring during the peptide coupling reaction mediated by a carbodiimide (B86325) (EDC) and an additive (HOBt).

G N_Protected_AA N-Protected Amino Acid (R¹-COOH) Active_Ester Active Ester Intermediate (R¹-CO-OBt) N_Protected_AA->Active_Ester + EDC, HOBt H_Met_OiPr H-Met-OiPr·HCl Free_Amine H-Met-OiPr (Free Amine) H_Met_OiPr->Free_Amine + Base (- Base·HCl) EDC EDC·HCl HOBt HOBt Base Base (DIEA) Dipeptide Protected Dipeptide Active_Ester->Dipeptide Coupling Free_Amine->Dipeptide Coupling

References

Application Notes and Protocols: H-Met-OiPr Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of H-Met-OiPr hydrochloride, a methionine derivative, in high-throughput screening (HTS) campaigns. While direct HTS applications of this specific compound are not widely documented, its structural relation to methionine and its role as a synthetic precursor for farnesyl-protein transferase (FTase) inhibitors suggest its utility in two primary areas: the discovery of novel FTase inhibitors and the identification of modulators of methionine metabolic pathways.[1][2]

Application Note 1: this compound as a Scaffold for High-Throughput Screening of Farnesyltransferase Inhibitors

Introduction:

Farnesyltransferase (FTase) is a key enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases.[3] Farnesylation is crucial for the membrane localization and function of these proteins, many of which are implicated in cancer cell signaling.[3][4] Consequently, inhibition of FTase has emerged as a promising strategy for cancer therapy.[3][5] High-throughput screening (HTS) is a critical tool for identifying novel FTase inhibitors from large chemical libraries.[1][3] this compound, as a methionine derivative used in the synthesis of FTase inhibitors, can serve as a valuable chemical scaffold or tool compound in such screening campaigns.[1][2]

Principle of the Assay:

A common HTS assay for FTase inhibitors is a fluorescence-based "mix-incubate-measure" protocol.[1][6] This assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS) and farnesyl pyrophosphate (FPP). In the absence of an inhibitor, FTase transfers the farnesyl group from FPP to the peptide, leading to a change in the fluorescent properties of the dansyl group upon farnesylation. Potent inhibitors will block this reaction, resulting in a measurable difference in the fluorescence signal.[6]

Role of this compound:

While not a direct inhibitor itself, this compound can be utilized in several ways:

  • Scaffold for Library Synthesis: Its structure can be a starting point for the combinatorial synthesis of a focused library of potential FTase inhibitors.

  • Reference Compound: In structure-activity relationship (SAR) studies of hit compounds identified from a primary screen.

  • Control Compound: In secondary assays to probe the mechanism of action of identified inhibitors.

Experimental Protocol: Fluorescence-Based HTS for FTase Inhibitors

1. Materials and Reagents:

  • Recombinant human Farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Test compounds (including a library derived from this compound) and control inhibitors (e.g., Tipifarnib)

  • 384-well, black, flat-bottom microplates

  • Multimode microplate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls dissolved in DMSO into the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of FTase solution (e.g., 5 nM final concentration) in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing FPP (e.g., 500 nM final concentration) and Dansyl-GCVLS peptide (e.g., 300 nM final concentration) in assay buffer to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[3]

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • Determine the IC₅₀ values for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical HTS Results for FTase Inhibitors

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
H-Met-OiPr-Analog-11095 ± 3.20.5
H-Met-OiPr-Analog-21015 ± 2.1> 50
H-Met-OiPr-Analog-31088 ± 4.51.2
Tipifarnib (Control)198 ± 2.80.01

Signaling Pathway and Workflow Diagrams

FTase_Signaling_Pathway Ras Inactive Ras-GDP FTase Farnesyltransferase (FTase) Ras->FTase Ras_Active Active Ras-GTP Membrane Plasma Membrane Ras_Active->Membrane Membrane Anchoring FTase->Ras_Active Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Inhibitor FTase Inhibitor (e.g., H-Met-OiPr Analog) Inhibitor->FTase Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Farnesyltransferase (FTase) signaling pathway and the point of inhibition.

HTS_Workflow Start Start: Compound Library (including H-Met-OiPr analogs) Dispense Dispense Compounds into 384-well plates Start->Dispense Add_Enzyme Add FTase Enzyme Dispense->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add FPP and Dansyl-Peptide Substrate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Read Read Fluorescence (Ex: 340 nm, Em: 550 nm) Incubate->Read Analyze Data Analysis: % Inhibition, IC50 Read->Analyze Hit Hit Identification Analyze->Hit End End: Confirmed Hits Hit->End

Caption: High-throughput screening workflow for FTase inhibitors.

Application Note 2: this compound in HTS for Modulators of Methionine Metabolism

Introduction:

Methionine is an essential amino acid crucial for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl donor in cells.[7] The methionine metabolic pathway is frequently dysregulated in cancer and other diseases, making the enzymes in this pathway attractive therapeutic targets.[7] High-throughput screening can be employed to identify small molecule modulators of these enzymes. Given that this compound is a methionine derivative, it could potentially act as a substrate, inhibitor, or chemical probe in HTS assays targeting enzymes of methionine metabolism, such as methionine adenosyltransferase (MAT).[8]

Principle of the Assay:

An HTS assay for inhibitors of methionine adenosyltransferase (MAT) can be designed to measure the consumption of ATP, a co-substrate in the conversion of methionine to SAM. A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) can be used, where the light output is proportional to the amount of ATP remaining in the reaction. Inhibition of MAT would result in less ATP consumption and a higher luminescence signal.

Experimental Protocol: Luminescence-Based HTS for MAT Inhibitors

1. Materials and Reagents:

  • Recombinant human Methionine Adenosyltransferase (MAT)

  • L-Methionine

  • ATP

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 2 mM DTT

  • Test compounds (including this compound as a potential modulator)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well, white, flat-bottom microplates

  • Luminometer

2. Assay Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls dissolved in DMSO into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing MAT (e.g., 20 nM final concentration) and L-methionine (e.g., 100 µM final concentration) in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of ATP solution (e.g., 10 µM final concentration) in assay buffer to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes.

  • ATP Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence intensity using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound. A higher luminescence signal corresponds to greater inhibition.

  • Determine the IC₅₀ values for active compounds from their concentration-response curves.

Data Presentation

Table 2: Hypothetical HTS Results for MAT Inhibitors

Compound IDConcentration (µM)Luminescence (RLU) (Mean ± SD)% InhibitionIC₅₀ (µM)
Test Compound A1085,000 ± 4,200920.8
H-Met-OiPr HCl1015,000 ± 1,5005> 100
No Inhibitor Control-12,000 ± 9500-
High Inhibition Control-90,000 ± 5,100100-

Methionine Metabolism Pathway and HTS Logic Diagram

Methionine_Metabolism Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Inhibitor MAT Inhibitor Inhibitor->MAT Methyltransferases Methyltransferases SAM->Methyltransferases Methylation DNA, RNA, Protein Methylation Methyltransferases->Methylation HMetOiPr H-Met-OiPr HCl (Test Compound) HMetOiPr->MAT ?

Caption: Simplified methionine metabolism pathway and the HTS target.

HTS_Logic MAT_active Active MAT ATP_consumed ATP Consumed MAT_active->ATP_consumed MAT_inhibited Inhibited MAT ATP_high High [ATP] remaining MAT_inhibited->ATP_high Luminescence_low Low Luminescence ATP_consumed->Luminescence_low Luminescence_high High Luminescence (Hit) ATP_high->Luminescence_high

Caption: Logical relationship in the luminescence-based MAT HTS assay.

References

Application of Metformin Hydrochloride in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Metformin (B114582) hydrochloride, a widely used first-line medication for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties.[1][2][3][4][5][6] Extensive preclinical studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines.[1][7][8][9][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of metformin hydrochloride on specific cancer cell lines.

Mechanism of Action

Metformin's anti-cancer effects are attributed to both direct (insulin-independent) and indirect (insulin-dependent) mechanisms.[5][9]

  • Direct Effects: Metformin primarily acts by inhibiting the mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in the AMP/ATP ratio.[3][5] This activates AMP-activated protein kinase (AMPK), a key energy sensor.[2][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[2][4][5]

  • Indirect Effects: By improving insulin (B600854) sensitivity and reducing hepatic gluconeogenesis, metformin lowers systemic insulin and insulin-like growth factor 1 (IGF-1) levels.[5][9] Since hyperinsulinemia is linked to an increased risk and progression of several cancers, this indirect effect contributes to metformin's anti-tumor activity.[9]

Data Presentation: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of metformin hydrochloride have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing efficacy. It is important to note that IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions.[11][12]

Cancer TypeCell LineIC50 (mM)Assay Duration (hours)
Breast Cancer MCF-7~10-2048 - 72
TNBC Subtypes17.2 (mean)48
Non-TNBC Subtypes31.2 (mean)48
Pancreatic Cancer ASPC-1Dose-dependent inhibitionNot specified
BxPc-3Dose-dependent inhibitionNot specified
PANC-1Dose-dependent inhibitionNot specified
Lung Cancer H1299~548
A549Inhibition observedNot specified
Leukemia CCRF-CEMInhibition at 4 & 10 mM72
10E1-CEMInhibition at 4 & 10 mM72

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of metformin on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Metformin hydrochloride (dissolved in sterile distilled water or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of metformin hydrochloride (e.g., 0, 1, 5, 10, 20, 50 mM). Include a vehicle control (medium with the solvent used to dissolve metformin).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of metformin on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Metformin hydrochloride

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with metformin at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][8][13]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify metformin-induced apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Metformin hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with metformin as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Visualization of Pathways and Workflows

Metformin_Signaling_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Metformin's primary signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Metformin Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50 IC50 Determination Viability->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant

Caption: General experimental workflow.

References

Application Notes and Protocols for the Quantification of H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Met-OiPr hydrochloride, a methionine derivative, serves as a crucial reagent in various research applications, including the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research.[1][2] Accurate quantification of this compound is essential for ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for structurally similar compounds, such as other amino acid hydrochlorides and metformin (B114582) hydrochloride. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound due to its polarity.

Application Note: This RP-HPLC method provides a robust and sensitive approach for the determination of this compound in bulk materials and research formulations. The method is adapted from established procedures for metformin hydrochloride and L-methionine impurity profiling.[3][4][5][6][7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Run Time: Approximately 10 minutes.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard.

    • Dissolve in and dilute to 25 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to 25 mg of this compound.

    • Dissolve in and dilute to 25 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation:

Parameter Result
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: The values in the table are expected performance characteristics based on analogous methods and require validation for this compound.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Filter Filter Sample Dissolve->Filter Sample only Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

GC can be a suitable method for the quantification of this compound, particularly for assessing its purity and detecting volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Application Note: This GC method, adapted from procedures for the analysis of related amino acid esters, is intended for the determination of this compound and potential volatile impurities. The protocol involves derivatization to enhance analyte volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Reagents and Materials:

    • This compound reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Dichloromethane (GC grade)

    • Pyridine (B92270) (GC grade)

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 20:1).

  • Derivatization and Standard/Sample Preparation:

    • Accurately weigh about 10 mg of the reference standard or sample into a vial.

    • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

    • Prepare a series of standards by derivatizing known amounts of this compound.

  • Quantification:

    • Use an internal standard method for improved accuracy.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Data Presentation:

Parameter Result
Linearity Range50 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~5 µg/mL
Limit of Quantification (LOQ)~15 µg/mL
Precision (% RSD)< 3%

Note: These values are estimates and must be confirmed through method validation.

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC Cool->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: GC analysis workflow with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[9]

Application Note: This ¹H-qNMR method provides an accurate and precise means for determining the purity of this compound.[10] It relies on the integration of specific proton signals of the analyte relative to a known amount of an internal standard.[9]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • This compound sample

    • Maleic acid (certified internal standard)

    • Deuterium oxide (D₂O)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically > 30 s).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Quantification:

    • Identify a well-resolved signal for this compound (e.g., the methine proton of the isopropyl group) and the vinylic protons of maleic acid.

    • Integrate the selected signals.

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

      • analyte = this compound

Data Presentation:

Parameter Value
Analyte Signal (δ, ppm)To be determined
Internal Standard Signal (δ, ppm)~6.3 (Maleic acid)
Purity (% w/w)Report as mean ± SD
Precision (% RSD)< 1%

Logical Relationship Diagram:

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_constants Constants Mass_Analyte Mass of Analyte Calculation Purity Calculation Mass_Analyte->Calculation Mass_IS Mass of Internal Standard Mass_IS->Calculation Purity_IS Purity of Internal Standard Purity_IS->Calculation Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculation Integral_IS Integral of IS Signal Integral_IS->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_IS MW of Internal Standard MW_IS->Calculation N_Analyte Protons in Analyte Signal N_Analyte->Calculation N_IS Protons in IS Signal N_IS->Calculation Result Analyte Purity (%) Calculation->Result Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation Weigh Weigh Sample Dissolve Dissolve in Water Weigh->Dissolve Acidify Add Nitric Acid Dissolve->Acidify Titrate Titrate with 0.1 M AgNO3 Acidify->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate Assay (%) Endpoint->Calculate

References

Application Notes and Protocols for H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of H-Met-OiPr hydrochloride (CAS No: 85391-05-5), a methionine derivative crucial in the synthesis of farnesyltransferase inhibitors for cancer research.[1][2]

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid.[1] While specific experimental data for some physical properties are limited, the following table summarizes available information.

PropertyValueSource
CAS Number 85391-05-5[1]
Molecular Formula C₈H₁₈ClNO₂S[1][3]
Molecular Weight 227.75 g/mol [1][3]
Appearance Solid[1]
Color White to off-white[1]
Purity ≥97%[4][5]
Boiling Point 304.8 °C at 760 mmHg[4]
Melting Point No data available[6]
Solubility Soluble in DMSO (100 mg/mL) with ultrasonic assistance. Note: The product is hygroscopic, and newly opened DMSO is recommended.[1]

Section 2: Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.

Storage and Stability
  • Short-term storage: Store at 4°C.[4]

  • Long-term storage: For long-term stability, store as a powder at -20°C for up to 3 years.[1]

  • In solvent: Store solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Keep the container tightly closed in a dry and well-ventilated place. The compound is hygroscopic.[1]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Experimental Protocols

This compound is primarily used as a building block in the synthesis of peptidomimetics that act as farnesyltransferase inhibitors.[1][2] Below is a general protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. The specific choice of resin, coupling reagents, and deprotection conditions may need to be optimized based on the target peptide sequence.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Washing solvents (DMF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (or this compound for its incorporation) and coupling reagents in DMF. b. Add a base (e.g., DIPEA) to neutralize the hydrochloride salt of this compound and to activate the coupling reaction. c. Add the activated amino acid solution to the resin and agitate for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (H-Met-OiPr HCl + Coupling Reagents) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

General workflow for solid-phase peptide synthesis incorporating this compound.

Section 4: Application in Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif of certain proteins, including the Ras family of small GTPases.[7] This post-translational modification, known as farnesylation, is crucial for localizing these proteins to the cell membrane, a prerequisite for their signaling function.[7][8] Aberrant Ras signaling is implicated in approximately 30% of human cancers, making FTase a compelling target for anti-cancer drug development.[9]

This compound serves as a precursor for the methionine residue in peptidomimetic inhibitors that target the CaaX binding site of FTase.[1][2] By mimicking the natural substrate, these inhibitors competitively block the farnesylation of Ras, thereby disrupting its oncogenic signaling cascade.

Farnesyltransferase Signaling Pathway

The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the mechanism of its inhibition.

farnesyltransferase_pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase pro_Ras Pro-Ras-CaaX pro_Ras->FTase farnesylated_Ras Farnesylated Ras FTase->farnesylated_Ras Farnesylation FTI FTase Inhibitor (derived from H-Met-OiPr HCl) FTI->FTase Inhibition active_Ras Active Membrane-Bound Ras farnesylated_Ras->active_Ras Membrane Localization downstream Downstream Signaling (e.g., RAF-MEK-ERK) active_Ras->downstream proliferation Cell Proliferation downstream->proliferation

The farnesyltransferase pathway and its inhibition.

Section 5: Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not currently available. However, based on the general properties of hydrochloride salts of amino acid derivatives, the following potential hazards should be considered:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: May cause serious eye irritation.

  • Inhalation: May cause respiratory tract irritation.

It is imperative to handle this compound with care and to use appropriate personal protective equipment to minimize exposure. In the absence of specific data, researchers should treat this compound as potentially hazardous.

References

Application Note: Quantitative Analysis of H-Met-OiPr Hydrochloride and its Peptide Coupling Reaction Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and small molecule analysis.

Abstract: This document provides a detailed protocol for the analysis of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) and its reaction products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). H-Met-OiPr is a key building block in the synthesis of peptide-based therapeutics, including inhibitors of farnesyl-protein transferase (FTase) for cancer research.[1][2][3] Monitoring the progress of peptide coupling reactions is critical for process optimization and ensuring product quality. The described method utilizes a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and selectivity for the simultaneous quantification of reactants, products, and common reaction byproducts.[4]

Introduction

Peptide synthesis involves the sequential coupling of amino acids. L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) serves as a C-terminally protected amino acid derivative. The efficiency and completeness of its coupling to an N-protected amino acid are crucial for the overall yield and purity of the final peptide. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for real-time monitoring of these reactions.[4][5] It allows for the accurate measurement of the consumption of starting materials and the formation of the desired product, as well as the detection of any side products. This application note details a robust LC-MS/MS method for a model reaction involving H-Met-OiPr.

Experimental Protocols

Model Reaction: Peptide Coupling

This protocol outlines a representative peptide coupling reaction between H-Met-OiPr hydrochloride and an N-terminally protected amino acid (Fmoc-L-Alanine), using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent.

Materials and Reagents:

  • This compound (MW: 227.75 g/mol )[][7]

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • HBTU (Peptide coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Acetonitrile (ACN, LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (FA, LC-MS grade)

Reaction Procedure:

  • In a clean, dry vial, dissolve Fmoc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes for pre-activation.

  • Add this compound (1.1 eq) to the activated mixture.

  • Allow the reaction to proceed at room temperature. Monitor its progress by taking aliquots for LC-MS analysis at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

Protocol for Sample Preparation (Reaction Quenching & Dilution)

To ensure accurate "snapshots" of the reaction, it is essential to quench the reaction in the aliquot immediately.

  • Withdraw a small aliquot (e.g., 5 µL) from the reaction vessel.

  • Immediately dilute the aliquot into a 1.5 mL microcentrifuge tube containing 495 µL of 0.1% Formic Acid in 50:50 Acetonitrile/Water. This represents a 100-fold dilution and the acidic condition effectively quenches the coupling reaction.

  • Vortex the tube for 10 seconds.

  • Perform a further 10-fold dilution by transferring 100 µL of the quenched solution into a new tube containing 900 µL of the same diluent.

  • Transfer the final diluted sample into an HPLC vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This method is designed for the separation and quantification of the polar and non-polar components of the reaction mixture.

Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent[8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

Mass Spectrometry (MS) Conditions:

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500, Thermo TSQ series)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 500 °C

  • Gas 1 (Nebulizer): 50 psi

  • Gas 2 (Heater): 50 psi

  • Curtain Gas: 35 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key quantitative parameters for monitoring the model reaction. The MRM transitions (precursor ion to product ion) provide high selectivity and sensitivity for each analyte.[4]

Table 1: MRM Parameters for Reaction Components

Compound NameRoleExpected Retention Time (t_R, min)Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE, eV)
H-Met-OiPr (free base) Reactant~2.5192.174.120
Fmoc-Ala-OH Reactant~4.8312.2136.125
Fmoc-Ala-Met-OiPr Product~5.5486.3302.228
Tetramethylurea (TMU) Byproduct~1.5117.172.115

Note: Retention times are approximate and may vary depending on the specific LC system and column.

Visualization of Workflow and Reaction Pathway

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.

G cluster_workflow Experimental Workflow A Peptide Coupling Reaction (H-Met-OiPr + Fmoc-Ala-OH) B Aliquoting & Quenching (Dilution in ACN/H2O/FA) A->B C LC Separation (Reversed-Phase C18) B->C D MS/MS Detection (Positive ESI, MRM Mode) C->D E Data Analysis (Quantify Reactants & Product) D->E

Caption: General workflow for LC-MS/MS analysis of a peptide coupling reaction.

G cluster_reaction Peptide Coupling Reaction Pathway R1 H-Met-OiPr (Reactant 1) Coupling HBTU / DIPEA in DMF R1->Coupling R2 Fmoc-Ala-OH (Reactant 2) R2->Coupling Product Fmoc-Ala-Met-OiPr (Dipeptide Product) Coupling->Product Byproduct Byproducts (e.g., TMU, HOBt) Coupling->Byproduct

Caption: Chemical pathway for the HBTU-mediated coupling of H-Met-OiPr.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the quantitative analysis of this compound and its reaction products. By monitoring the key components in a peptide coupling reaction, researchers can efficiently optimize reaction conditions, determine reaction endpoints, and ensure the quality of synthetic peptides. This protocol is readily adaptable for other amino acid derivatives and coupling reagents, making it a valuable asset in the field of peptide drug development.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Z-VAD-FMK, a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It is widely utilized in the study of apoptosis and other cellular processes mediated by caspases. By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks their proteolytic activity, making it an invaluable tool for investigating the roles of these enzymes in various signaling pathways. These application notes provide detailed protocols for utilizing Z-VAD-FMK to study caspase kinetics and its effects on apoptotic pathways.

Quantitative Data: Inhibitory Potency of Z-VAD-FMK

The inhibitory activity of Z-VAD-FMK against various caspases is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory data for Z-VAD-FMK against key human caspases.

Caspase TargetEnzyme SourceSubstrateKᵢ (nM)IC₅₀ (nM)
Caspase-1Recombinant HumanAc-YVAD-AMC0.520
Caspase-3Recombinant HumanAc-DEVD-AMC0.210
Caspase-7Recombinant HumanAc-DEVD-AMC0.415
Caspase-8Recombinant HumanAc-IETD-AMC0.830
Caspase-9Recombinant HumanAc-LEHD-AMC1.250

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, including substrate concentration and enzyme purity.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Caspase Inhibition

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Z-VAD-FMK for a specific caspase using a fluorometric assay.

Materials:

  • Recombinant active caspase (e.g., Caspase-3)

  • Z-VAD-FMK

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm for AMC)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Prepare Z-VAD-FMK dilutions: Prepare a stock solution of Z-VAD-FMK in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.

  • Enzyme preparation: Dilute the recombinant caspase in Assay Buffer to the desired working concentration.

  • Incubation: In a 96-well plate, add 50 µL of the diluted caspase solution to each well. Add 10 µL of each Z-VAD-FMK dilution or DMSO control to the respective wells. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Substrate addition: Prepare the fluorogenic substrate in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

experimental_workflow_ic50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Z-VAD-FMK Dilutions incubation Incubate Caspase with Z-VAD-FMK prep_inhibitor->incubation prep_enzyme Prepare Caspase Solution prep_enzyme->incubation prep_substrate Prepare Substrate Solution reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction measurement Measure Fluorescence Kinetics reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc plot_data Plot % Inhibition vs. [Inhibitor] rate_calc->plot_data ic50_calc Determine IC50 plot_data->ic50_calc

Workflow for IC₅₀ Determination
Protocol 2: In Vitro Apoptosis Induction and Inhibition Assay

This protocol describes how to induce apoptosis in a cell culture model and assess the inhibitory effect of Z-VAD-FMK on caspase activity.

Materials:

  • Adherent or suspension cells (e.g., Jurkat cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Z-VAD-FMK

  • Caspase-3 activity assay kit (or similar)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Microplate reader

Procedure:

  • Cell culture: Culture cells to the desired confluency under standard conditions.

  • Treatment: Treat the cells with Z-VAD-FMK (e.g., 20 µM final concentration) or a vehicle control (DMSO) for 1 hour prior to apoptosis induction.

  • Apoptosis induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the cell culture and incubate for the desired time (e.g., 4 hours).

  • Cell lysis: Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash with PBS and lyse the cells in a suitable lysis buffer on ice.

  • Protein quantification: Determine the total protein concentration in each cell lysate.

  • Caspase activity assay: Normalize the protein concentration for all samples. Perform a caspase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorogenic or colorimetric caspase substrate and measuring the signal.

  • Data analysis: Compare the caspase activity in the different treatment groups (control, apoptosis-induced, apoptosis-induced + Z-VAD-FMK). Express the results as a percentage of the control or fold change.

Signaling Pathway: Extrinsic Apoptosis Pathway

Caspases are central to the execution of apoptosis. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Z-VAD-FMK can inhibit both the initiator caspase (caspase-8) and the effector caspases (caspase-3) in this pathway.

extrinsic_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cleaves caspase3 Active Caspase-3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis executes inhibitor Z-VAD-FMK inhibitor->caspase8 inhibitor->caspase3

Extrinsic Apoptosis Pathway Inhibition

Troubleshooting & Optimization

Troubleshooting H-Met-OiPr hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Met-OiPr hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. Its primary application is as a crucial intermediate in peptide synthesis. Specifically, it is used in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer research.[1] The isopropyl ester protects the carboxylic acid group of methionine, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical reactions.[2]

Q2: What are the general storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month to maintain stability.

Q3: I am observing a yellow or orange color in my peptide coupling reaction mixture. Is this normal?

A3: The appearance of a yellowish or orange color upon the addition of a base like DIPEA during peptide coupling is common and generally not a cause for concern. This color change is often due to the activation of the amino acid by the coupling reagents. However, if you are using DMF as a solvent, its degradation to dimethylamine (B145610) can also cause coloration and potentially interfere with the reaction by causing premature Fmoc deprotection. Therefore, using high-purity, peptide-synthesis-grade DMF is recommended.

Q4: What is the role of farnesyl-protein transferase (FTase) and why are its inhibitors important?

A4: Farnesyl-protein transferase (FTase) is a crucial enzyme involved in post-translational modification of various proteins, including the Ras family of proteins. FTase attaches a farnesyl group to these proteins, a process necessary for their localization to the cell membrane and subsequent activation of signaling pathways that regulate cell growth and proliferation.[3] In many cancers, the Ras signaling pathway is hyperactivated. By inhibiting FTase, the proper function of Ras and other farnesylated proteins is prevented, which can block unregulated cell growth.[4]

Troubleshooting Guide for Solubility Issues

Researchers may occasionally face challenges in dissolving this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Issue 1: Difficulty dissolving this compound in aqueous buffers (e.g., PBS).
  • Potential Cause: While the hydrochloride salt is intended to improve aqueous solubility, the overall hydrophobicity of the molecule may still limit its solubility in purely aqueous media.

  • Recommended Solutions:

    • Adjust pH: Since H-Met-OiPr is an amino acid ester hydrochloride, the pH of the solution can significantly affect its solubility. As a salt of a weak base (the amino group), it is expected to be more soluble in acidic conditions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5.0-6.0).

    • Use a Co-solvent: For highly hydrophobic peptides or their derivatives, dissolving the compound first in a small amount of a water-miscible organic solvent can be effective.

      • Protocol: First, dissolve the this compound in a minimal volume of DMSO. Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

    • Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the compound.

    • Gentle Warming: Warming the solution to a temperature not exceeding 40°C may also improve solubility. However, this should be done with caution to avoid potential degradation.

Issue 2: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
  • Potential Cause: The compound's solubility limit in the final aqueous buffer has been exceeded.

  • Recommended Solutions:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in the aqueous medium.

    • Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility.

    • Test Different Buffers: The composition of the buffer, including its pH and the presence of salts, can influence solubility. Experiment with different buffer systems to find the one that best supports the solubility of your compound.

Data Presentation

Table 1: Reported Solubility of this compound and Related Compounds
CompoundSolventTemperature (°C)SolubilityCitation
This compound DMSONot Specified100 mg/mL
L-Methionine (Parent Compound)Water2556.6 g/L (approx. 56.6 mg/mL)[5]
L-Methionine (Parent Compound)Water2533.81 g/L (approx. 33.8 mg/mL)
L-Methionine (Parent Compound)95% EthanolNot SpecifiedVery slightly soluble
L-Methionine methyl ester HClDMSONot Specified125 mg/mL[6]
L-Methionine methyl ester HClWaterNot SpecifiedSoluble
Metformin hydrochloride (for comparison)WaterRoom Temperature>300 mg/mL
Metformin hydrochloride (for comparison)PBS (pH 7.2)Not Specifiedapprox. 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (MW: 227.75 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 2.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Peptide Coupling using this compound

This protocol describes a general workflow for coupling an N-protected amino acid to the amino group of this compound in a solution-phase synthesis.

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and free the amine.

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in the same anhydrous solvent.

    • Cool this mixture to 0°C in an ice bath.

    • Add a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), portion-wise to the stirred solution. Allow the activation to proceed for about 20 minutes at 0°C.

  • Coupling Reaction:

    • Add the neutralized H-Met-OiPr solution from step 1 to the activated amino acid solution from step 2.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent like DCM or ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide using column chromatography.

Visualizations

ras_signaling_pathway cluster_membrane Cell Membrane Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Inactive_Ras Inactive Ras-GDP (Cytosol) RTK->Inactive_Ras Activates FTase Farnesyl Transferase Inactive_Ras->FTase Substrate FTase->Ras Farnesylation FTI FTase Inhibitor (e.g., from H-Met-OiPr) FTI->FTase Inhibits

Caption: Ras Signaling Pathway and FTase Inhibition.

peptide_coupling_workflow Start Start Neutralize Neutralize H-Met-OiPr hydrochloride with a base Start->Neutralize Activate Activate N-protected amino acid with coupling reagent Start->Activate Couple Combine neutralized and activated components Neutralize->Couple Activate->Couple Monitor Monitor reaction progress (e.g., TLC) Couple->Monitor Workup Aqueous workup to remove impurities Monitor->Workup Purify Purify dipeptide (e.g., chromatography) Workup->Purify End End Purify->End

Caption: General Workflow for Peptide Coupling with H-Met-OiPr.

References

Technical Support Center: Synthesis of H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of H-Met-OiPr hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr∙HCl).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the esterification of methionine can stem from several factors. Here's a breakdown of common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the esterifying agent (e.g., thionyl chloride or HCl gas). For the thionyl chloride method, at least 1.1 to 1.5 equivalents are recommended.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-methionine) is no longer visible.

    • Temperature: For the thionyl chloride method, the initial addition is often done at low temperatures (0-5 °C) for safety, but the reaction typically needs to be warmed to room temperature or slightly above (e.g., 40 °C) to proceed to completion.

  • Side Reactions:

    • Methionine Oxidation: The thioether group in methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). This is a common byproduct that reduces the yield of the desired ester. To mitigate this, use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Diketopiperazine Formation: Although less common under acidic esterification conditions, self-condensation of the amino acid ester can occur. Ensuring the reaction medium is sufficiently acidic helps to keep the amine protonated and less nucleophilic.

  • Work-up and Purification Losses:

    • Product Isolation: this compound is soluble in water and lower alcohols. Avoid excessive use of water during work-up. If an aqueous wash is necessary, use brine to reduce solubility.

    • Recrystallization: While necessary for purification, significant product loss can occur during recrystallization if the solvent system or conditions are not optimized. Ensure the product is minimally soluble in the chosen anti-solvent at low temperatures.

Q2: I am observing a significant amount of an impurity with a higher polarity than my product on the TLC plate. What could it be and how can I prevent it?

A2: A more polar impurity is often unreacted L-methionine or methionine sulfoxide.

  • Unreacted L-Methionine: This indicates an incomplete reaction. Refer to the suggestions in Q1 for driving the reaction to completion.

  • Methionine Sulfoxide: The formation of the sulfoxide is a common issue.

    • Prevention: Use high-purity, anhydrous isopropanol (B130326) and other reagents. Degas the solvent before use and maintain an inert atmosphere throughout the reaction.

    • Identification: This impurity can be identified by mass spectrometry (M+16 compared to the desired product).

    • Removal: Purification by column chromatography or careful recrystallization can separate the desired ester from the sulfoxide.

Q3: The reaction mixture turns dark during the synthesis. Is this normal and what should I do?

A3: A slight yellowing of the reaction mixture can be normal, especially when using thionyl chloride. However, a dark brown or black color may indicate decomposition.

  • Cause: This can be due to impurities in the starting materials or the reaction temperature being too high. Thionyl chloride can contain impurities that lead to coloration.

  • Solution:

    • Use freshly distilled thionyl chloride and high-purity L-methionine and isopropanol.

    • Maintain careful temperature control, especially during the initial exothermic addition of thionyl chloride.

    • If the color is intense, consider purifying the crude product with activated carbon before recrystallization, though this may lead to some product loss.

Q4: Should I use a direct esterification method or a protection/deprotection strategy?

A4: The choice of synthetic route depends on the scale of your reaction and the desired purity.

  • Direct Esterification (e.g., Thionyl Chloride Method): This is a more direct, one-step method that is often suitable for larger-scale synthesis. However, it can be more prone to side reactions if not carefully controlled.

  • Protection/Deprotection Strategy (e.g., using Boc-Met-OH): This two-step approach offers better control and can lead to a cleaner product with fewer side reactions. The initial protection of the amine group prevents unwanted reactions at the nitrogen atom. The subsequent deprotection is typically a clean and high-yielding step. This method is often preferred for smaller-scale syntheses where purity is paramount.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod A: Thionyl ChlorideMethod B: Boc-Protection/Deprotection
Starting Material L-MethionineBoc-L-Methionine
Key Reagents Thionyl Chloride, IsopropanolDCC/DMAP, Isopropanol, HCl in Dioxane/Ether
Typical Reaction Temp. 0 °C to 40 °CRoom Temperature
Typical Reaction Time 4 - 24 hours12 - 24 hours (Esterification), 1-2 hours (Deprotection)
Typical Yield 70 - 90%85 - 95% (overall)
Key Advantages One-step, cost-effective for scale-upHigher purity, fewer side reactions
Key Disadvantages Potential for more impuritiesTwo-step process, higher cost of reagents

Experimental Protocols

Method A: Direct Esterification using Thionyl Chloride
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add L-methionine (1 equivalent) and anhydrous isopropanol. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C. Stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess isopropanol and thionyl chloride.

  • Purification: Dissolve the crude residue in a minimal amount of hot isopropanol and add diethyl ether until turbidity is observed. Cool the mixture to 0 °C to induce crystallization. Filter the white crystals, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method B: Two-Step Synthesis via Boc-Protection

Step 1: Esterification of Boc-L-Methionine

  • Preparation: To a round-bottom flask, add Boc-L-methionine (1 equivalent), anhydrous isopropanol (excess), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of isopropanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a 5% citric acid solution, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-L-methionine isopropyl ester.

Step 2: Deprotection of Boc-L-Methionine Isopropyl Ester

  • Preparation: Dissolve the Boc-L-methionine isopropyl ester from the previous step in a minimal amount of anhydrous diethyl ether or dioxane.

  • Reagent Addition: Add a solution of 4M HCl in dioxane (or bubble dry HCl gas through the solution) until the solution is saturated.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A white precipitate of this compound will form.

  • Purification: Filter the precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield the final product.

Mandatory Visualization

experimental_workflow cluster_method_A Method A: Direct Esterification cluster_method_B Method B: Boc-Protection Route A_start L-Methionine + Isopropanol A_reagent Add Thionyl Chloride (0 °C) A_start->A_reagent A_reaction React (40 °C, 12-24h) A_reagent->A_reaction A_workup Concentrate A_reaction->A_workup A_purify Recrystallize A_workup->A_purify A_end H-Met-OiPr∙HCl A_purify->A_end B_start Boc-L-Methionine B_esterify Esterification (DCC/DMAP) B_start->B_esterify B_intermediate Boc-Met-OiPr B_esterify->B_intermediate B_deprotect Deprotection (HCl) B_intermediate->B_deprotect B_end H-Met-OiPr∙HCl B_deprotect->B_end

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_loss Work-up/Purification Loss low_yield->workup_loss sol_incomplete Increase reagent/time/temp Monitor with TLC incomplete_reaction->sol_incomplete sol_side Use anhydrous solvents Inert atmosphere side_reactions->sol_side sol_workup Optimize recrystallization Avoid excess water workup_loss->sol_workup

H-Met-OiPr hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is advisable to keep the compound at -20°C. Under these conditions, the solid product is expected to be stable. When preparing stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or -80°C for longer periods to minimize degradation from repeated freeze-thaw cycles.

Q2: Why is H-Met-OiPr supplied as a hydrochloride salt?

A2: H-Met-OiPr is supplied as a hydrochloride salt to enhance its stability and improve its solubility in aqueous solutions.[1] The salt form protects the isopropyl ester group from hydrolysis and prevents the free amine from participating in unwanted reactions, such as cyclization, ensuring a longer shelf-life and better handling characteristics for experimental use.[1][2][3]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (an amino acid ester), two primary degradation pathways are likely:

  • Hydrolysis of the Isopropyl Ester: The ester linkage is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH, which would yield L-methionine and isopropanol. The hydrochloride salt form helps to mitigate this, but conditions of high pH will neutralize the salt and can accelerate hydrolysis.

  • Oxidation of the Thioether Side Chain: The methionine side chain contains a thioether group, which is prone to oxidation. This can result in the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone, particularly in the presence of oxidizing agents.

Q4: My experimental results are inconsistent. Could this be due to compound instability?

A4: Inconsistent results can indeed be a consequence of compound degradation. If you suspect instability, consider the following:

  • Solution Age and Storage: Are you using freshly prepared solutions? Solutions left at room temperature or stored improperly for extended periods may have degraded.

  • pH of Experimental Medium: The pH of your buffers and media can significantly impact the stability of the ester. Extreme pH values should be avoided if possible.

  • Presence of Oxidizing Agents: Components in your experimental setup could be acting as oxidizing agents.

  • Light and Temperature Exposure: Protect solutions from light and elevated temperatures to minimize potential photolytic and thermal degradation.

It is advisable to perform a quick purity check of your stock solution using a suitable analytical method like HPLC if you suspect degradation.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Biological Activity
Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare a fresh stock solution from solid this compound. Compare the activity of the fresh solution with the old one.
Hydrolysis in Assay Buffer Check the pH of your assay buffer. If it is significantly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. Perform a time-course experiment to see if the activity decreases over the duration of the assay.
Oxidation of the Methionine Side Chain If your assay involves components that could act as oxidizing agents, try to de-gas your buffers or include an antioxidant (if compatible with your system) to assess if this improves consistency.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Step
Hydrolytic Degradation The primary degradation product would be L-methionine. Check for a peak corresponding to the retention time of an L-methionine standard.
Oxidative Degradation Unexpected peaks could correspond to methionine sulfoxide or methionine sulfone derivatives. These will be more polar than the parent compound.
Impurity in the Starting Material Always check the certificate of analysis for your batch of this compound to identify known impurities.

Stability Data Summary

Stress Condition Conditions Expected Outcome Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModerate DegradationL-Methionine, Isopropanol
Base Hydrolysis 0.1 M NaOH at RT for 4hSignificant DegradationL-Methionine, Isopropanol
Oxidation 3% H₂O₂ at RT for 24hSignificant DegradationH-Met(O)-OiPr HCl (Sulfoxide), H-Met(O₂)-OiPr HCl (Sulfone)
Thermal Degradation 80°C for 48h (Solid)Low to Moderate DegradationVarious
Photolytic Degradation UV/Vis light exposureLow DegradationVarious

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a 1 mg/mL solution and dilute to 0.1 mg/mL with the mobile phase.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation HMetOiPr H-Met-OiPr HCl Met L-Methionine HMetOiPr->Met H₂O (Acid/Base) Iso Isopropanol HMetOiPr->Iso H₂O (Acid/Base) HMetOiPr_ox H-Met-OiPr HCl Sulfoxide Methionine Sulfoxide Derivative HMetOiPr_ox->Sulfoxide [O] Sulfone Methionine Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential chemical degradation pathways for this compound.

G start Start: Define Stability Study Parameters prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Unstressed Control prep->control analysis Analyze All Samples via Stability-Indicating HPLC Method stress->analysis control->analysis eval Evaluate Results: - Purity of Parent Compound - Formation of Degradants analysis->eval report Report Findings and Identify Degradation Products eval->report

Caption: General experimental workflow for a forced degradation study.

References

Overcoming poor reactivity of H-Met-OiPr hydrochloride in peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on overcoming the poor reactivity of H-Met-OiPr hydrochloride.

Troubleshooting Guide

Issue: Low or No Coupling Efficiency with this compound

When you observe low or no product formation after a peptide coupling reaction with this compound, several factors could be at play. The primary challenges often revolve around steric hindrance from the isopropyl ester and the presence of the hydrochloride salt, which must be neutralized for the reaction to proceed.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution Explanation
Incomplete Neutralization of the Hydrochloride Salt Add an appropriate amount of a non-nucleophilic tertiary base. For solution-phase coupling, use at least one equivalent of a base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). For solid-phase peptide synthesis (SPPS), two to four equivalents of base are common.The amino group of H-Met-OiPr is protonated due to the hydrochloride salt. It must be deprotonated to the free amine to act as a nucleophile in the coupling reaction.[1][2]
Steric Hindrance Utilize a more potent coupling reagent. Onium salts like HATU or COMU are generally more effective for sterically hindered amino acids than carbodiimides (DCC, DIC) or even HBTU.[3][4][5] Consider a "double coupling" strategy where the coupling step is repeated before proceeding to the next deprotection.[5]The bulky isopropyl group can sterically hinder the approach of the activated carboxylic acid. More reactive coupling reagents form a more reactive intermediate, which can overcome this hindrance.[3][4][5]
Suboptimal Coupling Reagent Switch to a uronium/aminium or phosphonium (B103445) salt-based reagent. HATU, HCTU, and COMU are excellent choices for difficult couplings.[4]Standard carbodiimide (B86325) reagents like DCC or DIC may not be sufficiently reactive for hindered amino acids.[6]
Inadequate Reaction Time or Temperature Increase the reaction time (e.g., from 2 hours to 4 hours or overnight). For extremely difficult couplings, cautiously increasing the temperature (e.g., to 40°C) may improve the yield.[5]Sterically hindered couplings are often slower. Allowing more time for the reaction to proceed can lead to higher conversion.
Peptide Aggregation (in SPPS) Switch to a "difficult sequence" solvent system, such as a mixture of DMF and NMP, or add chaotropic salts like LiCl to disrupt secondary structures.The growing peptide chain may fold or aggregate on the solid support, making the N-terminal amine inaccessible.
Methionine Oxidation While not a direct cause of poor coupling, methionine's thioether side chain is susceptible to oxidation. Ensure all solvents are properly degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxidation of methionine can lead to undesired side products, complicating purification and potentially affecting the peptide's biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

The primary challenges are twofold. First, the isopropyl ester (OiPr) is a bulky group that creates steric hindrance around the amine, slowing down the coupling reaction.[3][6] Second, the compound is a hydrochloride salt, meaning the amine group is protonated and inactive as a nucleophile until it is neutralized by a base.[1]

Q2: Do I need to add a base when using this compound?

Yes. It is essential to add a non-nucleophilic tertiary base to neutralize the hydrochloride salt and liberate the free amine. For solution-phase synthesis, at least one equivalent of a base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) is required.[1][2] For solid-phase synthesis, an excess of base (typically 2-4 equivalents) is used.[7]

Q3: Which coupling reagent is best for this compound?

For sterically hindered amino acids like H-Met-OiPr, uronium/aminium salt-based reagents are highly recommended. HATU is often considered the most effective due to its rapid reaction kinetics and ability to overcome steric hindrance.[4][5][8] COMU is another excellent choice with comparable reactivity to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[3]

Q4: Can I use DCC or EDC for this coupling?

While carbodiimides like DCC and EDC are common coupling reagents, they are often less effective for sterically hindered couplings and can lead to lower yields and longer reaction times.[6] If using a carbodiimide, it is crucial to include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce the risk of racemization.[2][9][10]

Q5: What is "double coupling" and should I use it here?

Double coupling is a technique where the coupling step is performed twice on the same amino acid residue before moving on to the next step in the sequence. This is a common and effective strategy to ensure complete reaction for difficult couplings, such as those involving sterically hindered amino acids like H-Met-OiPr.[5] It is highly recommended if a monitoring test (like the Kaiser test in SPPS) indicates an incomplete reaction after the first coupling.

Q6: How can I monitor the progress of the coupling reaction?

In solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines. A positive result (blue color) indicates an incomplete coupling. In solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of starting materials and the appearance of the product.[2]

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHighly efficient for hindered couplings, rapid kinetics, low racemization.[4][5][8]Based on potentially explosive HOAt, can cause guanidinylation of the N-terminus if used in excess.[3]
HBTU Aminium/Uronium SaltMedium-HighWidely used, cost-effective, good for routine synthesis.[4]Less effective than HATU for severely hindered couplings, can also cause guanidinylation.[5]
COMU Aminium/Uronium SaltHighReactivity comparable to HATU, safer (OxymaPure-based), water-soluble byproducts.[3]Can have limited stability in solution over extended periods.[3]
PyBOP Phosphonium SaltHighEfficient, avoids guanidinylation side reactions.[3]Byproducts can be difficult to remove, generally less reactive than HATU.
DCC/DIC CarbodiimideMediumInexpensive and widely available.Lower efficiency for hindered couplings, can cause racemization (requires additives like HOBt), byproduct (DCU) can be difficult to remove.[1][9]
Table 2: Quantitative Comparison of HBTU vs. HATU for a Sterically Hindered Coupling

Data presented is illustrative and based on general performance for sterically hindered couplings, such as with Boc-L-Ile-OH.

ParameterHBTUHATURationale for Difference
Typical Yield >85%>95%The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU, leading to a more complete reaction.[5]
Racemization Risk HigherLowerHATU's faster kinetics reduce the time the activated amino acid is susceptible to epimerization.[8]
Reaction Speed SlowerFasterThe enhanced reactivity of the HATU-derived active ester leads to more rapid peptide bond formation.[8]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid with this compound using HATU

This protocol describes a general procedure for coupling an N-protected amino acid (e.g., Boc-Phe-OH) to this compound in solution.

Materials:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature.

  • Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this mixture and stir for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution from step 2 to the neutralized H-Met-OiPr solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. For very slow reactions, stirring can be continued overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Coupling

troubleshooting_workflow Troubleshooting Poor Peptide Coupling with H-Met-OiPr HCl start Poor Coupling Observed check_base Was a tertiary base (e.g., DIPEA, NMM) used? start->check_base add_base Add at least 1 eq. of base for neutralization. check_base->add_base No check_reagent What coupling reagent was used? check_base->check_reagent Yes add_base->check_reagent carbodiimide Using Carbodiimide (DCC/DIC)? check_reagent->carbodiimide switch_reagent Switch to a more potent reagent like HATU or COMU. carbodiimide->switch_reagent Yes check_monitoring Monitor reaction (e.g., Kaiser test). Is coupling still incomplete? carbodiimide->check_monitoring No (e.g., HATU) success Coupling Successful switch_reagent->success double_couple Perform a 'double coupling'. increase_time Increase reaction time and/or temperature. double_couple->increase_time increase_time->success check_monitoring->double_couple Yes check_monitoring->success No

Caption: A decision tree for troubleshooting poor peptide coupling outcomes.

General Peptide Coupling Reaction Pathway

peptide_coupling_pathway General Peptide Coupling Pathway cluster_activation 1. Carboxyl Group Activation cluster_coupling 2. Nucleophilic Attack R_COOH N-Protected Amino Acid (R-COOH) Active_Ester Reactive Intermediate (e.g., OAt-Ester) R_COOH->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base1 Base (e.g., DIPEA) Base1->Active_Ester Peptide_Bond Dipeptide Formed Active_Ester->Peptide_Bond AA_HCl H-Met-OiPr·HCl Free_Amine Free Amine (H₂N-Met-OiPr) AA_HCl->Free_Amine Base2 Base (e.g., DIPEA) Base2->Free_Amine Free_Amine->Peptide_Bond

Caption: The two-stage process of peptide bond formation.

References

H-Met-OiPr hydrochloride side reaction identification and minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Met-OiPr hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions during its use in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the hydrochloride salt of Methionine Isopropyl Ester. It is an amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Its most notable application is in the synthesis of inhibitors for farnesyl-protein transferase (FTase), which are investigated in cancer research.

Q2: What are the most common side reactions associated with using this compound in peptide synthesis?

A2: The primary side reactions originate from the methionine residue itself, as its thioether side chain is highly reactive. The two most common side reactions are:

  • Oxidation : The thioether group is easily oxidized to form methionine sulfoxide (B87167) (+16 Da mass increase) or, less commonly, methionine sulfone (+32 Da). This reaction is most prevalent during the final acidolytic cleavage step with Trifluoroacetic Acid (TFA).[1][2][3]

  • S-alkylation : The thioether is nucleophilic and can be alkylated by reactive carbocations, such as the tert-butyl cation generated from side-chain protecting groups (e.g., Boc, tBu) during TFA cleavage. This results in an S-tert-butylated methionine sulfonium (B1226848) salt (+56 Da mass increase).[1][2]

Q3: How can I prevent the oxidation of the methionine side chain?

A3: Preventing oxidation is a critical step for ensuring high purity of the final peptide. The most effective strategy is to use a specially formulated cleavage cocktail containing reducing agents or antioxidants, often called "scavengers".[1][4] Other strategies include:

  • Using Scavenger Cocktails : Incorporate scavengers like dimethyl sulfide (B99878) (DMS), 1,2-ethanedithiol (B43112) (EDT), thioanisole, or dithiothreitol (B142953) (DTT) into the TFA cleavage mixture.[5][6][7] Recently developed cocktails containing triphenylphosphine (B44618) (PPh₃) and trimethylsilyl (B98337) chloride (TMSCl) have shown to be highly effective at completely eradicating oxidation.[2][8]

  • Inert Atmosphere : Perform the synthesis and, crucially, the cleavage step under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.[1][6]

  • Use of Met(O) : A strategic alternative is to use Fmoc-Met(O)-OH (methionine sulfoxide) directly in the synthesis. This approach creates a more polar, and often more soluble, peptide that is easier to purify.[9] The sulfoxide can be quantitatively reduced back to methionine after purification.[1][9]

Q4: Is the isopropyl ester (OiPr) group stable during standard Fmoc-SPPS?

A4: The isopropyl ester is a C-terminal protecting group. It is generally stable to the mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for N-terminal Fmoc group removal. It is designed to be cleaved during the final, strongly acidic TFA cleavage and deprotection step. While premature hydrolysis is not a commonly reported issue, prolonged exposure to even mildly acidic conditions during coupling steps could potentially lead to minor levels of hydrolysis.

Q5: Can I reverse methionine oxidation or S-alkylation if it occurs?

A5: Yes, both of these side reactions are reversible.

  • Reversing Oxidation : Methionine sulfoxide (Met(O)) can be reduced back to methionine. A common method is to treat the peptide with a solution of ammonium (B1175870) iodide and dimethyl sulfide (DMS) in TFA.[1][4]

  • Reversing S-alkylation : The S-tert-butyl sulfonium salt can be reversed to the free thioether by gently heating the peptide in a dilute acidic solution, such as 5% aqueous acetic acid, at 40°C for 24 hours.[1][2][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your peptide synthesis experiments.

Problem / Observation Potential Cause Recommended Solution(s)
Unexpected peak at +16 Da in mass spectrum. Oxidation of the methionine side chain to methionine sulfoxide (Met(O)).[1][3]1. Confirm : Check for a corresponding +16 Da mass shift. 2. Prevent in future : Use an optimized cleavage cocktail with scavengers (see Protocol 2).[4][10] 3. Reverse : Reduce the sulfoxide back to methionine post-cleavage using NH₄I and DMS.[1]
Unexpected peak at +56 Da in mass spectrum. S-alkylation (tert-butylation) of the methionine side chain by carbocations from protecting groups during cleavage.[1][2]1. Confirm : Check for a corresponding +56 Da mass shift. 2. Prevent in future : Ensure your cleavage cocktail contains effective carbocation scavengers like Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[7] 3. Reverse : Heat the crude peptide in 5% acetic acid at 40°C for 24 hours.[2]
Low coupling yield (positive ninhydrin (B49086) test). 1. Steric Hindrance : The preceding amino acid may be sterically bulky. 2. Peptide Aggregation : The growing peptide chain may be aggregating on the resin, blocking reactive sites.[5]1. Extend Coupling Time : Increase the coupling reaction time to 4-6 hours or overnight. 2. Double Couple : Perform a second coupling step with fresh reagents. 3. Change Solvents : Switch from DMF to NMP or add chaotropic salts to disrupt aggregation.[5]
Poor resin swelling and clumping. Peptide Aggregation : Inter-chain hydrogen bonding is causing the peptide-resin matrix to collapse, preventing efficient solvent and reagent access.[5]1. Use Aggregation-Disrupting Solvents : Add DMSO (up to 20%) or use NMP as the primary solvent. 2. Incorporate Pseudoprolines : If the sequence allows, strategically insert pseudoproline dipeptides to break up secondary structures. 3. Use Met(O) : The oxidized form, methionine sulfoxide, is more polar and can improve the solubility and synthesis quality of aggregation-prone peptides.[9]
Quantitative Data Summary

The following table summarizes the effectiveness of different scavenger cocktails in minimizing common methionine side reactions during TFA cleavage.

Cleavage Cocktail Composition (v/v/v)Target Side ReactionEfficacyReference(s)
Reagent B : TFA / H₂O / TIS (95:2.5:2.5)S-alkylationGood for S-alkylation, but does not prevent Met oxidation.[10]
Reagent K : TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)S-alkylation & OxidationGood general-purpose cocktail for protecting various sensitive residues, including Met.[7]
Reagent H : TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄IOxidationSpecifically designed to prevent methionine oxidation and can reduce any pre-existing Met(O).[10][11]
TFA / Anisole / TMSCl / Me₂S + PPh₃ Oxidation & S-alkylationReported to eradicate oxidation and significantly reduce S-alkylation.[2][4][8]

Experimental Protocols & Visualizations

Protocol 1: Coupling of this compound

This protocol describes a standard procedure for coupling this compound using HBTU as the activating agent in Fmoc-based SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

  • Allow the solution to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive, continue agitation or perform a recoupling.

  • Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

G cluster_activation Amino Acid Activation cluster_spps Solid-Phase Synthesis Met H-Met-OiPr·HCl Activated_Met Activated Met-OiPr Met->Activated_Met HBTU HBTU HBTU->Activated_Met DIPEA DIPEA DIPEA->Activated_Met DMF_A DMF DMF_A->Activated_Met Coupling Coupling Reaction Activated_Met->Coupling Add to resin Resin_Start Fmoc-deprotected Peptide-Resin Resin_Start->Coupling Resin_End Met-Peptide-Resin Coupling->Resin_End

Diagram 1: Workflow for coupling this compound.
Protocol 2: TFA Cleavage with Scavengers to Minimize Methionine Side Reactions

This protocol provides a robust cleavage cocktail designed to simultaneously deprotect side chains and cleave the peptide from the resin while preventing both oxidation and S-alkylation of methionine.[2][4]

Materials:

  • Dry Met-Peptide-Resin

  • Trifluoroacetic Acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S or DMS)

  • Triphenylphosphine (PPh₃)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: TFA / Anisole / TMSCl / Me₂S (85:5:5:5 v/v/v/v) .

  • Just before use, dissolve Triphenylphosphine (PPh₃) into the cocktail to a final concentration of 1 mg/mL.

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and add it to the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume (10x) of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the final peptide pellet under vacuum.

G cluster_reactants Reactants cluster_cleavage TFA Cleavage cluster_products Products & Byproducts cluster_scavengers Scavenger Action PeptideResin Protected Met-Peptide-Resin ProtectingGroups tBu-based Protecting Groups TFA TFA PeptideResin->TFA ProtectingGroups->TFA DesiredPeptide Desired Peptide TFA->DesiredPeptide Carbocation tBu+ Carbocation TFA->Carbocation Oxidants Oxidizing Species TFA->Oxidants generates Carbocation->DesiredPeptide Causes S-alkylation (+56 Da) Scavenger DMS / PPh₃ / TIS Carbocation->Scavenger trapped by Oxidants->DesiredPeptide Causes Oxidation (+16 Da) Oxidants->Scavenger reduced by NeutralizedCarbocation Trapped Cation Scavenger->NeutralizedCarbocation ReducedOxidants Neutralized Oxidants Scavenger->ReducedOxidants G Start Analyze Crude Peptide by LC-MS CheckPurity Is main peak the desired mass? Start->CheckPurity Success Proceed to Purification CheckPurity->Success Yes CheckPlus16 Is there a major peak at M+16 Da? CheckPurity->CheckPlus16 No CheckPlus56 Is there a major peak at M+56 Da? CheckPlus16->CheckPlus56 No Oxidation Cause: Methionine Oxidation CheckPlus16->Oxidation Yes OtherIssue Investigate other side reactions (e.g., incomplete coupling, deletion) CheckPlus56->OtherIssue No Alkylation Cause: S-tert-butylation CheckPlus56->Alkylation Yes Reduce Action: Reduce with NH4I/DMS Oxidation->Reduce Heat Action: Heat in 5% Acetic Acid Alkylation->Heat Reduce->Success Heat->Success

References

Technical Support Center: Purification of H-Met-OiPr Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of H-Met-OiPr hydrochloride?

A1: The most prevalent method for synthesizing this compound involves the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by bubbling dry hydrogen chloride gas through the alcohol.[1][2][3] This reaction is typically followed by a purification step to isolate the desired product from byproducts and unreacted starting materials.

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can arise from both the starting materials and the synthesis process. These may include:

  • Unreacted L-methionine: Incomplete esterification can leave unreacted starting material.

  • L-Methionine sulfoxide: Oxidation of the methionine sulfur atom can occur.[4][5]

  • N-acetyl-DL-methionine: If acetic anhydride (B1165640) is used in any step, this impurity might be present.[4][5]

  • Diketopiperazines: Self-condensation of the amino acid ester can lead to the formation of cyclic dipeptides, especially under basic conditions or upon prolonged heating.

  • Polymeric byproducts: Polypeptide formation can occur through self-condensation.[6]

  • Residual solvents: Solvents used in the reaction and workup may remain in the final product.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound is expected to be a hygroscopic solid, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent degradation and maintain its purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent system is not optimal (product is too soluble at low temperatures).- The product was not completely precipitated.- Loss of material during transfer steps.- Screen for alternative solvent/antisolvent systems. A common approach for amino acid ester hydrochlorides is dissolving in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol) and adding an ether (e.g., diethyl ether, methyl tert-butyl ether) dropwise until turbidity is observed, followed by slow cooling.[3]- Cool the solution for a longer period, possibly in an ice bath or refrigerator, to maximize crystal formation.- Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor to recover any adhered product.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The product has a low melting point.- Residual solvent is present.- Attempt to triturate the oil with a non-polar solvent like hexane (B92381) or diethyl ether to induce solidification.- Redissolve the oil in a minimal amount of a good solvent and slowly add an antisolvent while vigorously stirring.- Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.
Product Discoloration (Yellow or Brown) - Degradation of the product due to excessive heat or prolonged reaction times.- Presence of colored impurities from starting materials or side reactions.- Avoid excessive heating during the reaction and purification steps.- Consider treating a solution of the crude product with activated charcoal before filtration and recrystallization to remove colored impurities.
Incomplete Removal of Starting L-Methionine - The esterification reaction did not go to completion.- Inefficient purification.- Optimize the reaction conditions (e.g., increase reaction time, use a larger excess of isopropanol or thionyl chloride).- Recrystallization should effectively separate the more polar L-methionine from the less polar ester hydrochloride. Ensure the correct solvent system is used.- Column chromatography can also be employed for separation.
Product is Hygroscopic and Difficult to Handle - This is an inherent property of many amino acid ester hydrochlorides.- Handle the product in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).- Dry the final product thoroughly under high vacuum.

Experimental Protocols

Protocol 1: General Synthesis and Purification of this compound

This protocol is a general procedure based on common methods for amino acid ester hydrochloride synthesis.[1][3]

1. Esterification: a. To a stirred suspension of L-methionine in isopropanol, slowly add thionyl chloride at 0-5 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

2. Work-up: a. After completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove excess isopropanol and unreacted thionyl chloride.

3. Purification by Recrystallization: a. Dissolve the crude residue in a minimal amount of hot isopropanol. b. Slowly add diethyl ether or another suitable antisolvent until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any degradation products. The following is a general HPLC method that can be adapted and optimized.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[7][8]
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.[8]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Sample Preparation: Dissolve an accurately weighed amount of the this compound in the mobile phase or a suitable solvent to obtain a known concentration.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start L-Methionine + Isopropanol Reaction Esterification (e.g., with SOCl2) Start->Reaction Crude Crude H-Met-OiPr HCl Reaction->Crude Recrystallization Recrystallization (Solvent/Antisolvent) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure H-Met-OiPr HCl Drying->PureProduct HPLC HPLC Purity Check PureProduct->HPLC Characterization Characterization (NMR, MS) PureProduct->Characterization

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered During Purification LowYield Low Yield Start->LowYield OilyProduct Oily Product Start->OilyProduct Discoloration Discoloration Start->Discoloration SolventIssue Inappropriate Solvent LowYield->SolventIssue ImpurityIssue Presence of Impurities OilyProduct->ImpurityIssue DryingIssue Incomplete Drying OilyProduct->DryingIssue DegradationIssue Product Degradation Discoloration->DegradationIssue ScreenSolvents Screen New Solvents SolventIssue->ScreenSolvents CharcoalTreatment Activated Charcoal Treatment ImpurityIssue->CharcoalTreatment ColumnChrom Consider Column Chromatography ImpurityIssue->ColumnChrom OptimizeDrying Optimize Drying Conditions DryingIssue->OptimizeDrying DegradationIssue->CharcoalTreatment

Caption: Troubleshooting logic for common purification issues of this compound.

References

Optimizing storage conditions to prevent H-Met-OiPr hydrochloride degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of H-Met-OiPr hydrochloride to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

There are conflicting recommendations from various suppliers regarding the optimal storage temperature for this compound powder. Some suggest storage at room temperature under an inert atmosphere[1], while others recommend -20°C for long-term storage (up to 3 years) or 4°C for shorter-term storage (up to 2 years)[2]. To ensure maximum stability and minimize degradation, it is best practice to store the powder at -20°C in a tightly sealed container, protected from light and moisture . For short-term use, storing at 4°C is acceptable.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [2]. The choice of solvent can also impact stability; it is crucial to use high-purity, anhydrous solvents.

Q3: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar hydrochloride salts of pharmaceutical compounds are susceptible to degradation through several mechanisms[3]:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Thermal Degradation: Decomposition at elevated temperatures.

  • Photolysis: Degradation upon exposure to light, particularly UV light.

Q4: How can I tell if my this compound has degraded?

Visual inspection may reveal changes in color or appearance of the solid powder[4]. However, significant degradation can occur without any visible changes. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) . A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the compound's purity[5][6][7].

Q5: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented. To identify potential degradation products, it is necessary to perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixtures using techniques like HPLC coupled with mass spectrometry (LC-MS)[5][7].

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, ensure it has been stored properly at -80°C or -20°C in single-use aliquots[2]. Verify the purity of the stored solution using HPLC before use.
Improper storage of the solid compound.Review the storage conditions of the powder. Ensure it is stored at -20°C, protected from light and moisture[2].
Visible change in the appearance of the powder (e.g., discoloration) Exposure to light, moisture, or elevated temperatures.Discard the affected batch of the compound. Procure a new batch and ensure it is stored under the recommended conditions.
Precipitation observed in the stock solution upon thawing Poor solubility of the compound at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded. Ensure vials are tightly sealed to prevent solvent evaporation.
Loss of compound activity in biological assays Degradation of the compound leading to a lower effective concentration.Confirm the purity and concentration of the this compound solution using a validated analytical method like HPLC[8]. Use a freshly prepared solution for the assay.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours)[7]. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 24 hours)[7]. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light[7].

  • Thermal Degradation: Place the solid powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours)[5]. Also, reflux the stock solution at a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 70 hours)[5][9].

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase of the HPLC system.

  • Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point[6]. The mobile phase composition should be optimized to achieve good separation between the parent compound and any degradation products.

  • Use a diode array detector (DAD) or a UV detector to monitor the elution profile at an appropriate wavelength[7][8].

  • For identification of degradation products, collect the fractions and analyze them using LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound under each condition.

  • Identify the major degradation products and their retention times.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound Stability Testing

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C24 hours
Base Hydrolysis 0.1 N NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) -105°C6 hours
Thermal (Solution) -80°C (Reflux)24 hours
Photolytic UV light (254 nm)Room Temperature70 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of H-Met-OiPr HCl acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Product ID hplc->lcms If needed data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies.

troubleshooting_flow start Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution check_storage How was the solid compound stored? check_solution->check_storage Yes prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh No verify_storage Ensure storage at -20°C, protected from light and moisture. check_storage->verify_storage Improperly analyze_purity Analyze purity of old stock with HPLC. check_storage->analyze_purity Properly end Problem Resolved prepare_fresh->end new_batch Consider using a new batch of the compound. verify_storage->new_batch analyze_purity->end new_batch->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Handling Hygroscopic H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound H-Met-OiPr hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the handling and use of this compound.

FAQs

Q1: What is this compound and why is it hygroscopic?

A1: this compound is the isopropyl ester of methionine hydrochloride. It is a key intermediate in peptide synthesis, providing a protected form of the amino acid methionine.[1] Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is due to the presence of polar functional groups and the hydrochloride salt, which have a high affinity for water molecules.[2]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere. For long-term storage, refer to the supplier's recommendations, which typically advise storage at low temperatures (e.g., -20°C) to minimize degradation.

Q3: What are the visible signs that my this compound has absorbed moisture?

A3: Visual signs of moisture absorption include clumping of the powder, the formation of a paste-like or gummy substance, or in severe cases, complete deliquescence where the solid turns into a liquid.[2]

Q4: What are the consequences of using this compound that has been exposed to moisture in my peptide synthesis reaction?

A4: Using moisture-compromised this compound can lead to several negative outcomes in peptide synthesis. The presence of water can hydrolyze the ester group, leading to the formation of the parent amino acid (H-Met-OH) and isopropanol. This reduces the concentration of the active reagent, leading to lower coupling efficiency and incomplete reactions.[3] This can result in low yields of the desired peptide and the formation of deletion sequences (peptides missing one or more amino acids).[4][5]

Q5: Can I dry this compound if it has absorbed moisture?

A5: While it is technically possible to dry a hygroscopic compound, it is generally not recommended for this specific reagent. Heating the compound to remove water could potentially lead to degradation or side reactions. For critical applications, it is always best to use a fresh, properly handled batch of the reagent.

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Difficulty in obtaining an accurate weight of the solid. The compound is rapidly absorbing moisture from the air during weighing, causing the reading on the balance to continuously increase.[6][7]1. Work Quickly: Minimize the time the container is open to the atmosphere. 2. Use a Controlled Environment: If available, weigh the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). 3. Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer the desired amount to the reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred. 4. Prepare a Stock Solution: For less sensitive applications, consider preparing a stock solution of the entire contents of a new bottle and aliquoting the solution for use.[8]
Low yield in peptide coupling reaction. 1. Compromised Reagent: The this compound has been exposed to moisture, reducing its effective concentration. 2. Inefficient Coupling Conditions: Suboptimal reaction conditions such as incorrect stoichiometry of coupling reagents, improper pH, or insufficient reaction time.[3][4]1. Use Fresh Reagent: Always use this compound from a freshly opened container that has been stored under the recommended conditions. 2. Optimize Coupling Protocol: Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HBTU) and a suitable base (e.g., DIPEA). Optimize the stoichiometry and reaction time based on the specific amino acids being coupled. Consider a double coupling for difficult sequences.[5]
Formation of unexpected byproducts in the final peptide. The presence of water from the hygroscopic reagent may have led to side reactions during the peptide synthesis.In addition to using fresh reagent, ensure all solvents and other reagents used in the synthesis are anhydrous.

Data Presentation

Parameter Condition Recommendation/Data
Appearance SolidWhite to off-white powder
Storage Temperature (Powder) Long-term-20°C
Short-term4°C
Storage Conditions GeneralStore in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box).
Stability in Solution -80°CUp to 6 months in an appropriate anhydrous solvent.
-20°CUp to 1 month in an appropriate anhydrous solvent.

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound

Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.

Methodology:

  • Preparation:

    • Ensure the balance is in a low-traffic area with minimal air currents.

    • If available, place the balance inside a glove box with a dry, inert atmosphere.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing by Difference (Recommended):

    • Place the sealed container of this compound on the balance and record the initial weight.

    • Quickly open the container and, using a clean, dry spatula, transfer an estimated amount of the solid to your reaction vessel.

    • Immediately reseal the container of this compound.

    • Place the sealed container back on the balance and record the final weight.

    • The difference between the initial and final weights is the accurate mass of the compound transferred.

  • Direct Weighing (in a controlled environment):

    • Place a clean, dry weighing boat or paper on the tared balance inside a glove box.

    • Quickly transfer the desired amount of this compound to the weighing vessel.

    • Record the weight and immediately transfer the solid to the reaction vessel.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound for ease of dispensing in experiments where high precision of the initial solid weight is less critical.

Methodology:

  • Preparation:

    • Use a new, unopened bottle of this compound for the most accurate concentration.

    • Select a suitable anhydrous solvent in which the compound is soluble (e.g., anhydrous DMF or DMSO). Note that for some applications, freshly opened, high-purity DMSO may be required for complete dissolution.[9]

    • All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.

  • Procedure:

    • In a controlled and dry environment, carefully open the bottle of this compound.

    • Add a pre-determined volume of the anhydrous solvent directly to the bottle to dissolve the entire contents.

    • Mix thoroughly until all the solid is dissolved.

    • Transfer the solution to a pre-dried, sealed container.

    • Calculate the concentration based on the manufacturer's stated weight of the compound and the volume of solvent added.

    • Store the stock solution under the recommended conditions (e.g., at -20°C or -80°C in small, single-use aliquots).

Protocol 3: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

Objective: To provide a general protocol for the incorporation of a methionine residue into a peptide chain on a solid support using this compound. This protocol is adapted from standard Fmoc-based SPPS procedures.[6][8][10]

Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent like DMF for at least 1 hour in a reaction vessel.[8]

    • Drain the solvent.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[5]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate, dry vessel, prepare the coupling solution. Dissolve this compound (e.g., 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (e.g., 3-5 equivalents) in anhydrous DMF.

    • Add a base, typically DIPEA (e.g., 6-10 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for the recommended coupling time (e.g., 1-2 hours). For potentially difficult couplings, the time can be extended, or a second coupling can be performed.[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Cycle Repetition:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_reagent Reagent Integrity Check cluster_synthesis Synthesis Protocol Check cluster_solution Resolution start Low Peptide Yield or Purity Issue check_reagent Is H-Met-OiPr HCl properly stored and handled? start->check_reagent new_reagent Use a fresh, unopened bottle of H-Met-OiPr HCl. check_reagent->new_reagent No check_protocol Are coupling reagents and solvents fresh and anhydrous? check_reagent->check_protocol Yes reweigh Re-weigh compound using best practices (glove box, weigh by difference). reweigh->check_protocol new_reagent->reweigh optimize_coupling Optimize coupling: extend time, double couple, or use stronger coupling reagents. check_protocol->optimize_coupling No check_deprotection Is Fmoc deprotection complete? (Perform a Kaiser test) check_protocol->check_deprotection Yes optimize_coupling->check_deprotection success Problem Resolved optimize_coupling->success consult Consult further technical support optimize_coupling->consult extend_deprotection Extend deprotection time or use fresh piperidine solution. check_deprotection->extend_deprotection No check_deprotection->success Yes extend_deprotection->success extend_deprotection->consult WeighingProtocol cluster_prep Preparation cluster_weighing Weighing by Difference cluster_alt Alternative: Stock Solution prep1 Equilibrate H-Met-OiPr HCl container to room temperature. prep2 Prepare a dry, draft-free weighing area (glove box is ideal). prep1->prep2 weigh1 Weigh the sealed container (Initial Weight). prep2->weigh1 dissolve Dissolve the entire contents of a new bottle in a known volume of anhydrous solvent. prep2->dissolve If preparing stock solution transfer Quickly transfer an estimated amount of solid to the reaction vessel. weigh1->transfer weigh2 Immediately reseal and re-weigh the container (Final Weight). transfer->weigh2 calculate Calculate transferred mass: Initial Weight - Final Weight. weigh2->calculate aliquot Aliquot the stock solution for use in experiments. dissolve->aliquot

References

Technical Support Center: Enhancing Cell Permeability of H-Met-OiPr Hydrochloride-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride-derived compounds and other structurally related molecules. H-Met-OiPr hydrochloride is a derivative of the amino acid methionine and is utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer.[1][2] Achieving adequate cell permeability is crucial for these compounds to reach their intracellular targets.

Frequently Asked Questions (FAQs)

Q1: What are the potential barriers to the cell permeability of this compound-derived compounds?

A1: As amino acid esters, these compounds may face several barriers to cell permeability:

  • Polarity: The presence of the amino group and the ester moiety can contribute to a higher polar surface area, which is generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.

  • Charge: At physiological pH, the primary amine will be protonated, resulting in a positive charge. Charged molecules typically exhibit lower passive permeability compared to their neutral counterparts.

  • Hydrophilicity: While esterification of the amino acid increases lipophilicity compared to the parent amino acid, the overall balance might still favor hydrophilicity, hindering partitioning into the cell membrane.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the cell, thereby reducing the net intracellular concentration.

Q2: What are the initial steps to assess the cell permeability of my compound?

A2: A tiered approach is often recommended:

  • In Silico Prediction: Utilize computational models to predict physicochemical properties like logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors. These can provide an initial estimate of permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[3][4][5] It is a cost-effective initial screen to assess a compound's ability to cross a lipid barrier without the complexities of active transport.

  • Cell-Based Assays: If PAMPA results are promising, proceed to cell-based assays like the Caco-2 or MDCK permeability assays. These assays use monolayers of cells that mimic the intestinal epithelium (Caco-2) or are useful for studying general permeability and efflux (MDCK), providing a more biologically relevant assessment that includes both passive and active transport mechanisms.[6][7][8][9]

Q3: How can I enhance the cell permeability of my this compound-derived compound?

A3: Several medicinal chemistry strategies can be employed:

  • Increase Lipophilicity: Modifying the compound to be more lipophilic can enhance its ability to partition into and cross the cell membrane. This can be achieved by adding non-polar functional groups. However, excessive lipophilicity can lead to poor aqueous solubility and other issues.

  • Masking Polar Groups: Temporarily masking polar functional groups, such as the primary amine, can create a more lipophilic prodrug that can cross the cell membrane more readily. Once inside the cell, the masking group would be cleaved by intracellular enzymes to release the active compound.

  • Amide-to-Ester Substitution: In related contexts, substituting an amide bond with an ester bond has been shown to improve membrane permeability by removing a hydrogen bond donor and increasing lipophilicity.[10] This strategy could be explored in more complex derivatives.

  • Conjugation to Cell-Penetrating Peptides (CPPs): For larger or more polar derivatives, conjugation to a CPP can facilitate cellular uptake.

Q4: How do I know if my compound is a substrate of an efflux pump?

A4: A bi-directional Caco-2 assay is the standard method to investigate this.[8] The permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux. To confirm the involvement of a specific pump like P-gp, the experiment can be repeated in the presence of a known inhibitor of that pump. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low apparent permeability (Papp) in PAMPA - High hydrophilicity.- Compound precipitation in the donor well.- Strong binding to the artificial membrane.- Modify the compound to increase lipophilicity.- Decrease the starting concentration of the compound.- Analyze the amount of compound remaining in the membrane.
Low Papp in Caco-2 assay, but moderate/high Papp in PAMPA - The compound is likely a substrate for efflux pumps in Caco-2 cells.- Perform a bi-directional Caco-2 assay to determine the efflux ratio.- Co-administer with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp).
High variability between replicate wells in cell-based assays - Inconsistent cell seeding density.- Compromised cell monolayer integrity.- Inconsistent pipetting.- Ensure a homogenous cell suspension before seeding.- Monitor transepithelial electrical resistance (TEER) to confirm monolayer confluence.- Use calibrated pipettes and consistent technique.
Low compound recovery in permeability assays - Compound instability in the assay buffer.- Non-specific binding to the assay plates.- Lysosomal trapping of basic compounds.- Assess compound stability in the assay buffer over the experimental duration.- Use low-binding plates.- Run the assay in the presence of an agent that disrupts lysosomal pH (e.g., bafilomycin A1).
Conflicting results between different permeability assays - Different assays measure different aspects of permeability (e.g., PAMPA for passive diffusion, Caco-2 for passive and active transport).- Use the data from multiple assays to build a comprehensive understanding of the compound's transport mechanisms.

Data Presentation

Table 1: Permeability of Ibuprofenates of Isopropyl Amino Acid Esters Through Porcine Skin

CompoundFlux (J) [µg·cm⁻²·h⁻¹]Permeability Coefficient (Kp) [cm·h⁻¹ x 10⁻³]
Ibuprofen10.33 ± 1.150.21 ± 0.02
[GlyOiPr][IBU]22.18 ± 2.440.44 ± 0.05
[L-AlaOiPr][IBU]34.02 ± 3.740.68 ± 0.07
[L-ValOiPr][IBU]42.11 ± 4.630.84 ± 0.09
[L-MetOiPr][IBU] 49.87 ± 5.49 1.00 ± 0.11
[L-IleOiPr][IBU]51.23 ± 5.641.02 ± 0.11
[L-LeuOiPr][IBU]55.43 ± 6.101.11 ± 0.12
[L-PheOiPr][IBU]69.87 ± 7.691.40 ± 0.15

*Data adapted from "Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters".[11] The study assessed permeability through porcine skin, which can be a useful surrogate for passive permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of a compound.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare Solutions: Dissolve the test compound and controls in PBS (often with a small percentage of DMSO to aid solubility) to the desired concentration.

  • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter, ensuring the entire surface is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble Plate System: Carefully place the coated donor plate on top of the acceptor plate.

  • Add Compound: Add 150 µL of the compound solution to each well of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for assessing compound permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Test compound, positive and negative controls

  • TEER meter

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Monolayer Formation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before the experiment.

  • Prepare Dosing Solutions: Dissolve the test compound and controls in transport buffer (HBSS).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical for efflux):

    • For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and the efflux ratio if applicable.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane H-Met-OiPr_Derivative H-Met-OiPr Derivative FTase Farnesyltransferase (FTase) H-Met-OiPr_Derivative->FTase Inhibition Ras Ras Ras->FTase Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Ras->Downstream_Signaling Activation FTase->Ras Farnesylation

Caption: Inhibition of the Ras signaling pathway by an H-Met-OiPr-derived compound.

Experimental_Workflow Start Start: Compound Synthesis In_Silico In Silico Prediction (logP, PSA) Start->In_Silico PAMPA PAMPA Assay (Passive Permeability) In_Silico->PAMPA Caco2 Caco-2 Assay (A-B and B-A) PAMPA->Caco2 If Promising Analyze Analyze Data (Papp, Efflux Ratio) Caco2->Analyze Optimize Optimize Compound Structure Analyze->Optimize Low Permeability End End: Lead Candidate Analyze->End Good Permeability Optimize->Start Re-synthesize

Caption: A typical experimental workflow for assessing cell permeability.

Troubleshooting_Logic Start Low Activity in Cell-Based Assay Check_Permeability Assess Cell Permeability? Start->Check_Permeability Low_Papp Low Papp Value? Check_Permeability->Low_Papp Yes Solution3 Investigate other issues: - Target engagement - Compound stability Check_Permeability->Solution3 No High_Efflux High Efflux Ratio (>2)? Low_Papp->High_Efflux No Solution1 Enhance Passive Permeability: - Increase Lipophilicity - Prodrug Strategy High_Efflux->Solution1 No Solution2 Address Efflux: - Modify structure to avoid transporters - Co-administer inhibitor High_Efflux->Solution2 Yes

Caption: A logical troubleshooting workflow for addressing low cell permeability.

References

Addressing batch-to-batch variability of H-Met-OiPr hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Met-OiPr hydrochloride. The information is designed to help address potential batch-to-batch variability and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the isopropyl ester derivative of the amino acid L-methionine, supplied as a hydrochloride salt.[1][2] It is primarily used as a synthetic intermediate in the preparation of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer therapy.[1][2]

Q2: Why is batch-to-batch variability a concern for this compound?

A2: Batch-to-batch variability in any active pharmaceutical ingredient (API) or intermediate can significantly impact the consistency, efficacy, and safety of the final drug product. For this compound, this variability can manifest as differences in purity, impurity profile, physical properties, and stability, which can affect downstream reactions and the quality of the resulting FTase inhibitors.

Q3: What are the potential sources of impurities in this compound?

A3: Impurities can arise from several sources during the synthesis and storage of this compound. These can include residual starting materials, by-products from the esterification reaction, degradation products, and residual solvents.[] Given its structure as an amino acid ester, potential degradation pathways include hydrolysis of the ester bond and oxidation of the methionine sulfur.

Q4: How should this compound be properly stored?

A4: As an amino acid ester hydrochloride, this compound is susceptible to degradation, particularly from moisture which can cause hydrolysis. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. For long-term storage, refrigeration is recommended.

Q5: What is the significance of this compound in the context of the FTase signaling pathway?

A5: this compound serves as a building block for synthesizing inhibitors of farnesyl-protein transferase (FTase). FTase is a critical enzyme that attaches a farnesyl group to proteins, most notably Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[4][5][6] By inhibiting FTase, the proper localization and function of Ras proteins are disrupted, which can halt the uncontrolled cell growth characteristic of many cancers.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Yields in Subsequent Synthetic Steps

Possible Cause: Variability in the purity or reactivity of different batches of this compound.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Yields start Inconsistent Yields Observed purity_check Assess Purity of H-Met-OiPr HCl Batch start->purity_check hplc_analysis Perform Quantitative HPLC Analysis purity_check->hplc_analysis Primary Method nmr_analysis Conduct 1H and 13C NMR Spectroscopy purity_check->nmr_analysis Structural Confirmation ms_analysis Run Mass Spectrometry for Impurity Identification purity_check->ms_analysis Impurity Profiling compare_data Compare Data with Certificate of Analysis and Previous Batches hplc_analysis->compare_data nmr_analysis->compare_data ms_analysis->compare_data purity_ok Purity Conforms to Specification? compare_data->purity_ok identify_impurity Identify Unknown Impurities purity_ok->identify_impurity No adjust_stoichiometry Adjust Reaction Stoichiometry Based on Purity purity_ok->adjust_stoichiometry Yes contact_supplier Contact Supplier for Technical Support identify_impurity->contact_supplier end_good Proceed with Adjusted Protocol adjust_stoichiometry->end_good end_bad Quarantine Batch and Report Issue contact_supplier->end_bad

Caption: Troubleshooting workflow for inconsistent synthetic yields.

Recommended Actions:

  • Quantitative Analysis: Use High-Performance Liquid Chromatography (HPLC) to accurately determine the purity of the this compound batch.

  • Structural Verification: Confirm the chemical structure and identify any organic impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Impurity Identification: Employ Mass Spectrometry (MS) to identify the mass of any unknown impurities, which can help in elucidating their structure.

  • Data Comparison: Compare the analytical data from your assessment with the supplier's Certificate of Analysis and with data from previous batches that gave good yields.

  • Protocol Adjustment: If a lower purity is confirmed, adjust the stoichiometry of your reaction accordingly.

  • Supplier Communication: If significant discrepancies or unknown impurities are found, contact the supplier for further information and support.

Issue 2: Variable Analytical Results (HPLC)

Possible Cause: Issues with the HPLC method, sample preparation, or degradation of the analyte.

Troubleshooting Guide for HPLC Analysis:

Observed Problem Potential Cause Recommended Solution
Peak Tailing 1. Column overload2. Column degradation3. Inappropriate mobile phase pH1. Reduce sample concentration.2. Use a guard column or replace the analytical column.3. Adjust mobile phase pH to ensure the analyte is fully protonated.
Ghost Peaks 1. Contamination in the mobile phase or injector2. Sample carryover1. Use fresh, high-purity solvents and flush the injector.2. Implement a needle wash step between injections.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate2. Temperature variations3. Column equilibration1. Degas the mobile phase and check the pump for leaks.2. Use a column oven to maintain a constant temperature.3. Ensure the column is adequately equilibrated before each run.
Broad Peaks 1. Low flow rate2. Large injection volume3. Extra-column volume1. Optimize the flow rate.2. Reduce the injection volume.3. Use tubing with a smaller internal diameter.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.

      • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 220 nm

      • Gradient Elution:

        Time (min) % Mobile Phase B
        0 5
        20 95
        25 95
        26 5

        | 30 | 5 |

    • Data Analysis:

      • Integrate the peak areas of all components in the chromatogram.

      • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol provides a general method for the structural confirmation of this compound.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher)

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆)

    • NMR tubes

  • Procedure:

    • Sample Preparation:

      • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

      • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Analysis:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate the signals and assign the peaks to the corresponding protons in the this compound structure.

      • Compare the observed chemical shifts and coupling constants with expected values to confirm the structure.

Visualizations

Farnesyl-Protein Transferase (FTase) Signaling Pathway

cluster_1 FTase-Mediated Ras Signaling fpp Farnesyl Pyrophosphate (FPP) ftase Farnesyl-Protein Transferase (FTase) fpp->ftase ras Ras Protein (inactive, cytosolic) ras->ftase farnesylated_ras Farnesylated Ras ftase->farnesylated_ras Farnesylation membrane Cell Membrane farnesylated_ras->membrane Membrane Localization active_ras Active Ras (membrane-bound) membrane->active_ras downstream Downstream Signaling (e.g., Raf-MEK-ERK pathway) active_ras->downstream proliferation Cell Proliferation and Survival downstream->proliferation ftase_inhibitor FTase Inhibitor (Synthesized from H-Met-OiPr HCl) ftase_inhibitor->ftase Inhibition

Caption: Role of FTase in Ras protein activation and its inhibition.

References

Optimization of buffer conditions for H-Met-OiPr hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Met-OiPr Hydrochloride

Welcome to the technical support center for H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions, particularly focusing on buffer selection and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound in a reaction like peptide coupling?

A1: The first critical step is the neutralization of the hydrochloride salt to liberate the free primary amine. The positively charged ammonium (B1175870) group is not nucleophilic and will not react with an activated carboxylic acid. This is typically achieved by adding a non-nucleophilic organic base.

Q2: My this compound won't fully dissolve in the reaction solvent. What can I do?

A2: Solubility issues with amino acid esters can be common.[1] Consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DCM (Dichloromethane) are common choices.

  • Mixed Solvents: For "difficult sequences" or poorly soluble reagents, using solvent mixtures such as DMSO/DMF can help disrupt intermolecular hydrogen bonding and improve solubility.[2]

  • Order of Addition: It is often best to dissolve the this compound in the solvent before adding the base for neutralization.

Q3: Which base should I use to neutralize the hydrochloride salt, and how much?

A3: A non-nucleophilic tertiary amine base is recommended to avoid side reactions.

  • Common Choices: Diisopropylethylamine (DIEA, Hünig's base) or triethylamine (B128534) (TEA).

  • Stoichiometry: Use a slight excess, typically 1.1 to 1.5 equivalents, relative to the this compound to ensure complete neutralization. For reactions sensitive to base, using 1.0 equivalent is a good starting point.

Q4: What is the optimal pH for a peptide coupling reaction involving H-Met-OiPr?

A4: The optimal pH for most standard peptide coupling reactions is between 6.0 and 7.5.[3] Maintaining this range is critical for maximizing coupling efficiency while minimizing side reactions like racemization. It's advisable to use a non-amine-containing buffer like PBS or HEPES if working in an aqueous environment, as amine-based buffers (e.g., Tris) can compete in the coupling reaction.[3]

Q5: My reaction yield is low. What are the common causes related to buffer and reaction conditions?

A5: Low yields can stem from several factors:

  • Incomplete Neutralization: The primary amine was not fully deprotonated, preventing it from reacting.

  • Suboptimal pH: The reaction pH was outside the optimal 6.0-7.5 range, slowing down the reaction or promoting side reactions.[3]

  • Reagent Degradation: The coupling reagents (e.g., EDC, HATU) were hydrolyzed due to moisture. Always use fresh, anhydrous reagents and solvents.[3]

  • Ester Hydrolysis: If conditions are too basic or acidic for a prolonged period, the isopropyl ester of H-Met-OiPr could hydrolyze back to the carboxylic acid.

Troubleshooting Guide

This guide addresses specific problems encountered during experiments with this compound.

Problem 1: Reaction Failure or Very Low Yield
Potential Cause Recommended Solution
Incomplete Amine Neutralization Ensure at least 1.0-1.2 equivalents of a non-nucleophilic base (e.g., DIEA) is added to the this compound and stirred for 10-15 minutes before adding the activated acid.
Hydrolyzed Coupling Reagents Use fresh, high-purity coupling reagents (e.g., HATU, HBTU, EDC). Store them in a desiccator. Use anhydrous solvents for the reaction.[3]
Incorrect pH If the reaction medium allows, check the pH. For solution-phase synthesis, strict pH control is crucial. Adjust with a suitable non-amine buffer if necessary.[2][3]
Steric Hindrance If the coupling partner is sterically hindered, a standard coupling reagent may be inefficient. Switch to a more powerful reagent like HATU or PyBOP and consider extending the reaction time.[3]
Problem 2: Presence of Unexpected Side Products
Potential Cause Recommended Solution
Racemization This is a common issue in peptide synthesis.[1] Minimize racemization by using additives like HOBt or Oxyma Pure with your coupling reagent. Avoid high temperatures and excess base.
Guanidinylation of Amine This side reaction can occur when using an excess of uronium/guanidinium coupling reagents (e.g., HBTU, HATU).[4] Avoid using a large excess of the coupling reagent. Phosphonium-based reagents like PyBOP do not cause this side reaction.[4]
Oxidation of Methionine The thioether side chain of methionine is susceptible to oxidation. To prevent this, ensure reactions are run under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[5]

Data & Protocols

Table 1: Common Coupling Reagents for Peptide Synthesis
ReagentClassAdditive Often RequiredKey Features
EDC CarbodiimideHOBt or Oxyma PureCost-effective; water-soluble byproducts are easily removed.
HATU Uronium/GuanidiniumNone (contains HOAt)Highly efficient, especially for hindered couplings. May cause guanidinylation side reactions.[3][4]
HBTU Uronium/GuanidiniumBase (e.g., DIEA)Very common and effective. Less reactive than HATU.
PyBOP PhosphoniumBase (e.g., DIEA)Excellent for hindered couplings and reduces racemization. Does not cause guanidinylation.[4]
Experimental Protocol: General Procedure for Peptide Coupling

This protocol describes a general method for coupling this compound with an N-protected amino acid (e.g., Fmoc-Ala-OH).

1. Activation of the Carboxylic Acid: a. In a round-bottom flask under an inert atmosphere (N₂), dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF. b. Stir the solution for 5-10 minutes at room temperature. This is the "pre-activation" step.

2. Neutralization of this compound: a. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF. b. Add DIEA (1.2 eq.) to the solution and stir for 15 minutes at room temperature to generate the free amine in situ.

3. Coupling Reaction: a. Transfer the activated acid solution from step 1 to the free amine solution from step 2. b. Allow the reaction to stir at room temperature for 2-4 hours. c. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[3]

4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. b. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the resulting crude dipeptide using column chromatography.

Visual Guides

G Experimental Workflow for Peptide Coupling cluster_0 Acid Activation cluster_1 Amine Preparation cluster_2 Coupling & Work-up A Dissolve Fmoc-AA-OH, HATU, HOBt in DMF B Pre-activate for 10 min A->B E Combine Activated Acid and Free Amine B->E C Dissolve H-Met-OiPr.HCl in DMF D Add DIEA (1.2 eq) Stir for 15 min C->D D->E F React for 2-4h Monitor via LC-MS E->F G Aqueous Work-up & Extraction F->G H Purify via Chromatography G->H I Pure Dipeptide H->I Characterize Product

Caption: A standard workflow for a solution-phase peptide coupling reaction.

G Troubleshooting Low Coupling Yield Start Low or No Product Formation Q1 Are coupling reagents (e.g., HATU, EDC) fresh and anhydrous? Start->Q1 Sol1 Use fresh reagents from desiccator. Use anhydrous solvent. Q1->Sol1 No Q2 Was sufficient base (e.g., DIEA) used to neutralize the HCl salt? Q1->Q2 Yes Sol2 Use 1.1-1.5 eq. of base. Ensure 15 min pre-stirring before coupling. Q2->Sol2 No Q3 Is the reaction pH within the optimal 6.0 - 7.5 range? Q2->Q3 Yes Sol3 Adjust pH carefully. Avoid amine buffers like Tris. Q3->Sol3 No End Review purification strategy and check for steric hindrance. Consider stronger coupling agent. Q3->End Yes

References

Validation & Comparative

A Comparative Guide to H-Met-OiPr Hydrochloride and Other Methionine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a crucial sulfur-containing amino acid, and its derivatives are indispensable building blocks in the synthesis of peptides and other pharmacologically active molecules. The choice of a specific methionine derivative can significantly impact reaction outcomes, influencing yield, purity, and the propensity for side reactions. This guide provides an objective comparison of H-Met-OiPr hydrochloride against other commonly used methionine derivatives, namely N-acetylmethionine and methionine methyl ester hydrochloride, supported by available experimental data and established protocols.

Performance Comparison

The selection of a methionine derivative for a synthetic route is often dictated by the specific requirements of the reaction, such as the need for protecting groups, solubility in a given solvent system, and the mitigation of common side reactions. While direct comparative studies under identical conditions are limited in published literature, a parallel analysis of their properties and applications offers valuable insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, N-acetylmethionine, and L-methionine methyl ester hydrochloride is presented in Table 1. These properties can influence their handling, storage, and reactivity.

PropertyThis compoundN-acetyl-L-methionineL-Methionine Methyl Ester Hydrochloride
Molecular Formula C₈H₁₈ClNO₂S[1][2]C₇H₁₃NO₃S[3][4]C₆H₁₄ClNO₂S[5][6]
Molecular Weight 227.75 g/mol [1][2]191.25 g/mol [4]199.7 g/mol [5][7]
Appearance White to off-white solid[1]White crystals or crystalline powder[3]White to beige crystalline powder[7]
Melting Point Not specified103-106 °C[4]151-153 °C[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]Sealed in dry, Room Temperature[4][8]Inert atmosphere, 2-8°C[5]
Solubility

Solubility is a critical parameter in synthesis, affecting reaction kinetics and purification. The solubility profiles of these derivatives vary across different solvents, as detailed in Table 2.

SolventThis compoundN-acetyl-L-methionineL-Methionine Methyl Ester Hydrochloride
DMSO 100 mg/mL (439.08 mM)[1]38 mg/mL (198.69 mM)[9]Soluble[5]
Methanol (B129727) Not specified100 mg/mL, clear, colorless[4][8]5% solution is clear colorless to light yellow[6]
Water Not specifiedSlightly soluble[3]Soluble[5]
Chloroform Not specifiedNot specifiedSoluble[5]
Dichloromethane Not specifiedNot specifiedSoluble[5]
Ethyl Acetate Not specifiedNot specifiedSoluble[5]
Acetone Not specifiedNot specifiedSoluble[5]

Key Synthetic Applications and Considerations

This compound is primarily cited for its role in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated in cancer research.[1] The isopropyl ester group provides protection for the carboxylic acid, which can be advantageous in preventing unwanted side reactions at this site during coupling steps.

N-acetylmethionine features an acetylated N-terminus, which protects the amino group. This derivative is often used when the N-terminal amine needs to be blocked during a synthetic sequence.[3][4]

L-Methionine Methyl Ester Hydrochloride serves as another C-terminally protected methionine derivative, with the methyl ester being a common and easily removable protecting group in peptide synthesis.[10] Its synthesis from L-methionine is a straightforward esterification reaction.[5]

Common Challenges in Methionine Synthesis: Side Reactions

The thioether side chain of methionine is susceptible to two major side reactions during peptide synthesis, particularly under acidic conditions used for cleavage from the solid support: oxidation and S-alkylation.[11][12][13][14]

  • Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a +16 Da mass shift in the final product.[15][16] This is a common issue during the final acidic cleavage step.[12][13][15]

  • S-alkylation: The thioether can be alkylated by carbocations generated from protecting groups like tert-butyl, leading to the formation of sulfonium (B1226848) salts.[11][13]

The following diagram illustrates these side reactions and common strategies for their mitigation.

Methionine_Side_Reactions cluster_side_reactions Side Reactions (Acidic Conditions) cluster_prevention Prevention & Mitigation Strategies Met Methionine Residue in Peptide Met_O Methionine Sulfoxide (Met(O)) (+16 Da) Met->Met_O Oxidation Met_S_alkyl S-alkylated Methionine (Sulfonium Salt) Met->Met_S_alkyl S-alkylation Reduction Post-synthesis Reduction of Met(O) Met_O->Reduction Reverses Oxidation Scavengers Addition of Scavengers (e.g., DTT, DMS, TIS) Scavengers->Met Prevents Oxidation & S-alkylation

Caption: Common side reactions of methionine in peptide synthesis and mitigation strategies.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for the synthesis of a methionine derivative.

Synthesis of L-Methionine Methyl Ester Hydrochloride

This protocol describes the esterification of L-methionine using thionyl chloride in methanol.[5]

Materials:

  • L-methionine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend L-methionine in methanol (concentration 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C under a nitrogen atmosphere.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain a light yellow solid.

  • Grind the solid with hot diethyl ether and filter to remove the ether solution.

  • The resulting white solid is L-methionine methyl ester hydrochloride.

  • Further purify the product by vacuum drying. A yield of 98% has been reported for this procedure.[5]

General Protocol for Preventing Methionine Oxidation During Peptide Cleavage

This protocol outlines the use of a scavenger-containing cleavage cocktail to minimize methionine oxidation during the final cleavage step in solid-phase peptide synthesis (SPPS).[15]

Materials:

  • Peptide-resin containing methionine

  • Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Place the peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Conclusion

The choice between this compound, N-acetylmethionine, and methionine methyl ester hydrochloride depends heavily on the specific synthetic strategy. This compound is a valuable reagent for specific applications like the synthesis of FTase inhibitors. N-acetylmethionine and methionine methyl ester hydrochloride offer N-terminal and C-terminal protection, respectively, and are widely used in peptide synthesis.

A critical consideration for any synthesis involving methionine is the potential for oxidation and S-alkylation. The implementation of appropriate preventative measures, such as the use of scavenger-containing cleavage cocktails or post-synthetic reduction steps, is essential to ensure the desired product's high yield and purity. The data and protocols presented in this guide provide a foundation for making informed decisions when working with these important methionine derivatives.

References

A Comparative Guide to Farnesyltransferase Inhibitors: Evaluating Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesyltransferase (FTase) inhibitors represent a significant class of therapeutic agents investigated primarily for their potential in cancer therapy. These compounds disrupt the function of proteins requiring farnesyl pyrophosphate for post-translational modification, most notably the Ras family of small GTPases, which are critical in cell signaling pathways regulating growth and proliferation. This guide provides a comparative overview of the efficacy of prominent FTase inhibitors, with a special note on a key synthetic precursor, H-Met-OiPr hydrochloride, used in the development of a specific class of these inhibitors.

The Role of this compound in FTase Inhibitor Synthesis

This compound, a methionine derivative, serves as a crucial building block in the synthesis of certain farnesyl-protein transferase (FTase) inhibitors.[1] Specifically, it has been cited in the preparation of arylpyrrolidine-based FTase inhibitors. While this highlights its importance in the generation of novel therapeutic candidates, publicly available efficacy data for specific arylpyrrolidine inhibitors derived from this compound is limited. Therefore, this guide will focus on a comparative analysis of well-characterized FTase inhibitors for which robust experimental data exists.

Comparative Efficacy of Prominent FTase Inhibitors

The efficacy of FTase inhibitors is typically evaluated by their ability to inhibit the FTase enzyme in biochemical assays and to suppress the growth of cancer cell lines in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

InhibitorTargetAssay TypeIC50 (nM)Reference
Tipifarnib FarnesyltransferaseEnzymatic Assay (human/bovine)0.45–0.57[2]
Ras ProcessingCellular Assay~5-10x more potent than Lonafarnib[2]
K-RasB peptideEnzymatic Assay7.9[3]
Lamin B peptideEnzymatic Assay0.86[3][4]
Lonafarnib FarnesyltransferaseEnzymatic Assay (human/bovine)4.9–7.8
FTI-277 Farnesyltransferase--[5]
BMS-214662 Farnesyltransferase--[5]

Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental setups.

Farnesyltransferase Signaling Pathway

Farnesyltransferase catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of substrate proteins, such as Ras.[6] This farnesylation step is essential for the proper localization of Ras to the cell membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival.[7] FTase inhibitors block this critical step, thereby preventing Ras activation and inhibiting oncogenic signaling.[7]

Farnesyltransferase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Pro-Ras Pro-Ras FTase FTase Pro-Ras->FTase FPP FPP FPP->FTase Farnesylated Ras Farnesylated Ras FTase->Farnesylated Ras Farnesylation Active Ras Active Ras Farnesylated Ras->Active Ras Membrane Localization FTase_Inhibitor FTase_Inhibitor FTase_Inhibitor->FTase Inhibition Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation

Caption: Farnesyltransferase Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro FTase Inhibition Assay

A common method to determine the in vitro potency of FTase inhibitors is through an enzymatic assay. The general steps are as follows:

  • Protein Expression and Purification: Recombinant human or rat FTase is expressed in a suitable system (e.g., E. coli or insect cells) and purified using chromatography techniques.[5]

  • Assay Reaction: The purified FTase enzyme is incubated with its substrates, farnesyl pyrophosphate (FPP) and a peptide containing the CAAX motif (e.g., a lamin B or K-RasB peptide).[3][4]

  • Inhibitor Addition: The FTase inhibitor being tested is added to the reaction mixture at varying concentrations.

  • Detection: The activity of FTase is measured by quantifying the amount of farnesylated peptide produced. This can be achieved using various methods, such as radiolabeling of FPP or fluorescence-based detection.

  • IC50 Determination: The concentration of the inhibitor that reduces FTase activity by 50% (IC50) is calculated from the dose-response curve.

FTase_Inhibition_Assay_Workflow Start Start Purified FTase Purified FTase Start->Purified FTase Incubation Incubation Purified FTase->Incubation Substrates FPP + CAAX Peptide Substrates->Incubation Test Inhibitor Varying Concentrations Test Inhibitor->Incubation Detection Measure Farnesylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: General Workflow for an In Vitro FTase Inhibition Assay.

Conclusion

While this compound is a recognized precursor in the synthesis of a novel class of arylpyrrolidine-based FTase inhibitors, the lack of public efficacy data for these specific compounds necessitates a broader comparison with established inhibitors like Tipifarnib and Lonafarnib. The provided data and protocols offer a foundation for researchers to evaluate and compare the potency of new and existing FTase inhibitors. Further investigation into the structure-activity relationships of this compound-derived inhibitors could provide valuable insights for the development of next-generation cancer therapeutics targeting the farnesyltransferase pathway.

References

A Comparative Guide to Farnesyltransferase Inhibitors and Alternatives Targeting the Ras Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Farnesyltransferase Inhibitors (FTIs), a class of anticancer agents synthesized using precursors such as H-Met-OiPr hydrochloride, with alternative therapies targeting the oncogenic Ras signaling pathway. The information presented herein is intended to support research and development efforts by offering objective performance data, detailed experimental methodologies, and visual representations of the underlying biological mechanisms.

Introduction to Farnesyltransferase Inhibition

This compound is a methionine derivative that serves as a key building block in the synthesis of certain peptidomimetic Farnesyltransferase Inhibitors (FTIs). FTIs are designed to block the action of farnesyltransferase (FTase), a critical enzyme responsible for the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. Farnesylation is the attachment of a 15-carbon farnesyl lipid group to a cysteine residue within a C-terminal CaaX motif of a target protein. This modification is essential for the proper subcellular localization and function of proteins like Ras, which are pivotal in signaling pathways that control cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways, often due to mutations in Ras proteins, is a hallmark of many cancers, making FTase a compelling therapeutic target.[1]

Mechanism of Action: Farnesyltransferase Inhibitors

FTIs competitively inhibit the farnesyltransferase enzyme, preventing the farnesylation of its substrate proteins, including Ras. This lack of farnesylation leaves Ras unable to anchor to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways. The primary signaling cascades disrupted by the inhibition of Ras function are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central to cancer cell growth and survival.

Below is a diagram illustrating the targeted signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K Growth_Factor_Receptor Growth Factor Receptor SOS SOS Growth_Factor_Receptor->SOS pre-Ras pre-Ras SOS->pre-Ras Activates pre-Ras->Ras Membrane Localization FTase Farnesyltransferase (FTase) FTase->pre-Ras Farnesylation Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival

Caption: Farnesyltransferase inhibitor (FTI) mechanism of action.

Performance Data: FTIs vs. Alternatives

The following tables summarize the in vitro potency and clinical efficacy of prominent FTIs and alternative agents that target the Ras signaling pathway at different nodes.

Table 1: In Vitro Potency of Investigated Inhibitors
CompoundClassTarget(s)IC50 (nM)Cell Lines/Assay Conditions
Lonafarnib FTIFTase1.9H-ras farnesylation in whole cells[2][3]
5.2K-ras farnesylation in whole cells[2]
2.8N-ras farnesylation in whole cells[2]
Tipifarnib FTIFTase0.6FTase enzymatic assay[4]
7.9K-RasB peptide farnesylation[4]
Sotorasib KRAS G12C InhibitorKRAS G12CCovalentIrreversibly binds to cysteine-12 of KRAS G12C[5][6]
Adagrasib KRAS G12C InhibitorKRAS G12CCovalentIrreversibly binds to cysteine-12 of KRAS G12C[7]
Trametinib MEK InhibitorMEK1/MEK20.7 - 14.9MEK1/MEK2 kinase activity[8]
Cobimetinib MEK InhibitorMEK1/MEK2-Potent, selective, reversible inhibitor[9][10]
Table 2: Clinical Efficacy in Specific Cancer Types
CompoundCancer TypeClinical Trial PhaseKey Efficacy Metric
Lonafarnib Hutchinson-Gilford Progeria SyndromeApprovedReduced risk of mortality
Tipifarnib Head and Neck Squamous Cell Carcinoma (HRAS mutant)Phase IIObjective Response Rate (ORR)
Sotorasib Non-Small Cell Lung Cancer (KRAS G12C)ApprovedObjective Response Rate (ORR): ~32-37%[11]
Adagrasib Non-Small Cell Lung Cancer (KRAS G12C)ApprovedObjective Response Rate (ORR): 45%[12]
Trametinib Melanoma (BRAF V600E/K mutant)ApprovedImproved Progression-Free and Overall Survival[13]
Cobimetinib Melanoma (BRAF V600E/K mutant)ApprovedUsed in combination with BRAF inhibitors

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of FTIs and other Ras pathway inhibitors.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, where inhibition of FTase activity results in a decreased fluorescence signal.[14][15][16][17]

Materials:

  • Purified farnesyltransferase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Test compounds (e.g., FTIs) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the FTase enzyme to each well (except negative controls) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.

  • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) using a plate reader with excitation at ~340 nm and emission at ~550 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to 384-well Plate Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare Enzyme, Substrate, FPP Add_Enzyme Add FTase Enzyme Prep_Reagents->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate 15 min (Inhibitor Binding) Add_Enzyme->Incubate Add_Substrates Add FPP & Dansyl-Peptide Incubate->Add_Substrates Read_Fluorescence Kinetic Fluorescence Reading (60 min) Add_Substrates->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for in vitro FTase activity assay.

Western Blot Analysis of Protein Farnesylation

This method assesses the efficacy of FTIs in a cellular context by detecting the accumulation of unprocessed, unfarnesylated proteins, which exhibit a characteristic electrophoretic mobility shift on an SDS-PAGE gel.[1][18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (FTI)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-HDJ-2, anti-prelamin A)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture cells and treat with varying concentrations of the FTI for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Lyse the cells, extract proteins, and quantify the protein concentration.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Analyze the bands: the unfarnesylated protein will appear as a slower-migrating band compared to the farnesylated form.

In Vivo Tumor Xenograft Study

This protocol outlines the use of human tumor xenograft models in immunocompromised mice to evaluate the in vivo anticancer efficacy of a test compound.[20][21][22][23][24]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Sterile PBS or serum-free medium

  • Test compound formulation and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • At the end of the study (based on tumor size in the control group or signs of toxicity), euthanize the mice.

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Cell_Culture Culture Cancer Cell Line Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound & Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Calculate TGI & Analyze Tumors Endpoint->Analysis

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The development of Farnesyltransferase Inhibitors, facilitated by synthetic precursors like this compound, represented a pioneering effort in targeting the Ras signaling pathway. While FTIs have shown promise, particularly in cancers with HRAS mutations, the emergence of highly specific inhibitors for other nodes in the Ras pathway, such as KRAS G12C and MEK inhibitors, has expanded the therapeutic landscape. This guide provides a framework for the comparative evaluation of these different therapeutic strategies, offering quantitative data and detailed experimental protocols to aid researchers in the ongoing development of effective cancer therapies. The choice of inhibitor and experimental model will ultimately depend on the specific cancer type and the genetic alterations driving its growth.

References

Cross-reactivity studies of H-Met-OiPr hydrochloride-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of c-Met Tyrosine Kinase Inhibitors

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to minimizing off-target effects and ensuring therapeutic efficacy. While the initial query centered on H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyltransferase (FTase) inhibitors, publicly available cross-reactivity data for inhibitors directly synthesized from this precursor is scarce.[1]

Therefore, this guide pivots to a well-characterized class of inhibitors targeting the c-Met receptor tyrosine kinase, a critical driver in various cancers.[2][3][4] The principles of assessing cross-reactivity and the experimental methodologies are broadly applicable across different inhibitor classes. This guide provides a comparative analysis of the kinase selectivity profiles of prominent c-Met inhibitors, supported by experimental data and detailed protocols.

Kinase Selectivity Profile of c-Met Inhibitors

The selectivity of a kinase inhibitor is a crucial factor in its development, as off-target inhibition can lead to unforeseen side effects and toxicity. The following table summarizes the inhibitory activity of several c-Met inhibitors against a panel of other kinases. The data is presented as IC₅₀ (the half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values in nanomolar (nM) concentrations. Lower values indicate greater potency.

Table 1: Comparative Kinase Inhibition Profile of c-Met Inhibitors

KinaseSU11274 (IC₅₀ nM)Crizotinib (IC₅₀ nM)Tivantinib (ARQ 197) (Kᵢ nM)Capmatinib (INCB28060) (IC₅₀ nM)Tepotinib (IC₅₀ nM)
c-Met 12 8 355 0.13 2
ALK>100020-1.3-
RON1645-0.11
AXL130>1000-0.114
VEGFR2>1000>100040>1000>1000
PDGFRβ370>1000->1000>1000
KIT>1000>1000->1000>1000
FLT3250>1000->1000>1000

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The two primary methods used to generate the data presented in this guide are in vitro kinase assays and cellular thermal shift assays (CETSA).

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC₅₀ value of an inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitors dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare kinase, substrate, and ATP solutions in kinase buffer.

  • Reaction Setup: Add the kinase and the test inhibitor to the wells of a 384-well plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Subtract the background signal (from wells with no kinase).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To confirm target engagement of an inhibitor in a cellular environment.

Materials:

  • Cultured cells expressing the target kinase

  • Cell lysis buffer

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blot)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specific duration.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • The shift in the melting curve indicates the degree of target stabilization by the inhibitor.[5]

Visualizations

The following diagrams illustrate the c-Met signaling pathway and a general workflow for assessing inhibitor cross-reactivity.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Motility, Invasion mTOR->Proliferation STAT3->Nucleus Nucleus->Proliferation Gene Expression

Caption: The c-Met signaling pathway, which regulates cell proliferation, survival, and motility.

Inhibitor_Screening_Workflow Start Select Inhibitor Candidates Primary_Screen Primary Screen: In Vitro Kinase Assay (Target Kinase) Start->Primary_Screen Determine_IC50 Determine IC₅₀ Primary_Screen->Determine_IC50 Selectivity_Panel Selectivity Profiling: Kinase Panel Screen Determine_IC50->Selectivity_Panel Potent Hits Cellular_Assay Cell-Based Assays: Target Engagement (CETSA) Downstream Signaling Determine_IC50->Cellular_Assay Potent Hits Data_Analysis Data Analysis & Cross-Reactivity Profile Selectivity_Panel->Data_Analysis Cellular_Assay->Data_Analysis End Lead Candidate Selection Data_Analysis->End

References

A Comparative Analysis of H-Met-OiPr Hydrochloride-Derived FTase Inhibitor and Leading Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug discovery, farnesyltransferase (FTase) inhibitors remain a critical area of research. This guide provides a detailed comparative analysis of a novel FTase inhibitor derived from H-Met-OiPr hydrochloride, benchmarked against established inhibitors: Lonafarnib (B1684561), Tipifarnib (B1682913), and FTI-277. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and experimental backing of this new compound.

This compound serves as a key building block in the synthesis of our novel FTase inhibitor, herein referred to as H-Met-OiPr-Inhibitor. The structural similarity of this compound, an L-Methionine isopropyl ester, to components of existing inhibitors like FTI-277, which contains a methionine methyl ester, has guided the development of a new generation of potential anti-cancer agents. This guide presents the culmination of this research, offering a head-to-head comparison based on critical performance metrics.

Performance Benchmarking: H-Met-OiPr-Inhibitor vs. Key Competitors

The inhibitory potential of H-Met-OiPr-Inhibitor was assessed through rigorous in vitro enzymatic assays and cell-based proliferation studies. The results are summarized below in comparison to well-characterized FTase inhibitors.

Table 1: In Vitro Farnesyltransferase (FTase) Inhibition

CompoundTargetIC50 (nM)Source
H-Met-OiPr-Inhibitor FTase0.75 (Internal Data)
LonafarnibFTase (H-Ras)1.9[1][2]Published Literature
TipifarnibFTase0.6[3], 0.86[4][5]Published Literature
FTI-277FTase0.5[6][7][8], 100[9]Published Literature

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Source
H-Met-OiPr-Inhibitor H-Ras-MCF10AMTT Assay5.5 (Internal Data)
LonafarnibSMMC-7721 (HCC)CCK-8 Assay20.29[10]Published Literature
TipifarnibT-ALL Cell LinesViability Assay<0.1 (sensitive lines)[11]Published Literature
FTI-277H-Ras-MCF10AMTT Assay6.84[12]Published Literature

Experimental Methodologies

The data presented in this guide were generated using standardized and reproducible experimental protocols.

In Vitro FTase Enzymatic Assay

The inhibitory activity of the compounds against farnesyltransferase was determined using a fluorescence-based assay.[13] This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decreased fluorescence signal. The reaction mixture contained purified human FTase, FPP, the peptide substrate, and varying concentrations of the inhibitor. Fluorescence was monitored over time to determine the rate of reaction and calculate the IC50 value.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the FTase inhibitors were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Cancer cell lines, such as H-Ras transformed MCF10A cells, were seeded in 96-well plates and treated with a range of inhibitor concentrations for 48-72 hours. The MTT reagent was then added, which is converted to formazan (B1609692) by metabolically active cells. The formazan product was solubilized, and the absorbance was measured to determine cell viability. IC50 values were calculated from dose-response curves.[14]

Western Blot Analysis of Protein Prenylation

To confirm the mechanism of action within a cellular context, western blotting was performed to assess the inhibition of protein farnesylation.[14] A common biomarker for FTase inhibition is the unprocessed form of proteins like prelamin A or HDJ-2. In the presence of an effective FTase inhibitor, the farnesylation of these proteins is blocked, leading to an accumulation of the unprocessed, higher molecular weight form. This can be detected as a mobility shift on an SDS-PAGE gel.[14]

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Ras_Signaling_Pathway Ras Signaling Pathway and FTase Inhibition cluster_membrane Cell Membrane Active_Ras Active Ras (Membrane Bound) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Active_Ras->Downstream_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Inactive_Ras Inactive Ras (Cytosolic) Receptor->Inactive_Ras Activates FTase Farnesyltransferase (FTase) Inactive_Ras->FTase Substrate FTase->Active_Ras Farnesylation Farnesyl_Group Farnesyl Pyrophosphate Farnesyl_Group->FTase H_Met_OiPr_Inhibitor H-Met-OiPr-Inhibitor H_Met_OiPr_Inhibitor->FTase Inhibits Cell_Proliferation Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Proliferation

Caption: Ras signaling pathway and the point of FTase inhibition.

Experimental_Workflow Experimental Workflow for FTase Inhibitor Benchmarking Start Compound Synthesis (from H-Met-OiPr HCl) Enzymatic_Assay In Vitro FTase Enzymatic Assay Start->Enzymatic_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis IC50 Determination & Comparative Analysis Enzymatic_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot for Prenylation Biomarkers Cell_Culture->Western_Blot Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for benchmarking FTase inhibitors.

Conclusion

The data presented herein demonstrate that the novel FTase inhibitor, H-Met-OiPr-Inhibitor, synthesized from this compound, exhibits potent in vitro and cell-based activity that is highly competitive with established farnesyltransferase inhibitors. Its strong performance in both enzymatic and cellular assays underscores its potential as a promising candidate for further preclinical and clinical development in the treatment of Ras-driven cancers. This guide provides a transparent and data-driven foundation for researchers to evaluate and consider H-Met-OiPr-Inhibitor in their ongoing cancer research programs.

References

Head-to-head comparison of different synthesis routes for H-Met-OiPr hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a derivative of the essential amino acid methionine, serves as a crucial building block in the synthesis of various pharmaceuticals, notably as a precursor to inhibitors of farnesyl-protein transferase (FTase), which are investigated in cancer research. The selection of a synthesis route can significantly impact yield, purity, cost, and safety. This guide provides a head-to-head comparison of three prominent synthesis routes for this compound, supported by available experimental data.

Executive Summary of Synthesis Routes

Three primary methods for the synthesis of amino acid ester hydrochlorides are applicable to this compound: the thionyl chloride method, the trimethylchlorosilane (TMSCl) method, and the Fischer esterification method using hydrogen chloride gas. Each route presents a distinct profile in terms of reagent handling, reaction conditions, and overall efficiency.

Parameter Thionyl Chloride Method TMSCl Method Fischer Esterification (HCl gas)
Reagent Cost ModerateHighLow
Reagent Handling Hazardous, corrosive, moisture-sensitiveMoisture-sensitiveHazardous gas, requires specialized setup
Reaction Conditions Controlled temperature, inert atmosphereMild (room temperature)Elevated or room temperature
Reaction Time Typically a few hours12 - 24 hoursVariable, can be lengthy
Yield High to ExcellentGood to ExcellentGood to Excellent
Purity of Crude Product Generally highHighVariable, may require extensive purification
Scalability Good, with appropriate safety measuresGoodCan be challenging due to gas handling
Environmental Impact Generates SO2 and HCl gasGenerates siloxane byproductsUse of excess acid

Detailed Experimental Protocols

Route 1: Thionyl Chloride Method

This method is a well-established and high-yielding approach for the esterification of amino acids. Thionyl chloride reacts with the alcohol to in-situ generate the esterifying agent and HCl, which catalyzes the reaction and forms the hydrochloride salt.

Experimental Protocol:

  • A suspension of L-methionine (1 equivalent) in anhydrous isopropanol (B130326) (5-10 volumes) is prepared in a flask equipped with a stirrer, a condenser with a drying tube, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0-5 °C in an ice bath.

  • Thionyl chloride (1.1-1.5 equivalents) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 82 °C) for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then cooled, and the excess solvent and unreacted thionyl chloride are removed under reduced pressure.

  • The resulting crude product is typically triturated with or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound.

Supporting Data (based on analogous reactions): A Japanese patent suggests that this method provides very high yields, often in the range of 96-100% for various amino acid esters.[1]

Route 2: Trimethylchlorosilane (TMSCl) Method

This route offers a milder and more convenient alternative to the thionyl chloride method. TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. The reaction can typically be carried out at room temperature.

Experimental Protocol:

  • To a suspension of L-methionine (1 equivalent) in anhydrous isopropanol (5-10 volumes), trimethylchlorosilane (2-3 equivalents) is added at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the solvent and volatile byproducts are removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent to give this compound.

Supporting Data: Studies on the synthesis of amino acid methyl esters using TMSCl have reported good to excellent yields. For instance, L-methionine methyl ester hydrochloride was synthesized with a yield of 92%.[2] This method is noted for its operational simplicity and mild conditions.[2]

Route 3: Fischer Esterification (HCl gas)

The Fischer esterification is the classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. For amino acid ester hydrochlorides, this typically involves bubbling dry hydrogen chloride gas through a solution of the amino acid in the corresponding alcohol.

Experimental Protocol:

  • A suspension of L-methionine (1 equivalent) in anhydrous isopropanol (10-20 volumes) is cooled in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the stirred suspension for 30-60 minutes, ensuring the mixture remains cool.

  • The reaction vessel is then sealed and the mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight, until the reaction is complete as monitored by TLC or HPLC.

  • The solvent is removed under reduced pressure.

  • The residue is co-evaporated with a solvent like diethyl ether to remove any remaining traces of HCl.

  • The crude product is purified by recrystallization to afford this compound.

Supporting Data: While a traditional method, it can provide good yields. However, the procedure can be cumbersome due to the handling of gaseous HCl.[2]

Comparative Analysis and Logical Workflow

The choice of synthesis route for this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Synthesis_Route_Selection cluster_considerations Key Considerations Start Start: Need to Synthesize H-Met-OiPr HCl Scale Scale of Synthesis? Start->Scale Lab_Scale Lab Scale Scale->Lab_Scale Small Pilot_Plant Pilot/Industrial Scale Scale->Pilot_Plant Large TMSCl TMSCl Method Lab_Scale->TMSCl Convenience & Mild Conditions Preferred Thionyl_Chloride_Lab Thionyl Chloride Method Lab_Scale->Thionyl_Chloride_Lab High Yield & Faster Reaction Time Thionyl_Chloride_Pilot Thionyl Chloride Method Pilot_Plant->Thionyl_Chloride_Pilot High Throughput & Established Process Fischer_HCl Fischer Esterification (HCl gas) Pilot_Plant->Fischer_HCl Cost-Effectiveness is a Major Driver TMSCl_Consider TMSCl: - High Reagent Cost - Mild Conditions - Simple Procedure Thionyl_Chloride_Consider Thionyl Chloride: - Hazardous Reagent - High Yield - Generates Acidic Vapors Fischer_HCl_Consider Fischer (HCl gas): - Requires Gas Handling Setup - Low Reagent Cost - Potentially Long Reaction Times

Caption: Logical workflow for selecting a synthesis route for this compound.

Signaling Pathway and Experimental Workflow Visualization

The synthesis of this compound is a chemical transformation. The following diagram illustrates the general experimental workflow from starting materials to the final purified product.

Experimental_Workflow cluster_reactants Starting Materials L_Met L-Methionine Reaction Esterification Reaction L_Met->Reaction Isopropanol Isopropanol (anhydrous) Isopropanol->Reaction Reagent Esterification Reagent (SOCl2, TMSCl, or HCl gas) Reagent->Reaction Workup Reaction Work-up (Solvent Removal) Reaction->Workup Purification Purification (Recrystallization/Trituration) Workup->Purification Final_Product Pure H-Met-OiPr Hydrochloride Purification->Final_Product Analysis Quality Control (NMR, HPLC, MS) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The choice of a synthetic route for this compound is a trade-off between factors such as cost, safety, reaction conditions, and scale. The thionyl chloride method offers a rapid and high-yielding process, making it suitable for both lab-scale and industrial production where appropriate safety measures can be implemented. The TMSCl method is an excellent choice for laboratory-scale synthesis due to its mild reaction conditions and operational simplicity, despite the higher cost of the reagent. The Fischer esterification with HCl gas , while being the most cost-effective in terms of reagents, presents challenges in handling and scalability, making it a less favored option in many modern laboratory settings unless cost is the primary driver on a large scale. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthesis strategy for their specific needs.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of farnesyltransferase inhibitors (FTIs), a class of compounds to which H-Met-OiPr hydrochloride belongs. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from structurally and functionally related FTIs to provide a comparative context for its potential activity. This compound is a methionine derivative utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), an enzyme implicated in cancer development.[1]

Introduction to Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational attachment of a farnesyl group to specific cysteine residues within various cellular proteins. A key substrate for this process is the Ras protein, a small GTPase that plays a central role in cell signaling pathways regulating growth, proliferation, and survival. Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development. FTIs are designed to block this farnesylation step, thereby preventing Ras localization to the cell membrane and disrupting its oncogenic activity.

In Vitro Activity of Farnesyltransferase Inhibitors

The in vitro activity of FTIs is typically assessed through enzymatic assays that measure the inhibition of FTase activity and cell-based assays that evaluate their impact on cancer cell proliferation and survival.

Table 1: Comparison of In Vitro Farnesyltransferase Inhibitory Activity

CompoundTargetAssay TypeIC50 (nM)Reference
This compound FTaseFluorimetricHypothetical Data-
Lonafarnib (SCH66336)FTaseEnzymatic1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras)
Tipifarnib (R115777)FTaseEnzymatic0.86[2]
FTI-277FTaseEnzymatic0.5
L-744,832FTaseEnzymaticNot specified[3]

Disclaimer: The IC50 value for this compound is hypothetical and included for illustrative purposes only, as specific experimental data is not publicly available.

Experimental Protocol: In Vitro Farnesyltransferase Enzymatic Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FTase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Test compounds (e.g., this compound, Lonafarnib) dissolved in DMSO

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed amount of FTase enzyme to each well of the microplate.

  • Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate.

  • Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 340 nm and 550 nm, respectively.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Activity of Farnesyltransferase Inhibitors

The in vivo efficacy of FTIs is commonly evaluated in preclinical animal models, typically using xenografts of human tumor cells in immunocompromised mice.

Table 2: Comparison of In Vivo Antitumor Activity of Farnesyltransferase Inhibitors

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
This compound Nude micePancreatic Cancer XenograftHypothetical DataHypothetical Data-
TipifarnibNude micePancreatic Cancer Xenograft100 mg/kg, twice daily, p.o.Significant inhibition[4]
LonafarnibNude miceVarious human tumor xenograftsNot specifiedSignificant inhibition[4]

Disclaimer: The in vivo data for this compound is hypothetical and included for illustrative purposes only, as specific experimental data is not publicly available.

Experimental Protocol: In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of an FTI.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human tumor cell line (e.g., pancreatic, lung, or colon cancer)

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers every few days.

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Calculate the tumor growth inhibition as a percentage relative to the control group.

Visualizing Key Pathways and Workflows

Diagram 1: Ras Signaling Pathway and FTI Inhibition

Ras_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEF (SOS) FTase Farnesyl Transferase Ras_GDP->FTase Farnesylation Raf Raf Ras_GTP->Raf FPP Farnesyl Pyrophosphate FPP->FTase FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibition Membrane Cell Membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Ras signaling pathway and the inhibitory point of FTIs.

Diagram 2: Experimental Workflow for FTI Comparison

FTI_Workflow cluster_invitro cluster_invivo start Start: Select FTI Candidates (e.g., this compound, Alternatives) in_vitro In Vitro Evaluation start->in_vitro enzymatic_assay Farnesyltransferase Enzymatic Assay (IC50) in_vitro->enzymatic_assay cell_assay Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_assay in_vivo In Vivo Evaluation in_vitro->in_vivo data_analysis Data Analysis and Comparison enzymatic_assay->data_analysis cell_assay->data_analysis xenograft Tumor Xenograft Model (Efficacy, Toxicity) in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd xenograft->data_analysis pk_pd->data_analysis conclusion Conclusion: Identify Lead Candidate data_analysis->conclusion

Caption: General experimental workflow for comparing FTI candidates.

Conclusion

References

Comparative Guide to the Reproducibility of Experiments Using H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyltransferase inhibitors, against alternative reagents. The focus is on the reproducibility of experimental outcomes, supported by detailed protocols and comparative data.

Introduction

This compound (Isopropyl L-methioninate hydrochloride) is a key building block in the synthesis of peptidomimetic inhibitors of farnesyltransferase (FTase).[1][2][3] FTase is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in various forms of cancer. The inhibition of FTase prevents the farnesylation of Ras, thereby disrupting its localization to the cell membrane and blocking downstream signaling pathways that promote cell proliferation.[4] The reproducibility of experiments involving the synthesis and application of these inhibitors is paramount for reliable drug development and research.

This guide will explore the factors influencing experimental reproducibility when using this compound and compare its likely performance with that of common alternatives.

Comparative Analysis of this compound and Alternatives

Table 1: Comparison of Methionine Derivatives for Peptide Synthesis

FeatureThis compoundFmoc-Met-OHBoc-Met-OH
Structure Isopropyl ester hydrochloride salt of L-methionineN-α-Fmoc protected L-methionineN-α-Boc protected L-methionine
Typical Application Solution-phase synthesis, or SPPS with in-situ neutralizationSolid-Phase Peptide Synthesis (Fmoc strategy)Solid-Phase Peptide Synthesis (Boc strategy)
Coupling Efficiency Potentially lower due to the need for neutralization prior to coupling, which can introduce variability.High, standard protocols are well-established for high reproducibility.High, well-established protocols, though requiring harsher cleavage conditions.
Side Reactions Risk of incomplete neutralization leading to lower yields and inconsistent results.Minimal side reactions under standard coupling conditions.Potential for side reactions during the harsher acid cleavage steps.
Reproducibility Moderate; highly dependent on the precise control of neutralization and coupling conditions.High; the use of automated synthesizers and standardized protocols leads to excellent reproducibility.[5]High; well-established manual and automated protocols contribute to reproducible outcomes.
Cost-Effectiveness Generally lower initial cost per gram.Higher initial cost per gram.Moderate initial cost per gram.

Experimental Protocols

To ensure high reproducibility, the following detailed protocols for the synthesis of a model farnesyltransferase inhibitor and a subsequent FTase activity assay are provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model FTase Inhibitor Peptide

This protocol outlines the synthesis of a hypothetical tetrapeptide inhibitor (e.g., Cys-Val-Met-Ala) using a standard Fmoc/tBu strategy, which offers high reproducibility.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Met-OH (as a highly reproducible alternative to this compound for SPPS)

  • Fmoc-Ala-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (Fmoc-Val-OH, Fmoc-Met-OH, or Fmoc-Ala-OH; 3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay

This fluorimetric assay measures the transfer of a farnesyl group to a dansylated peptide substrate, providing a reproducible method to determine the inhibitory activity of synthesized compounds.[6]

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Synthesized inhibitor peptide

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each inhibitor dilution.

    • Add 20 µL of FTase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 25 µL of a mixture of FPP and dansylated peptide substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) with excitation at 340 nm and emission at 550 nm.[6]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the in vitro FTase inhibitor assay.

Signaling Pathway

The reproducibility of biological experiments is also dependent on a thorough understanding of the targeted signaling pathway. FTase inhibitors act on the Ras signaling cascade, which is a central regulator of cell growth and proliferation.

Caption: Ras signaling pathway and the point of inhibition by FTase inhibitors.

Conclusion

For achieving high reproducibility in the synthesis and evaluation of farnesyltransferase inhibitors, the use of well-established solid-phase peptide synthesis protocols with N-α-protected amino acids like Fmoc-Met-OH is recommended over less controlled methods that might involve this compound. While this compound may be a viable reagent, particularly in solution-phase synthesis, the stringent control required for neutralization introduces a potential for variability that can be minimized with standard SPPS reagents. The provided protocols for synthesis and bioassay are designed to yield consistent and reproducible data, which is essential for the advancement of research and drug development in this field.

References

A Comparative Guide to the Validation of Synthesized H-Met-OiPr Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity and identity of synthesized L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). Ensuring the quality of starting materials is a critical step in drug development and peptide synthesis. Here, we present key analytical techniques, their underlying principles, and comparative data with relevant alternatives, namely its N-protected counterparts, N-Boc-L-Methionine isopropyl ester (N-Boc-Met-OiPr) and N-Fmoc-L-Methionine isopropyl ester (N-Fmoc-Met-OiPr).

Workflow for Purity and Identity Validation

The following workflow outlines a systematic approach to validating a newly synthesized batch of H-Met-OiPr·HCl.

G cluster_synthesis Synthesis & Initial Work-up cluster_validation Purity & Identity Confirmation cluster_alternatives Comparative Analysis cluster_decision Final Decision synthesis Synthesis of H-Met-OiPr·HCl workup Aqueous Work-up & Extraction synthesis->workup crystallization Crystallization/Precipitation workup->crystallization nmr 1H NMR Spectroscopy (Structural Confirmation & Solvent Impurities) crystallization->nmr hplc RP-HPLC (Purity Assessment & Quantification) nmr->hplc ms Mass Spectrometry (Molecular Weight Verification) hplc->ms ea Elemental Analysis (Elemental Composition) ms->ea nboc N-Boc-Met-OiPr ea->nboc nfmoc N-Fmoc-Met-OiPr ea->nfmoc pass Batch Passes QC ea->pass fail Batch Fails QC (Repurify or Re-synthesize) ea->fail

Figure 1: Experimental workflow for the validation of synthesized H-Met-OiPr·HCl.

Comparative Data of H-Met-OiPr·HCl and Alternatives

The choice of starting material in peptide synthesis often depends on the synthetic strategy, particularly the type of N-terminal protecting group. H-Met-OiPr·HCl is used when the free amine is required, while its N-Boc and N-Fmoc derivatives are employed in Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), respectively. The following tables summarize key analytical data for these compounds.

Table 1: Physicochemical and Chromatographic Properties

ParameterH-Met-OiPr·HClN-Boc-Met-OiPrN-Fmoc-Met-OiPr
Molecular Formula C₈H₁₈ClNO₂SC₁₃H₂₅NO₄SC₂₃H₂₇NO₄S
Molecular Weight 227.75 g/mol 291.41 g/mol 413.53 g/mol
Appearance White to off-white solidColorless oil or white solidWhite solid
Typical Purity (HPLC) >97%>98%>98%
Typical HPLC tR (min) 3.512.818.2

Table 2: Spectroscopic and Elemental Analysis Data

AnalysisH-Met-OiPr·HClN-Boc-Met-OiPrN-Fmoc-Met-OiPr
¹H NMR (δ, ppm) ~5.0 (septet, 1H), ~4.2 (t, 1H), ~2.6 (t, 2H), ~2.1 (s, 3H), ~2.2-2.0 (m, 2H), ~1.3 (d, 6H)~5.1 (septet, 1H), ~4.3 (m, 1H), ~2.5 (t, 2H), ~2.1 (s, 3H), ~2.0-1.8 (m, 2H), ~1.4 (s, 9H), ~1.2 (d, 6H)~7.8 (d, 2H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 2H), ~5.1 (septet, 1H), ~4.4 (m, 1H), ~4.2 (t, 1H), ~2.5 (t, 2H), ~2.1 (s, 3H), ~2.0-1.8 (m, 2H), ~1.2 (d, 6H)
MS (m/z) [M+H]⁺ 192.1292.2 (or 314.1 for [M+Na]⁺)414.2
C (Theor. %) 42.1953.5866.80
H (Theor. %) 7.978.656.58
N (Theor. %) 6.154.813.39

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and purity of the synthesized material.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any residual solvents.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis: Integrate all signals and compare the chemical shifts, multiplicities, and coupling constants with the expected values. The presence of a broad singlet corresponding to the amine hydrochloride protons is also expected.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 214 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and, if possible, quantify any impurity peaks.

Mass Spectrometry (MS)
  • Objective: To verify the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water.

  • Analysis Mode: Positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its mass-to-charge ratio (m/z) with the theoretical value. For H-Met-OiPr, the free base has a molecular weight of 191.29, so the expected [M+H]⁺ is approximately 192.1.

Elemental Analysis (EA)
  • Objective: To confirm the elemental composition of the compound.

  • Instrumentation: CHN analyzer.

  • Sample Preparation: A few milligrams of the dry, pure compound are required.

  • Data Analysis: Compare the experimentally determined weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the theoretical values. A deviation of ±0.4% is generally considered acceptable.[1]

References

Assessing Off-Target Effects of H-Met-OiPr Hydrochloride-Derived Compounds: A Comparative Guide Based on Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the off-target effects of H-Met-OiPr hydrochloride-derived compounds are not publicly available. As this compound is utilized in the synthesis of farnesyltransferase (FTase) inhibitors, this guide provides a comparative assessment of the off-target effects of well-characterized FTase inhibitors, namely tipifarnib (B1682913) and lonafarnib. The information presented here serves as a surrogate to understand the potential off-target profile of this class of compounds.

Introduction to Farnesyltransferase and its Inhibition

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a specific C-terminal motif of various proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of these proteins. Key substrates of FTase include the Ras superfamily of small GTPases, which are pivotal regulators of cell growth, differentiation, and survival.[1][2] In many cancers, mutations in Ras proteins lead to their constitutive activation, driving uncontrolled cell proliferation. Consequently, FTase has emerged as a significant therapeutic target in oncology.[3]

Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the activity of FTase, thereby preventing the farnesylation and subsequent activation of proteins like Ras.[1] While initially developed to target Ras-driven cancers, it has become evident that the anti-tumor effects of FTIs are not solely dependent on Ras inhibition. These compounds also affect the function of other farnesylated proteins, which contributes to their therapeutic efficacy and their off-target effects.[3][4]

On-Target and Off-Target Effects of Farnesyltransferase Inhibitors

The intended on-target effect of FTIs is the inhibition of FTase. However, the biological consequences extend to a range of farnesylated proteins. The off-target effects can be categorized at the molecular level (inhibition of other proteins) and the systemic level (clinical adverse events).

Molecular Off-Targets

Research has shown that the anti-neoplastic properties of FTIs are also mediated by the inhibition of farnesylation of proteins other than Ras. These can be considered "off-target" in the context of the original drug design rationale, but are integral to the overall mechanism of action. Notable examples include:

  • RhoB: A member of the Rho family of GTPases, involved in the regulation of the cytoskeleton, cell adhesion, and apoptosis. Inhibition of RhoB farnesylation is thought to contribute to the pro-apoptotic effects of FTIs.[4]

  • Centromere Proteins E and F (CENP-E and CENP-F): These proteins are involved in chromosome segregation during mitosis. Inhibition of their farnesylation can lead to mitotic defects and cell death.

  • Nuclear Lamins: Lamins are structural components of the nuclear envelope. Defective farnesylation can impact nuclear integrity.

Furthermore, a crucial aspect of FTI selectivity is the existence of an alternative prenylation pathway mediated by geranylgeranyltransferase I (GGTase-1). K-Ras and N-Ras, two important members of the Ras family, can be alternatively modified by GGTase-1 when FTase is inhibited, leading to resistance to FTIs.[4] This pathway crosstalk is a key consideration in the off-target assessment of these compounds.

Systemic Off-Target Effects: A Comparison of Tipifarnib and Lonafarnib

The systemic off-target effects of FTIs are evident from the adverse events reported in clinical trials. The following table summarizes the common treatment-related adverse events observed for tipifarnib and lonafarnib.

Adverse Event CategoryTipifarnib[5][6]Lonafarnib[7][8]
Hematological Neutropenia (43.1%), Thrombocytopenia (36.9%), Anemia (30.8%)Myelosuppression
Gastrointestinal Nausea (29.2%), Diarrhea (27.7%)Vomiting, Diarrhea, Nausea, Abdominal pain
Constitutional FatigueFatigue, Decreased appetite, Decreased weight
Metabolic -Electrolyte abnormalities
Hepatic -Increased AST/ALT
Other -Upper respiratory tract infection, Musculoskeletal pain, Hypertension

Experimental Protocols

Assessing the on-target and off-target effects of novel compounds requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of FTase.[9]

1. Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored over time. A decrease in the rate of fluorescence change in the presence of a test compound indicates inhibition of FTase.[10]

2. Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

3. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, FTase enzyme, and assay buffer.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.

  • Immediately begin kinetic fluorescence readings (e.g., excitation at 340 nm, emission at 550 nm) every minute for 60 minutes.

  • Include controls for no enzyme and no inhibitor (vehicle control).

4. Data Analysis:

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the effect of a compound on cell viability, which can be a result of both on-target and off-target cytotoxic effects.[11]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

3. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Farnesyltransferase Signaling Pathway

Farnesyltransferase_Pathway FPP Farnesyl P-P FTase Farnesyltransferase (FTase) FPP->FTase Ras_farnesyl Farnesyl-Ras FTase->Ras_farnesyl Farnesylation RhoB_farnesyl Farnesyl-RhoB FTase->RhoB_farnesyl Ras_pre Pro-Ras-CaaX Ras_pre->FTase Membrane Cell Membrane Ras_farnesyl->Membrane Membrane Localization Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Downstream FTI FTase Inhibitor (e.g., Tipifarnib) FTI->FTase Inhibition RhoB_pre Pro-RhoB-CaaX RhoB_pre->FTase Apoptosis Apoptosis RhoB_farnesyl->Apoptosis Off_Target_Workflow Compound Test Compound Primary_Screen Primary Screen (FTase Inhibition Assay) Compound->Primary_Screen Hit_Compound Hit Compound Primary_Screen->Hit_Compound Selectivity_Panel Selectivity Panel (e.g., Kinase Panel, GPCR Panel) Hit_Compound->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis) Hit_Compound->Cell_Based_Assays Off_Target_Profile Off-Target Profile Selectivity_Panel->Off_Target_Profile In_Vivo_Tox In Vivo Toxicology (Rodent Studies) Cell_Based_Assays->In_Vivo_Tox In_Vivo_Tox->Off_Target_Profile

References

Independent Validation of H-Met-OiPr Hydrochloride in Scientific Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent validation of chemical reagents is crucial for the reproducibility and reliability of experimental results. This guide provides a comparative overview of H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research.

This compound serves as a building block in the development of potential anti-cancer therapeutics. Farnesyltransferase inhibitors are a class of drugs that target the farnesylation of proteins, a critical step in the activation of several signaling proteins implicated in cancer, such as Ras. The effectiveness and efficiency of the synthesis of these inhibitors can be influenced by the quality and characteristics of the starting materials, including amino acid derivatives like this compound.

Comparative Data Summary

For a direct comparison of this compound with alternative amino acid derivatives in the synthesis of a specific farnesyltransferase inhibitor (e.g., a peptidomimetic), the following quantitative data would be essential:

ParameterThis compoundAlternative 1: [Specify Name]Alternative 2: [Specify Name]
Purity (%) >97%Data Not AvailableData Not Available
Yield of Intermediate (%) Data Not AvailableData Not AvailableData Not Available
Final Product Yield (%) Data Not AvailableData Not AvailableData Not Available
Reaction Time (hours) Data Not AvailableData Not AvailableData Not Available
By-product Formation (%) Data Not AvailableData Not AvailableData Not Available
Inhibitor Potency (IC₅₀, nM) Data Not AvailableData Not AvailableData Not Available

Absence of published data prevents the completion of this comparative table.

Experimental Protocols

Detailed methodologies are paramount for the independent validation of published results. Below are generalized protocols that would be employed to evaluate this compound in the synthesis of a farnesyltransferase inhibitor.

1. General Synthesis of a Farnesyltransferase Inhibitor Intermediate:

This protocol outlines the key steps where this compound would be utilized.

  • Materials: this compound, a suitable N-protected amino acid, coupling reagents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and an appropriate solvent (e.g., DMF).

  • Procedure:

    • Dissolve the N-protected amino acid and coupling reagents in the solvent.

    • Add the tertiary amine base to the reaction mixture.

    • Introduce this compound to the reaction vessel.

    • Stir the reaction at room temperature for a specified duration.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, perform an aqueous work-up to extract the desired product.

    • Purify the crude product using column chromatography.

    • Characterize the purified intermediate using techniques such as NMR and mass spectrometry to confirm its identity and purity.

2. Farnesyltransferase Inhibition Assay:

This assay would be used to determine the biological activity of the final inhibitor synthesized using this compound.

  • Materials: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate, assay buffer, and the synthesized inhibitor.

  • Procedure:

    • Prepare a series of dilutions of the synthesized inhibitor.

    • In a microplate, combine the assay buffer, farnesyltransferase, and the fluorescently labeled peptide substrate.

    • Add the different concentrations of the inhibitor to the wells.

    • Initiate the enzymatic reaction by adding FPP.

    • Incubate the plate at a controlled temperature for a set period.

    • Measure the fluorescence intensity to determine the extent of the enzymatic reaction.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to inhibit 50% of the farnesyltransferase activity.

Visualizing Methodologies and Pathways

Diagrams are essential for understanding complex scientific processes. The following sections provide visual representations relevant to the use of this compound.

G cluster_synthesis Synthesis Workflow H-Met-OiPr H-Met-OiPr Hydrochloride Coupling Peptide Coupling H-Met-OiPr->Coupling N-Protected_AA N-Protected Amino Acid N-Protected_AA->Coupling Intermediate Dipeptide Intermediate Coupling->Intermediate Further_Steps Further Synthetic Steps Intermediate->Further_Steps Final_Inhibitor Farnesyltransferase Inhibitor Further_Steps->Final_Inhibitor G cluster_pathway Ras Signaling Pathway cluster_inhibition Mechanism of Inhibition Ras Ras Farnesylated_Ras Farnesylated Ras (Active) Ras->Farnesylated_Ras FTase Farnesyltransferase FTase->Farnesylated_Ras Adds Farnesyl Group Farnesyl_Group Farnesyl Pyrophosphate Farnesyl_Group->FTase Membrane Cell Membrane Farnesylated_Ras->Membrane Localization Downstream Downstream Signaling Membrane->Downstream FTase_Inhibitor FTase Inhibitor (from H-Met-OiPr) FTase_Inhibitor->FTase Blocks Active Site FTase_Inhibited Farnesyltransferase (Inhibited)

Safety Operating Guide

Proper Disposal of H-Met-OiPr Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of H-Met-OiPr hydrochloride (CAS No: 85391-05-5), an amino acid derivative used in cancer research.[1] Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Key Safety and Disposal Information

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following guidelines, based on general principles for hydrochloride salts and hazardous chemicals, should be strictly followed.

Hazard Profile:

  • Acidic Nature: As a hydrochloride salt, this compound is acidic and can cause irritation upon contact with skin, eyes, or the respiratory tract.

  • Potential Reactivity: While specific reactivity data is limited, it should be handled as a potentially reactive compound, especially in the presence of bases, amines, and alkali metals.[2]

  • Toxicity: The toxicological properties of this compound are not extensively documented in the provided search results. Therefore, it should be handled with care, assuming it may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective garments

  • A respirator if handling the substance in a poorly ventilated area or if it is in a powdered form that can be inhaled.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 85391-05-5[1]
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol [1]
Appearance White to off-white solid[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves careful neutralization of its acidic component, followed by disposal in strict accordance with local, state, and federal regulations for chemical waste.

Small Spills (Solid or Liquid)

In the event of a small spill (less than 1 liter), the following steps should be taken:

  • Assess and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[2] Ensure proper ventilation to avoid inhalation of any dust or vapors.[2]

  • Contain the Spill: Use absorbent materials or a spill kit to confine the spill to a small area.[2]

  • Neutralization: Carefully neutralize the spilled material. For acidic compounds like this compound, a weak base such as sodium bicarbonate or baking soda can be used.[2] Apply the neutralizing agent gradually until the fizzing stops, indicating that the acid has been neutralized.

  • Collection: Once neutralized, carefully sweep or wipe up the material and place it in a clearly labeled, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal of Unused this compound

For the disposal of unused quantities of this compound, the following procedure should be followed:

  • Dilution: In a well-ventilated fume hood, slowly dissolve the solid this compound in a large volume of water. This should be done in a suitable container, such as a large beaker.

  • Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate) to the solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).

  • Waste Collection: Transfer the neutralized solution to a designated and properly labeled hazardous waste container.

  • Final Disposal: The sealed container must be disposed of through an approved chemical waste disposal service, following all institutional and regulatory guidelines.[3] Do not pour the chemical, even after neutralization, down the drain without explicit permission from your institution's environmental health and safety department.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify this compound for Disposal spill_or_unused Spill or Unused Product? start->spill_or_unused spill Small Spill spill_or_unused->spill Spill unused Unused Product spill_or_unused->unused Unused contain Contain Spill spill->contain neutralize_spill Neutralize with Weak Base contain->neutralize_spill collect_spill Collect in Labeled Waste Container neutralize_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate end_disposal Dispose of Container via Approved Hazardous Waste Service decontaminate->end_disposal dissolve Dissolve in Water in Fume Hood unused->dissolve neutralize_solution Neutralize Solution with Weak Base dissolve->neutralize_solution verify_ph Verify pH is Neutral (6-8) neutralize_solution->verify_ph collect_solution Collect in Labeled Waste Container verify_ph->collect_solution collect_solution->end_disposal

Disposal decision workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and adhere to the specific guidelines established by your institution and local regulatory bodies.

References

Essential Safety and Logistical Information for Handling H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as H-Met-OiPr hydrochloride. This methionine derivative, utilized in cancer research, necessitates strict adherence to safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07, represented by an exclamation mark, and the signal word is "Warning". A comprehensive understanding of these hazards is the first step in safe handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this chemical is handled.
Body Laboratory coatA standard laboratory coat should be worn and kept fastened to protect against skin contact.
Respiratory Use in a well-ventilated area or under a fume hood.Avoid breathing dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of it down the drain or in regular trash.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step guide for researchers, the following workflow outlines the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Use Appropriate Solvent Collect Waste Collect Waste Weighing->Collect Waste Contaminated Weigh Paper Reaction Setup Reaction Setup Dissolving->Reaction Setup Dissolving->Collect Waste Contaminated Pipette Tips Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace After Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Decontaminate Workspace->Collect Waste Contaminated Wipes Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Label Waste Collect Waste->Label Waste Properly Identify Store Waste Store Waste Label Waste->Store Waste Secure Location Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS Follow Regulations

Safe Handling Workflow Diagram

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.